molecular formula C15H27ClN2 B8066583 1H-Imidazolium, 1,3-dicyclohexyl-, chloride

1H-Imidazolium, 1,3-dicyclohexyl-, chloride

Cat. No.: B8066583
M. Wt: 270.84 g/mol
InChI Key: NBYNIEZPFNQVQK-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,3-dicyclohexyl-, chloride is a useful research compound. Its molecular formula is C15H27ClN2 and its molecular weight is 270.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNIEZPFNQVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazolium, 1,3-dicyclohexyl-, Chloride: Properties, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (ICy·HCl), an ionic liquid and a crucial precursor to N-heterocyclic carbenes (NHCs). This document is intended for researchers, scientists, and professionals in drug development and catalysis. It delves into the core chemical and physical properties of ICy·HCl, details its synthesis, explores its applications as a catalyst in various organic transformations, and provides essential safety and handling information. The unique structural features of ICy·HCl, particularly the bulky cyclohexyl substituents, impart enhanced thermal stability and specific solubility characteristics, making it a valuable tool in modern synthetic chemistry.

Introduction

This compound, often abbreviated as ICy·HCl, is a quaternary ammonium salt that has garnered significant attention as a versatile ionic liquid and a precursor to N-heterocyclic carbene (NHC) ligands.[1][2] Its molecular structure, featuring a central imidazolium ring N-substituted with two bulky cyclohexyl groups, confers unique properties that are highly advantageous in various chemical applications.[3] The dual nature of the 1,3-dicyclohexyl-imidazolium cation, with its lipophilic cyclohexyl groups and a hydrophilic imidazolium core, allows it to function effectively as a phase-transfer catalyst.[4] This guide aims to provide a detailed exploration of the chemical properties, synthesis, and catalytic applications of this important compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical processes, influencing its solubility, reactivity, and stability.

PropertyValueReferences
Molecular Formula C₁₅H₂₅ClN₂[5][6]
Molecular Weight 268.83 g/mol [6][7]
CAS Number 181422-72-0[6][7]
Appearance White to pale yellow crystalline powder[5]
Melting Point 101-144 °C (decomposition)[6]
Solubility Soluble in water[5]
SMILES String C1CCC(CC1)N2C=CC3CCCCC3.[Cl-][6]
InChI Key UPJKDKOHHMKJAY-UHFFFAOYSA-M[6]

Synthesis of this compound

The synthesis of 1,3-dicyclohexylimidazolium chloride can be achieved through various methods. A common and efficient approach is a one-pot condensation reaction.[5]

One-Pot Condensation Synthesis

This method involves the reaction of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of a suitable acid catalyst.[5]

cluster_reactants Reactants cluster_process Process cluster_product Product glyoxal Glyoxal condensation Condensation & Cyclization glyoxal->condensation cyclohexylamine Cyclohexylamine (2 eq.) cyclohexylamine->condensation paraformaldehyde Paraformaldehyde paraformaldehyde->condensation acid Acid Catalyst (e.g., HCl) acid->condensation product 1,3-Dicyclohexylimidazolium Chloride condensation->product One-Pot Reaction

Caption: One-pot synthesis of 1,3-dicyclohexylimidazolium chloride.

Experimental Protocol: One-Pot Synthesis

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Glyoxal (40% aqueous solution)

  • Cyclohexylamine

  • Paraformaldehyde

  • Hydrochloric acid

  • Toluene

  • Dichloromethane

  • Water

  • Magnesium sulfate (anhydrous)

  • Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal, two molar equivalents of cyclohexylamine, and one molar equivalent of paraformaldehyde in toluene.

  • Acidification: Slowly add a slight molar excess of concentrated hydrochloric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Add dichloromethane and water and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as isopropanol to obtain pure 1,3-dicyclohexylimidazolium chloride as a white to pale yellow solid.[5]

Applications in Catalysis

1,3-Dicyclohexylimidazolium chloride is a versatile precursor for the in-situ generation of N-heterocyclic carbenes (NHCs), which are potent organocatalysts and ligands for transition metals. The bulky cyclohexyl groups provide steric hindrance around the carbene center, which can enhance the stability of catalytic intermediates and influence the selectivity of reactions.

N-Heterocyclic Carbene (NHC) Formation and Catalysis

The imidazolium salt is deprotonated at the C2 position by a base to form the corresponding NHC. This carbene is a strong nucleophile and can catalyze a variety of reactions.[8]

cluster_precursor Precursor cluster_activation Activation cluster_catalyst Active Catalyst cluster_reaction Catalytic Cycle imidazolium 1,3-Dicyclohexylimidazolium Chloride deprotonation Deprotonation imidazolium->deprotonation base Base base->deprotonation nhc N-Heterocyclic Carbene (NHC) deprotonation->nhc cycle Substrate -> Product nhc->cycle cycle->cycle

Caption: Formation of the NHC catalyst from the imidazolium precursor.

Cross-Coupling Reactions

NHCs derived from 1,3-dicyclohexylimidazolium chloride are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and complex organic molecules.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The NHC ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine 1,3-dicyclohexylimidazolium chloride, a palladium source (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane or toluene).

  • Reaction: Add the aryl halide and the boronic acid to the catalyst mixture.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography.

Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene. The NHC-palladium complex is an efficient catalyst for this transformation.

General Protocol for Heck Reaction:

  • Catalyst System: A mixture of a palladium salt (e.g., Pd(OAc)₂), 1,3-dicyclohexylimidazolium chloride, and a base (e.g., a tertiary amine or an inorganic base) is prepared in a polar aprotic solvent like DMF or NMP.

  • Reaction: The aryl or vinyl halide and the alkene are added to the catalyst system.

  • Heating: The reaction is heated to promote the coupling.

  • Isolation: The product is isolated by extraction and purified by chromatography or recrystallization.

Other Catalytic Applications

Beyond cross-coupling, 1,3-dicyclohexylimidazolium chloride has been employed as a catalyst in various other organic transformations, including:

  • Alkylations and Acylations: It can act as a phase-transfer catalyst to facilitate these reactions.[4]

  • Aldol Condensations: It can promote this fundamental carbon-carbon bond-forming reaction.[4]

  • Oxidation of Aldehydes: It has been used in the catalytic oxidation of aldehydes to carboxylic acids.

Safety and Handling

1,3-Dicyclohexylimidazolium chloride requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. It is hygroscopic and should be protected from moisture.[8]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • Skin: Wash with plenty of soap and water.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

Conclusion

This compound is a valuable and versatile compound in modern organic chemistry. Its unique properties, stemming from the bulky cyclohexyl substituents on the imidazolium core, make it an effective ionic liquid and a precursor to highly active N-heterocyclic carbene catalysts. Its utility in a range of catalytic reactions, particularly in the formation of carbon-carbon bonds, underscores its importance for researchers and scientists in both academic and industrial settings. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the laboratory.

References

  • The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC. (n.d.). [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. (n.d.). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • PubChem. 1,3-Dicyclohexyl-imidazolium chloride | C15H25ClN2 | CID 10956542. [Link]

  • BioFuran Materials. 1,3-Dicyclohexylimidazolium chloride, CAS 181422-72-0. [Link]

Sources

Molecular Structure and Steric Bulk of ICy·HCl Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ICy·HCl (1,3-dicyclohexylimidazolium chloride) ligand precursor represents a critical class of N-heterocyclic carbene (NHC) progenitors. Unlike its N,N-diaryl counterparts (e.g., IPr, IMes), ICy features N-alkyl substituents , imparting distinct electronic and steric profiles that are highly valued in specific catalytic cycles, particularly where high electron density at the metal center is required without the rigid steric fencing of bulky aryl groups.

This guide provides a comprehensive structural analysis, quantifying the steric bulk of ICy through the Percent Buried Volume (%


) metric, and details a robust, self-validating synthesis protocol.

Molecular Structure Analysis

The Imidazolium Core

The fundamental unit of ICy·HCl is the 1,3-dicyclohexylimidazolium cation. The heterocycle is a planar, five-membered ring containing two nitrogen atoms at positions 1 and 3.

  • Hybridization: The C2 carbon (the carbene center upon deprotonation) is

    
     hybridized in the precursor, bonded to two nitrogen atoms and a proton.
    
  • Bond Angles: The N1-C2-N3 bond angle in the imidazolium salt is typically compressed (~108–109°) compared to the free carbene (~101–102°), reflecting the change in orbital character upon deprotonation.

Cyclohexyl Substituents (The Steric Differentiator)

The defining feature of ICy is the presence of two cyclohexyl rings attached to the nitrogen atoms.

  • Conformation: In the solid state and solution, the cyclohexyl rings predominantly adopt the chair conformation to minimize 1,3-diaxial interactions.

  • Flexibility: Unlike the rigid 2,6-diisopropylphenyl groups of IPr, the cyclohexyl groups of ICy possess conformational flexibility. They can rotate about the N-C(

    
    ) bond, allowing the ligand to "breathe" or adjust its steric bulk depending on the coordination environment.
    
  • Electronic Impact: The cyclohexyl group is an alkyl substituent. Alkyl groups are stronger electron donors than aryl groups due to the absence of electron-withdrawing

    
    -systems. Consequently, ICy is significantly more basic and electron-donating (TEP 
    
    
    
    2049–2050 cm
    
    
    ) than IPr or IMes.
The Chloride Counterion

The chloride anion (


) interacts electrostatically with the imidazolium cation. In the crystal lattice, it typically resides near the C2 proton, forming a weak hydrogen bond (

), which serves as the initiation point for base-mediated deprotonation.

Steric Bulk Quantification

Percent Buried Volume (% )

In modern organometallic chemistry, the Tolman Cone Angle is often replaced by the Percent Buried Volume (%


)  for NHCs. This metric calculates the percentage of a sphere (typically 

Å) centered on the metal that is occupied by the ligand.
LigandSubstituent Type%

(Approx.)
Steric Character
ICy Alkyl (Cyclohexyl) 36.0 – 39.0% Flexible, High Volume
IPrAryl (2,6-di-iPr-Ph)44.5%Rigid, "Fan-like" Shielding
IMesAryl (Mesityl)36.5%Rigid, Moderate Shielding
IMeAlkyl (Methyl)26.0%Minimal Steric Bulk

Data derived from standardized DFT/crystallographic models (M-C = 2.0 Å).

The "Flexible Bulk" Paradox

While ICy has a lower nominal %


 than IPr, it can exert greater steric pressure in specific quadrants due to the bulk of the cyclohexyl chair. However, its flexibility allows it to accommodate incoming substrates that might be repelled by the rigid "wall" of an IPr ligand. This makes ICy ideal for catalytic systems requiring a balance between stabilization and substrate access (e.g., certain Ruthenium-catalyzed metathesis reactions).

Synthesis Protocol: The "One-Pot" Cyclization

This protocol utilizes the Arduengo-type multicomponent condensation , modified for the direct formation of the chloride salt. This method is preferred over the formamidine route for its operational simplicity and atom economy.

Reaction Pathway

The synthesis proceeds via the formation of a diimine intermediate (glyoxal-bis-imine), followed by cyclization with paraformaldehyde and HCl.

Synthesis Start Glyoxal (40% aq.) + 2 equiv. Cyclohexylamine Intermediate Diazadiene (Diimine) Intermediate Start->Intermediate Condensation (MeOH, 0°C to RT) Product ICy·HCl (Precipitate) Intermediate->Product Cyclization (Ethyl Acetate, 2.5h) Reagents Paraformaldehyde + HCl (4M in Dioxane) Reagents->Product Additive

Figure 1: Reaction logic for the synthesis of ICy·HCl.

Step-by-Step Protocol

Reagents:

  • Glyoxal (40% w/w in water)[1]

  • Cyclohexylamine (99%)

  • Paraformaldehyde (Powder)

  • HCl (4.0 M solution in Dioxane)[1]

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc)

Procedure:

  • Formation of Diimine:

    • Charge a round-bottom flask with Methanol (5 vol) .

    • Add Glyoxal (1.0 equiv) .

    • Cool to 0°C. Dropwise add Cyclohexylamine (2.05 equiv) . Note: Reaction is exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. A yellow precipitate (diimine) will form.[1]

    • Validation: Take an aliquot for

      
      H NMR. Look for the disappearance of the aldehyde proton and appearance of the imine signal (
      
      
      
      ppm).
  • Cyclization:

    • If isolating the diimine: Filter and dry. Redissolve in Ethyl Acetate .

    • If "One-Pot": Remove MeOH in vacuo and redissolve the residue in Ethyl Acetate.

    • Cool the Ethyl Acetate solution to 0°C.[1]

    • Add Paraformaldehyde (1.1 equiv) .

    • Dropwise add HCl in Dioxane (1.1 equiv) .

    • Stir at RT for 3 hours. The solution will turn cloudy as the imidazolium salt precipitates.

  • Purification:

    • Filter the off-white solid.

    • Wash: 3x with cold Ethyl Acetate (removes unreacted diimine) and 1x with Diethyl Ether.

    • Recrystallization (Crucial for Catalytic Purity): Dissolve in a minimum amount of hot Ethanol or Dichloromethane/Hexane. Cool slowly to 4°C.

    • Dry under high vacuum ( < 0.1 mbar) for 12 hours to remove lattice solvents.

Characterization (Self-Validation)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, N-CH-N, acidic proton).
      
    • 
       ppm (s, 2H, Backbone =CH-).
      
    • 
       ppm (m, 2H, N-CH-Cyclohexyl).
      
    • 
       ppm (m, 20H, Cyclohexyl methylene protons).
      

Activation and Applications

To utilize ICy·HCl in catalysis, it must be deprotonated to generate the free carbene (ICy).

Activation Logic


  • Base Choice: KHMDS or KOtBu are standard.

  • In-Situ Generation: Often performed in the presence of the metal precursor (e.g.,

    
    ) to trap the unstable free carbene immediately.
    
Strategic Use Cases
  • Copper-Catalyzed Reactions: ICy is frequently used in Cu-catalyzed hydrosilylation and carboxylation where the high electron donation boosts the nucleophilicity of the Cu-H or Cu-C intermediate.

  • Metathesis: While Grubbs II uses IMes/IPr, ICy variants are explored for specialized substrates where the rigid aryl groups of IPr cause steric clash with the substrate.

References

  • Arduengo, A. J. (1999). "Looking for Stable Carbenes: The Difficulty in Starting Anew." Accounts of Chemical Research. Link

  • Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[2][3] Link

  • Hintermann, L. (2007). "Synthesis of 1,3-Dicyclohexylimidazolium Salts." Beilstein Journal of Organic Chemistry. Link

  • Clavier, H. & Nolan, S. P. (2010). "Percent Buried Volume (%Vbur): A Steric Parameter for N-Heterocyclic Carbenes." Chemical Reviews. Link

Sources

Technical Guide: Solubility Profile and Handling of 1,3-Dicyclohexylimidazolium Chloride

[1]

Executive Summary

1,3-Dicyclohexylimidazolium chloride (ICy[1][2][3][4][5]·HCl, CAS: 181422-72-0) is a critical precursor for N-heterocyclic carbenes (NHCs), widely employed in organometallic catalysis (e.g., Grubbs' catalysts, palladium cross-coupling).[1] Its utility in drug development and material science hinges on its purity, which is strictly governed by its solubility differential in organic media.

This guide provides a definitive technical analysis of the solubility landscape of ICy·HCl. It moves beyond qualitative observations to offer a mechanistic understanding of solvation, enabling researchers to design robust purification and reaction protocols.

Physicochemical Profile

The solubility behavior of ICy[4][6][7]·HCl is dictated by its amphiphilic structure: a highly polar, ionic imidazolium core flanked by two bulky, lipophilic cyclohexyl groups.

PropertySpecification
CAS Number 181422-72-0
Molecular Formula C₁₅H₂₅ClN₂
Molecular Weight 268.83 g/mol
Appearance White to pale yellow hygroscopic powder
Melting Point 101–144 °C (decomposition)
Hygroscopicity High (Requires storage under inert gas)
Mechanistic Solvation Theory
  • The Ionic Core: The imidazolium cation and chloride anion require high-dielectric solvents (polar protic or aprotic) to overcome lattice energy via ion-dipole interactions.[1]

  • The Cyclohexyl Wings: These aliphatic rings disrupt the hydrogen-bonding networks of water (hydrophobic effect) but engage in Van der Waals interactions with non-polar solvents.[1] However, the lattice energy of the salt generally dominates, rendering the compound insoluble in pure hydrocarbons.

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic stability at 25°C.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM)High Excellent solvation of the organic cation; primary solvent for synthesis.[1]
Chloroform (CHCl₃)High Similar to DCM; useful for NMR characterization.[1]
Polar Protic WaterHigh Strong ion-dipole hydration; however, aqueous stability can be an issue for downstream carbene generation.[1]
Methanol / EthanolHigh Strong solvation; often used for initial dissolution before anti-solvent addition.[1]
Polar Aprotic DMSO / DMFHigh High dielectric constant dissociates the ion pair effectively.[1]
AcetonitrileModerate/High Good solubility, often enhanced by heating; useful for crystallization.[1][6]
AcetoneModerate Variable; often soluble hot, less soluble cold.[1][6]
Ethers THFModerate/Low Borderline solubility; often requires heating.[1]
Diethyl EtherInsoluble Standard anti-solvent for precipitation.[1][6]
Hydrocarbons Hexane / PentaneInsoluble Lack of dipole moment prevents lattice disruption.[1]
TolueneInsoluble/Sparingly Poor interaction with the ionic core; used as a wash solvent.[1]

Visualization: Solvation & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection based on the compound's amphiphilic nature.

Diagram 1: Solvation Mechanism & Solvent Selection

SolvationMechanismCompound1,3-Dicyclohexylimidazolium Chloride(Amphiphilic Salt)CoreIonic Imidazolium Core(High Lattice Energy)Compound->CoreWingsCyclohexyl Groups(Lipophilic/Hydrophobic)Compound->WingsPolarSolventsPolar Solvents(DCM, MeOH, Water)Core->PolarSolventsStabilized by High DielectricNonPolarSolventsNon-Polar Solvents(Hexane, Ether, Toluene)Wings->NonPolarSolventsVan der Waals Interaction(Insufficient to break lattice)SolubleSOLUBLE(Ion-Dipole Dominates)PolarSolvents->SolubleOvercomes Lattice EnergyInsolubleINSOLUBLE(Lattice Energy Dominates)NonPolarSolvents->InsolubleCannot Solvate Ions

Caption: Mechanistic breakdown of ICy[1]·HCl solubility.[1][7] The ionic core dictates solubility in polar media, while the lattice energy prevents dissolution in non-polar hydrocarbons despite the lipophilic wings.

Diagram 2: Recrystallization Workflow

RecrystallizationStartCrude ICy·HClDissolveDissolve in MinimalPolar Solvent (DCM or MeOH)Start->DissolveFilterFilter InsolubleImpuritiesDissolve->FilterAddAntiSlow Addition ofAnti-Solvent (Ether/Hexane)Filter->AddAntiCrystallizeCrystallization(Cool to 0-4°C)AddAnti->CrystallizeCollectIsolate Pure Crystals(Filtration under Inert Gas)Crystallize->Collect

Caption: Step-by-step decision tree for the purification of 1,3-dicyclohexylimidazolium chloride using a solvent/anti-solvent system.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

This protocol is designed to validate solubility limits for specific batches, as hygroscopicity can alter saturation points.

  • Preparation: Dry the solvent of interest over molecular sieves (3Å or 4Å) for 24 hours.

  • Saturation: Add excess ICy·HCl to 2.0 mL of solvent in a sealed, tared vial.

  • Equilibration: Agitate at 25°C for 4 hours. Allow solids to settle for 1 hour.

  • Sampling: Withdraw 1.0 mL of the supernatant using a syringe filter (0.22 µm PTFE) to remove suspended solids.

  • Gravimetry: Transfer the filtrate to a pre-weighed vessel. Evaporate solvent under vacuum (or nitrogen stream) and dry the residue at 60°C for 2 hours.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

This is the industry-standard method for removing unreacted precursors (cyclohexylamine) and colored impurities.[1]

Reagents:

  • Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

  • Anti-solvent: Diethyl Ether or Hexane.[1]

Procedure:

  • Dissolution: Dissolve crude ICy·HCl in the minimum amount of boiling Acetonitrile (or room temp DCM).

    • Note: If using DCM, avoid boiling; use just enough to dissolve at 25°C.[1]

  • Filtration: If the solution is cloudy, filter hot through a glass frit to remove insoluble inorganic salts.

  • Precipitation:

    • Method 1 (Layering): Carefully layer 2 volumes of Hexane over the DCM solution.[1] Do not mix. Seal and let stand at 4°C overnight.

    • Method 2 (Dropwise): While stirring rapidly, add Diethyl Ether dropwise until the solution turns permanently cloudy.

  • Crystallization: Cool the mixture to -20°C (freezer) for 4–12 hours.

  • Isolation: Filter the white crystals under an inert atmosphere (nitrogen/argon) to prevent moisture absorption. Wash with cold Diethyl Ether.[1]

  • Drying: Dry under high vacuum (<0.1 mbar) at 50°C for 6 hours.

Strategic Applications in Synthesis

Understanding the solubility profile allows for "Process-Scale" optimization:

  • Carbene Generation (Deprotonation):

    • Reaction: ICy[1][2]·HCl + Base (e.g., KOtBu) → ICy Carbene.

    • Solvent Choice:THF or Toluene is often preferred here despite low solubility of the chloride salt.[1] The heterogeneous reaction drives forward as the generated carbene dissolves, while the byproduct (KCl) remains insoluble, simplifying filtration.[1]

  • Transmetallation:

    • Reaction: ICy-Ag-Cl formation.[1]

    • Solvent Choice:DCM or Chloroform .[1] High solubility is required to ensure rapid reaction with Silver(I) oxide.[1]

References

  • Sigma-Aldrich. 1,3-Dicyclohexylimidazolium chloride Product Specification & Properties. Retrieved from .[1]

  • PubChem. 1,3-Dicyclohexyl-imidazolium chloride (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • BenchChem. Technical Guide on Solubility of Imidazolium Salts. Retrieved from .[1]

  • Chem-Impex. 1,3-Dicyclohexylimidazolium chloride: Applications in Catalysis. Retrieved from .[1]

  • TCI Chemicals. Product Data: 1,3-Dicyclohexylimidazolium Chloride. Retrieved from .[1]

An In-depth Technical Guide to the Synthesis of 1H-Imidazolium, 1,3-dicyclohexyl- chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1H-Imidazolium, 1,3-dicyclohexyl- chloride, often abbreviated as ICy·HCl, is a prominent member of the N-heterocyclic carbene (NHC) precursor family. NHCs have emerged as a revolutionary class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands due to their strong σ-donating properties and steric tuneability.[1] The stability and catalytic activity of the resulting metal complexes are profoundly influenced by the steric and electronic properties of the N-substituents on the imidazole ring. The dicyclohexyl substitution in ICy·HCl imparts significant steric bulk, which can be advantageous in stabilizing low-coordinate metal centers and promoting challenging catalytic transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile imidazolium salt, offering insights into the reaction mechanisms and detailed experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathways

The synthesis of 1,3-dicyclohexylimidazolium chloride can be achieved through several strategic routes. The choice of a particular pathway often depends on factors such as the desired scale of synthesis, availability of starting materials, and the required purity of the final product. The most prevalent and efficient methods are detailed below.

Pathway 1: One-Pot Condensation of Glyoxal, Cyclohexylamine, and Paraformaldehyde

This is arguably the most efficient and widely adopted method for the synthesis of symmetrically substituted imidazolium salts, including 1,3-dicyclohexylimidazolium chloride.[2][3] The reaction proceeds through a multi-component condensation, which is both atom-economical and often high-yielding.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of an N,N'-dicyclohexylethylenediimine intermediate from the condensation of glyoxal with two equivalents of cyclohexylamine.[2] This diimine then undergoes a cyclization reaction with paraformaldehyde in the presence of an acid catalyst. The acid facilitates the formation of an iminium ion, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic imidazolium ring. A proposed mechanism involves a 1,5-dipolar electrocyclization.[4]

Experimental Protocol

Step 1: Synthesis of N,N'-Dicyclohexylethylenediimine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (2.0 equivalents) in methanol.

  • To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise with vigorous stirring. A mild exothermic reaction may be observed.

  • A catalytic amount of an acid, such as acetic acid or formic acid, can be added to facilitate the condensation.[5]

  • Stir the reaction mixture at room temperature for several hours. The formation of a precipitate indicates the formation of the diimine.

  • The solid product can be collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Cyclization to form 1,3-Dicyclohexylimidazolium Chloride

  • Suspend the N,N'-dicyclohexylethylenediimine (1.0 equivalent) in a suitable solvent such as ethyl acetate or toluene.

  • In a separate flask, dissolve paraformaldehyde (at least 1.0 equivalent) in a solution of hydrochloric acid (e.g., 4N HCl in dioxane or concentrated aqueous HCl).

  • Add the paraformaldehyde/HCl solution to the suspension of the diimine.

  • Heat the reaction mixture, typically to around 60-80 °C, and stir for several hours until the reaction is complete, which can be monitored by techniques like TLC or NMR.

  • Upon cooling, the 1,3-dicyclohexylimidazolium chloride will precipitate out of the solution.

  • The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield the pure imidazolium salt as a white to off-white solid.[6][7]

Quantitative Data Summary
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Notes
Cyclohexylamine2.099.17
Glyoxal (40% aq.)1.058.04
Paraformaldehyde≥1.030.03
Hydrochloric AcidCatalytic/Stoichiometric36.46Can be aqueous or in an organic solvent.
1,3-Dicyclohexylimidazolium chloride-268.83Typical yields can be high, often exceeding 70%.[8]
Synthesis Pathway Diagram

Synthesis_Pathway_1 Cyclohexylamine Cyclohexylamine (2 eq) Diimine N,N'-Dicyclohexylethylenediimine Cyclohexylamine->Diimine Glyoxal Glyoxal (1 eq) Glyoxal->Diimine ICyHCl 1,3-Dicyclohexylimidazolium chloride Diimine->ICyHCl Paraformaldehyde Paraformaldehyde Paraformaldehyde->ICyHCl HCl HCl HCl->ICyHCl

Caption: One-pot condensation pathway for ICy·HCl synthesis.

Pathway 2: Direct Quaternization of N-Cyclohexylimidazole

This method offers a more controlled, stepwise approach to the synthesis of unsymmetrically substituted imidazolium salts, but it can also be adapted for symmetrical ones like 1,3-dicyclohexylimidazolium chloride.[2] This pathway is particularly useful for laboratory-scale synthesis.

Mechanistic Insights

This synthesis route follows a classical SN2 reaction mechanism. The nitrogen atom of the N-cyclohexylimidazole acts as a nucleophile, attacking the electrophilic carbon atom of cyclohexyl chloride. The reaction results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then serves as the counter-ion for the positively charged imidazolium ring. The steric hindrance of the cyclohexyl groups can influence the reaction rate.[2]

Experimental Protocol

Step 1: Synthesis of N-Cyclohexylimidazole

  • This can be prepared by reacting imidazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base like sodium hydride in a suitable aprotic solvent such as THF or DMF.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • After the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • Purification is usually achieved by column chromatography or distillation.

Step 2: Quaternization with Cyclohexyl Chloride

  • Dissolve the N-cyclohexylimidazole (1.0 equivalent) in a suitable solvent, such as toluene or acetonitrile.

  • Add cyclohexyl chloride (at least 1.0 equivalent) to the solution.

  • The reaction mixture is heated under reflux for an extended period, often 24-48 hours, to ensure complete reaction.

  • As the reaction progresses, the 1,3-dicyclohexylimidazolium chloride product will precipitate from the solution.

  • The solid is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Quantitative Data Summary
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Notes
N-Cyclohexylimidazole1.0150.23
Cyclohexyl Chloride≥1.0118.61Can be used in excess to drive the reaction.
1,3-Dicyclohexylimidazolium chloride-268.83Yields for this method can be lower than the one-pot condensation.[2]
Synthesis Pathway Diagram

Synthesis_Pathway_2 NCyclohexylimidazole N-Cyclohexylimidazole ICyHCl 1,3-Dicyclohexylimidazolium chloride NCyclohexylimidazole->ICyHCl CyclohexylChloride Cyclohexyl Chloride CyclohexylChloride->ICyHCl

Caption: Direct quaternization pathway for ICy·HCl synthesis.

Pathway 3: Reaction of Imidazole with Cyclohexyl Halides and Acidification

An alternative, though often less efficient, approach involves the direct reaction of imidazole with two equivalents of a cyclohexyl halide in the presence of a strong base, followed by acidification with hydrochloric acid.[2]

Mechanistic Insights

This method relies on the initial deprotonation of imidazole by a strong base to form an imidazolide anion. This anion then acts as a nucleophile, reacting with the cyclohexyl halide in a nucleophilic substitution reaction. A second deprotonation and subsequent alkylation with another equivalent of cyclohexyl halide leads to the disubstituted imidazole. However, this method can suffer from competing side reactions and may result in lower yields.[2] The final step involves protonation with HCl to form the imidazolium chloride salt.

Experimental Protocol
  • In a flame-dried flask under an inert atmosphere, dissolve imidazole (1.0 equivalent) in a dry, aprotic solvent like THF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (at least 2.0 equivalents), portion-wise.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Add cyclohexyl halide (e.g., cyclohexyl bromide or chloride, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction under reflux for several hours.

  • After cooling, carefully quench the reaction with water.

  • Extract the product with an organic solvent and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product, which is the neutral 1,3-dicyclohexylimidazole.

  • Dissolve the purified product in a suitable solvent and add a stoichiometric amount of hydrochloric acid to precipitate the 1,3-dicyclohexylimidazolium chloride.

  • The solid product is collected by filtration, washed, and dried.

Quantitative Data Summary
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Notes
Imidazole1.068.08
Cyclohexyl Halide2.0VariesCyclohexyl bromide or chloride can be used.
Strong Base≥2.0Variese.g., Sodium Hydride
Hydrochloric Acid1.036.46For the final acidification step.
1,3-Dicyclohexylimidazolium chloride-268.83Yields are often lower with this method.[2]
Synthesis Pathway Diagram

Synthesis_Pathway_3 Imidazole Imidazole Intermediate 1,3-Dicyclohexylimidazole Imidazole->Intermediate Base Strong Base (2 eq) Base->Intermediate CyclohexylHalide Cyclohexyl Halide (2 eq) CyclohexylHalide->Intermediate ICyHCl 1,3-Dicyclohexylimidazolium chloride Intermediate->ICyHCl HCl HCl HCl->ICyHCl

Sources

Stability & Handling of 1,3-Dicyclohexylimidazolium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1,3-Dicyclohexylimidazolium Chloride Under Ambient Conditions Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

1,3-Dicyclohexylimidazolium chloride (ICy[1][2][3][4][5]·HCl) serves as a critical precursor for N-heterocyclic carbenes (NHCs) in transition metal catalysis (e.g., Pd, Ru, Cu).[1] While often categorized generically as "air-stable," this designation is technically nuanced.[1] ICy·HCl is chemically stable to oxidation and hydrolysis in its salt form under ambient neutral conditions, but it is physically unstable due to significant hygroscopicity.

The presence of adventitious water does not degrade the salt itself but acts as a latent "poison" during the subsequent in situ deprotonation step. This guide delineates the physicochemical boundaries of ICy·HCl stability, providing a self-validating protocol for handling, storage, and quality control to ensure catalytic reproducibility.[1]

Physicochemical Identity & Profile

PropertySpecification
Chemical Name 1,3-Dicyclohexylimidazolium chloride
Common Abbreviation ICy[1][6]·HCl
CAS Number 181422-72-0
Molecular Weight 268.83 g/mol
Appearance White to beige crystalline powder
Melting Point 101–144 °C (Decomposition)
Solubility Soluble in water, DMSO, Methanol, Dichloromethane
pKa (C2-H) ~20–24 (in DMSO)

The Stability Core: Mechanisms of Degradation

The Hygroscopicity Trap

Unlike the free carbene (ICy), the chloride salt is not air-sensitive in terms of oxidation. However, the chloride anion renders the lattice highly hygroscopic.

  • Mechanism: The salt absorbs atmospheric moisture, forming non-stoichiometric hydrates.

  • Impact: When the "wet" salt is subjected to basic conditions (e.g., KOtBu, NaH) for catalyst generation, the absorbed water protonates the base, altering the stoichiometry. This leads to incomplete activation of the NHC precursor and potential hydrolysis of the generated carbene.

Hydrolysis & Ring Opening

A common misconception is that the salt hydrolyzes in air. It does not. Hydrolysis requires two conditions: Base + Water .[1]

  • Neutral Conditions: In neutral water, ICy·HCl simply dissolves.[1] The imidazolium ring remains intact.

  • Basic Conditions: Upon deprotonation, the free carbene (ICy) is formed.[1] If water is present, the carbene inserts into the O-H bond, leading to ring opening and the formation of formamides.

Visualization: Stability & Degradation Pathway

The following diagram illustrates the critical divergence between the stable salt and the unstable carbene.

degradation_mechanism cluster_0 Ambient Conditions cluster_1 Reaction Conditions Salt ICy·HCl (Salt) [Stable in Air/Water] Carbene Free Carbene (ICy) [Active Species] Salt->Carbene + Base (Deprotonation) Carbene->Salt + HCl (Reversible) Formamide Formamide (Degradation Product) Carbene->Formamide + H2O (Irreversible Hydrolysis)

Caption: The degradation pathway highlights that irreversible hydrolysis occurs only after deprotonation if water is present.

Operational Protocols: "The Dry Chain"

To maintain scientific integrity, treat ICy·HCl as part of a "Dry Chain" workflow.[1]

Storage Protocol[1]
  • Primary Storage: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator or glovebox.

  • Temperature: Ambient temperature (20–25°C) is acceptable; refrigeration is unnecessary unless the container seal is compromised (to reduce kinetic moisture uptake).

  • Container: Tightly sealed amber glass vials with Parafilm® or Teflon-lined caps.

Handling & Drying Workflow

If the compound has been exposed to air or if the "Dry Chain" is broken, perform the following recovery protocol before use in sensitive catalysis.

  • Assessment: Check physical appearance.[1] Clumping or "stickiness" indicates moisture absorption.[1]

  • Drying Cycle:

    • Place the salt in a vacuum oven or Schlenk flask.

    • Heat to 60–80°C under high vacuum (< 1 mbar) for 4–12 hours.

    • Note: Do not exceed 100°C to avoid approaching the melting/decomposition onset.

  • Transfer: Backfill with Argon and transfer directly to the glovebox or reaction vessel.

Quality Control & Analytical Validation

Every batch used in critical drug development steps must be validated.[1] Relying on the label purity is insufficient for hygroscopic salts.

1H NMR Validation (Self-Validating System)

The most reliable method to detect degradation (ring opening) or moisture.[1]

  • Solvent: DMSO-d6 (Dry).

  • Key Diagnostic Peak (C2-H): Look for the acidic proton at the C2 position.[1] In imidazolium salts, this appears as a distinct singlet (or triplet due to coupling) typically between 9.0 – 10.5 ppm .[1]

  • Degradation Marker: If hydrolysis has occurred (via transient carbene formation), the imidazole ring opens to form a formamide. Look for the disappearance of the C2-H peak and the appearance of aldehyde-like protons or complex aliphatic signals from the cyclohexyl group shifting upfield.

  • Water Content: Check the H2O peak in DMSO (typically ~3.33 ppm). A large integral here relative to the salt signals indicates the need for re-drying.

QC Decision Tree

qc_workflow Start Incoming ICy·HCl Batch Visual Visual Inspection: Free-flowing powder? Start->Visual NMR 1H NMR (DMSO-d6) Visual->NMR Yes Dry ACTION: Vacuum Dry (80°C, 12h) Visual->Dry No (Clumped) Decision1 C2-H Peak Present (9-10 ppm)? NMR->Decision1 Decision2 Water Peak < 10 mol%? Decision1->Decision2 Yes Reject REJECT: Degraded (Formamide) Decision1->Reject No (Ring Open) Pass PASS: Release for Catalysis Decision2->Pass Yes Decision2->Dry No (Wet) Dry->NMR Retest

Caption: A logic-driven QC workflow ensuring only chemically pure and dry precursor is used.

References

  • Synthesis and Properties of Imidazolium Salts 1,3-Dicyclohexylimidazolium chloride synthesis and general properties. [1]

  • Hydrolysis Mechanisms of NHCs Detailed mechanistic study on the hydrolysis of imidazole-2-ylidenes in aqueous environments. [1]

  • Physical Properties and Safety Data Melting point, solubility, and safety handling (SDS). [1]

  • Thermal Stability of Imidazolium Salts Investigation into the thermal decomposition and vaporization of imidazolium halides.

  • Handling of NHC Precursors Protocols for storage and moisture sensitivity. [1]

Sources

Breaking the Inert Bond: The History, Synthesis, and Catalytic Power of ICy-Based NHC Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Organometallic Chemistry & Homogeneous Catalysis

Executive Summary

The evolution of cross-coupling chemistry has fundamentally relied on the design of ancillary ligands capable of modulating the electronic and steric environment of transition metal centers. While phosphines dominated the late 20th century, the isolation of stable N-heterocyclic carbenes (NHCs) shifted the paradigm of homogeneous catalysis[1]. Among these, 1,3-dicyclohexylimidazol-2-ylidene (ICy) has emerged as a uniquely powerful aliphatic NHC ligand. By combining exceptional


-donating capabilities with flexible steric shielding, ICy has unlocked previously inaccessible reaction pathways—most notably, the nickel-catalyzed cross-coupling of highly inert C–O bonds in aryl and benzyl methyl ethers[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. We will dissect the historical rationale behind ICy's development, detail a self-validating protocol for synthesizing its precursor, and analyze the mechanistic causality that makes ICy superior to traditional ligands like


 in late-stage drug functionalization.

Historical Context: The Shift to Aliphatic NHCs

The history of NHC-metal chemistry began in earnest when Arduengo isolated the first stable crystalline carbene in 1991[1]. Initial catalytic applications heavily favored aromatic NHCs, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-dimesitylimidazol-2-ylidene), due to their kinetic stability and massive steric profiles[3].

However, researchers soon encountered a ceiling when attempting to activate highly inert electrophiles, such as methoxyarenes. Aromatic NHCs, while stable, often proved too rigid; their bulky aryl "wingtips" sterically hindered the transmetalation step in cross-coupling cycles[4].

To push the boundaries of electron donation, the field pivoted toward aliphatic N-alkyl substituted NHCs . ICy was identified as an optimal candidate. The cyclohexyl wingtips of ICy provide a stronger


-donor effect than their aryl counterparts, rendering the metal center highly electron-rich[4]. Crucially, the 

-hybridized cyclohexyl rings possess conformational flexibility. They can "fold" to accommodate incoming substrates during transmetalation, yet exert enough steric pressure to drive the final reductive elimination step[5].

Standardized Protocol: Synthesis of the ICy Precursor

In catalytic workflows, ICy is rarely isolated as a free carbene due to its sensitivity. Instead, it is generated in situ from an imidazolium salt precursor. Historically, HCl salts (ICy·HCl) were used, but these are notoriously hygroscopic, leading to inconsistent catalyst loading and moisture-induced degradation of sensitive Ni(0) precursors[6].

The Causality of Counterion Selection: To build a robust, self-validating system, we utilize the tetrafluoroborate salt (ICy·HBF


 ). The 

counterion yields a non-hygroscopic, air-stable white powder that can be stored indefinitely on the benchtop, ensuring absolute reproducibility in downstream catalytic screening[7].
Step-by-Step Methodology: One-Pot Synthesis of ICy·HBF

This protocol is adapted from the highly efficient methodology developed by Hans, Delaude, and co-workers[7],[8].

Reagents Required:

  • Glyoxal (40% aqueous solution)

  • Cyclohexylamine (2.0 equivalents)

  • Paraformaldehyde (1.0 equivalent)

  • Aqueous

    
     (48% solution)
    
  • Isopropanol (for recrystallization)

Workflow:

  • Imine Condensation: In a round-bottom flask, add the glyoxal solution. Slowly drop in two equivalents of cyclohexylamine under vigorous stirring. Causality: This step forms the intermediate diimine. The reaction is highly exothermic; controlled addition prevents the degradation of the aliphatic amine.

  • Cyclization: To the crude diimine mixture, add one equivalent of paraformaldehyde, followed immediately by the dropwise addition of aqueous

    
    .
    
  • Maturation: Heat the mixture to 70 °C for 2 hours to drive the cyclization of the precarbenic

    
     unit[7].
    
  • Isolation: Cool the mixture to room temperature. Remove the aqueous solvent under reduced pressure.

  • Self-Validation & Purification: The crude brown residue must be recrystallized from hot isopropanol. The successful formation of pure ICy·HBF

    
     is visually validated by the precipitation of pure white needles  (typical yield: ~75%)[8].
    
  • Analytical Validation: Confirm purity via

    
     NMR (in 
    
    
    
    ). The diagnostic precarbenic proton (
    
    
    ) must appear as a sharp singlet at approximately 9.13 ppm [9].

Synthesis A Glyoxal + Cyclohexylamine C One-Pot Condensation A->C B Paraformaldehyde + aq. HBF4 B->C D ICy·HBF4 (White Needles) C->D Recrystallization (Isopropanol)

Figure 1: One-pot synthetic workflow for ICy·HBF4 precursor generation and validation.

Catalytic Application: Breaking the Inert C–O Bond

The true power of the ICy ligand was unveiled in the mid-2010s by Tobisu and Chatani, who demonstrated its superiority in the nickel-catalyzed cross-coupling of unreactive C–O bonds[2],[5].

In traditional palladium catalysis, methoxy groups (


) are considered inert directing groups or spectator functionalities. Cleaving a 

or

bond requires a catalyst capable of extreme oxidative power.
The Mechanistic Imperative of ICy

When utilizing the industry-standard


 system, the activation energy for the oxidative addition into a 

bond is prohibitively high unless a stoichiometric external base (like CsF) is added to interact with the boron reagent and force the equilibrium[10]. Furthermore,

completely fails to activate the

-hybridized C–O bond of benzyl methyl ethers[2].

By substituting


 with ICy , the reaction dynamics fundamentally change:
  • Oxidative Addition: The extreme

    
    -donor capacity of ICy enriches the Ni(0) center, stabilizing the transition state and making the oxidative addition into the C–O bond energetically feasible without the absolute requirement of external base[10],[4].
    
  • Transmetalation & Reductive Elimination: The cyclohexyl groups of ICy provide a dynamic steric environment. They are bulky enough to force the newly formed C–C bond out of the metal coordination sphere (reductive elimination) but flexible enough not to block the incoming organoboron or Grignard reagent[5].

CatalyticCycle Ni0 Ni(0)-ICy Active Species OxAdd Oxidative Addition (C-O Cleavage) Ni0->OxAdd Aryl/Benzyl-OMe TransMet Transmetalation (Boronic Ester / Grignard) OxAdd->TransMet [Ni(II)(Ar)(OMe)(ICy)] RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim [Ni(II)(Ar)(R)(ICy)] RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Figure 2: Catalytic cycle of Ni-ICy mediated cross-coupling via inert C-O bond cleavage.

Comparative Data Analysis

To quantify the superiority of ICy in late-stage functionalization, we summarize the benchmark data comparing ICy against traditional phosphine and aromatic NHC ligands in Nickel-catalyzed C–O cleavage workflows.

Ligand SystemCatalyst PrecursorSubstrate ClassNucleophileYieldMechanistic Observation


Benzyl methyl etherOrganoboron0% Fails oxidative addition into

bond[2].
ICy

Benzyl methyl etherOrganoboron>80% Strong

-donation enables complete

cleavage[2].
IPr

MethoxyarenesOrganoboronLow Excessive rigidity of 2,6-diisopropylphenyl groups hinders transmetalation[4].
ICy

MethoxyarenesAlkyl GrignardHigh Enables Kumada-type coupling; tolerates bulky adamantyl groups[5].

Data synthesized from Tobisu and Chatani's foundational studies on C–O bond activation.

Conclusion & Future Perspectives

The discovery and implementation of the ICy ligand represent a masterclass in rational catalyst design. By moving away from the rigid aromatic frameworks of early NHCs, chemists harnessed the extreme electron-donating power and dynamic steric flexibility of aliphatic cyclohexyl rings. Today, the


 catalytic system is an indispensable tool for drug development professionals, allowing for the late-stage structural modification of complex alkaloids and pharmaceuticals by utilizing naturally abundant, bench-stable methoxy groups as pseudohalides[2],[5].

Future applications of ICy are currently expanding beyond Nickel, showing immense promise in Ruthenium-catalyzed C–H functionalization and the stabilization of early main-group metal species[10],[11].

References

  • Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318-2325.[Link]

  • Tobisu, M., Yasutome, A., Kinuta, H., Nakamura, K., & Chatani, N. (2014). 1,3-Dicyclohexylimidazol-2-ylidene as a Superior Ligand for the Nickel-Catalyzed Cross-Couplings of Aryl and Benzyl Methyl Ethers with Organoboron Reagents. Organic Letters, 16(21), 5572-5575.[Link]

  • Tobisu, M., Takahira, T., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage. Organic Letters, 17(17), 4352-4355. [Link]

  • Beilstein Journal of Organic Chemistry (2015). Supporting Information: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.[Link]

  • ACS Chemical Reviews (2019). N-Heterocyclic Carbene Complexes of Copper, Nickel, and Cobalt. Chemical Reviews, 119(6), 3730-3896.[Link]

  • Beilstein Journal of Organic Chemistry (2015). Half-sandwich nickel(II) complexes bearing 1,3-di(cycloalkyl)imidazol-2-ylidene ligands. Beilstein J Org Chem, 11, 2171-2178.[Link]

  • MDPI (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 184.[Link]

  • ACS Publications (2026). NHC-Stabilized Early Main Group Species: Reactivity and Emerging Catalysis. Organometallics.[Link]

  • ResearchGate (2015). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage.[Link]

  • RSC Publishing (2025). The influential IPr: 25 years after its discovery. Chemical Society Reviews.[Link]

Sources

An In-depth Technical Guide on the Thermodynamic Properties of 1H-Imidazolium, 1,3-dicyclohexyl-chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential across various scientific and industrial domains.[1] Composed entirely of ions and existing in a liquid state below 100 °C, these materials offer a unique combination of properties, including negligible vapor pressure, high thermal and chemical stability, and a remarkable ability to dissolve a wide range of solutes.[2][3] Among the diverse families of ILs, those based on the imidazolium cation have been extensively studied and utilized.[4] This guide focuses on a specific, yet important member of this family: 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

The thermodynamic properties of an ionic liquid are fundamental to its behavior and dictate its suitability for specific applications. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for process design, optimization, and ensuring the efficacy and safety of novel applications. In the pharmaceutical industry, for instance, imidazolium-based ILs are explored as "green" solvents for the synthesis of active pharmaceutical ingredients (APIs), as agents to improve drug solubility and bioavailability, and even as APIs themselves.[1][4][5] The thermodynamic characteristics of these ILs influence reaction kinetics, crystal polymorphism of drugs, and the stability of formulations.[3][6]

Given the limited availability of specific experimental data for 1H-Imidazolium, 1,3-dicyclohexyl- chloride, this technical guide is designed to serve as a comprehensive manual for its characterization. It provides not only the foundational knowledge but also detailed experimental and computational protocols for determining its key thermodynamic properties.

Physicochemical Properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride

A summary of the known physicochemical properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride is presented in the table below. This information serves as a starting point for more in-depth thermodynamic investigations.

PropertyValueSource
Molecular Formula C₁₅H₂₅ClN₂[7][8]
Molecular Weight 268.83 g/mol [8]
CAS Number 181422-72-0[7][8]
Appearance Solid[7]
Melting Point 101 - 144 °C (decomposes)[8]

Part 1: Experimental Determination of Thermodynamic Properties

A precise understanding of the thermodynamic properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride requires rigorous experimental investigation. This section outlines the primary techniques for characterizing its thermal behavior.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material.[9] By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, we can identify the onset of decomposition, which is a critical parameter for defining the operational temperature range of the ionic liquid.[10][11] For imidazolium chlorides, thermal decomposition can be influenced by the nucleophilicity of the chloride anion.[11]

Trustworthiness: The protocol described below includes system calibration and the use of an inert atmosphere to ensure that the observed mass loss is attributable to thermal decomposition and not oxidative processes.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 1H-Imidazolium, 1,3-dicyclohexyl- chloride into a clean TGA pan.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any oxygen.[10]

    • Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[9]

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing start Start sample_prep Place 5-10 mg of IL in TGA pan start->sample_prep instrument_setup Set inert atmosphere (N2) and heating program (e.g., 10°C/min) sample_prep->instrument_setup Load sample run_analysis Run TGA analysis instrument_setup->run_analysis collect_data Record mass vs. temperature run_analysis->collect_data analyze_curve Determine onset of decomposition collect_data->analyze_curve report Report thermal stability analyze_curve->report

Caption: Workflow for Thermogravimetric Analysis (TGA).

Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material.[12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This allows for the determination of the melting point, glass transition temperature (Tg), and heat capacity (Cp).[12][14] The heat capacity is a crucial parameter for heat transfer calculations in any process involving the ionic liquid.

Trustworthiness: The protocol includes a heat-cool-heat cycle to erase the thermal history of the sample, ensuring that the observed transitions are intrinsic to the material.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 5-10 mg of 1H-Imidazolium, 1,3-dicyclohexyl- chloride in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Perform a heat-cool-heat cycle:

      • Heat from ambient to a temperature above the expected melting point (e.g., 160 °C) at a rate of 10 °C/min.

      • Cool to a low temperature (e.g., -90 °C) at a rate of 10 °C/min.

      • Heat again to 160 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic event on the second heating scan.

    • Identify the glass transition as a step change in the heat flow on the second heating scan.

    • Calculate the heat capacity from the DSC data using appropriate software and standards.

DSC_Workflow start Start sample_prep Seal 5-10 mg of IL in DSC pan start->sample_prep instrument_setup Place sample and reference in DSC cell under N2 sample_prep->instrument_setup first_heat Heat to 160°C (10°C/min) instrument_setup->first_heat cool Cool to -90°C (10°C/min) first_heat->cool second_heat Heat to 160°C (10°C/min) cool->second_heat data_analysis Analyze second heating curve for Tm, Tg, and Cp second_heat->data_analysis report Report thermal transitions and heat capacity data_analysis->report

Caption: DSC experimental workflow for phase transition and heat capacity determination.

Enthalpy of Formation: Bomb Calorimetry

Expertise & Experience: The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which can be measured using a bomb calorimeter.[15] The combustion of the ionic liquid in a high-pressure oxygen environment releases heat, which is absorbed by a surrounding water bath, allowing for the calculation of the heat of combustion.[15][16]

Trustworthiness: Calibration of the calorimeter with a standard substance (e.g., benzoic acid) is a critical step to determine the heat capacity of the calorimeter, ensuring the accuracy of the measurement.[15]

Experimental Protocol: Bomb Calorimetry

  • Calorimeter Calibration:

    • Combust a known mass of a standard substance (e.g., benzoic acid) in the bomb calorimeter.

    • Measure the temperature rise of the water bath.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the standard.

  • Sample Preparation:

    • Press a pellet of a known mass (approximately 1 g) of 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

    • Attach a fuse wire of known length and mass to the pellet.

  • Combustion:

    • Place the sample in the decomposition vessel (the "bomb").

    • Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.[16]

    • Submerge the bomb in a known volume of water in the calorimeter.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature change until a new equilibrium is reached.

  • Data Analysis:

    • Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter.

    • Correct for the heat of combustion of the fuse wire.

    • Calculate the standard enthalpy of combustion (ΔcH°) of the ionic liquid.

    • Use Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, N₂) to calculate the standard enthalpy of formation (ΔfH°) of the ionic liquid.

An alternative, indirect method involves measuring the enthalpy of the synthesis reaction using DSC and applying Hess's Law with the known enthalpies of formation of the reactants.[14][17][18]

Part 2: Computational Prediction of Thermodynamic Properties

In the absence of extensive experimental data, computational methods provide a powerful means to predict the thermodynamic properties of ionic liquids.[19] These in silico approaches can offer valuable insights and guide experimental efforts.

Molecular Dynamics (MD) Simulations

Expertise & Experience: MD simulations model the behavior of a system at the atomic level by solving Newton's equations of motion for a collection of atoms.[19][20] This technique can be used to predict a range of thermodynamic and transport properties, including density, heat capacity, and enthalpy of vaporization.[21][22] The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.[19]

Trustworthiness: A robust MD simulation protocol involves careful system setup, equilibration to ensure the system has reached a stable state, and a sufficiently long production run to obtain statistically meaningful data.

Computational Workflow: MD Simulation

  • Force Field Selection: Choose a suitable force field for ionic liquids (e.g., a refined OPLS-AA or a specific IL force field).

  • System Setup:

    • Create a simulation box containing a sufficient number of ion pairs (e.g., 200-500) of 1H-Imidazolium, 1,3-dicyclohexyl- chloride.

    • The initial configuration can be a random placement of ions.

  • Energy Minimization: Minimize the potential energy of the system to remove any unfavorable atomic clashes.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

    • Perform an NPT (constant number of particles, pressure, and temperature) simulation to allow the system to reach the correct density. Monitor the density and potential energy to ensure equilibrium is reached.

  • Production Run:

    • Continue the NPT simulation for a sufficiently long time (e.g., 10-100 ns) to collect data for property calculations.

  • Property Calculation:

    • Density: Calculated directly from the average volume of the simulation box during the production run.

    • Enthalpy of Vaporization (ΔvapH): Can be estimated from the difference between the gas-phase and liquid-phase potential energies.[19][23]

MD_Workflow start Start force_field Select Force Field start->force_field system_setup Create Simulation Box with IL Ion Pairs force_field->system_setup minimization Energy Minimization system_setup->minimization equilibration NVT and NPT Equilibration minimization->equilibration production NPT Production Run equilibration->production analysis Calculate Properties (Density, ΔvapH) production->analysis results Predicted Thermodynamic Properties analysis->results

Caption: General workflow for Molecular Dynamics (MD) simulations.

SAFT-VR Mie and COSMO-RS Models

Expertise & Experience: More advanced modeling techniques can also be employed for the prediction of thermodynamic properties.

  • SAFT-VR Mie: The Statistical Associating Fluid Theory for Potentials of Variable Range (SAFT-VR) is a sophisticated equation of state that can accurately model the thermodynamic properties of complex fluids, including ionic liquids.[24][25][26][27][28] It is a group contribution method, which can allow for the prediction of properties based on the molecular structure of the ions.

  • COSMO-RS: The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties from first principles.[29][30] It uses the results of quantum chemical calculations to determine the chemical potential of a substance in a liquid, from which various thermodynamic properties can be derived.[30]

These methods generally require specialized software and expertise but can provide highly accurate predictions.

Conclusion

A comprehensive understanding of the thermodynamic properties of 1H-Imidazolium, 1,3-dicyclohexyl- chloride is essential for its effective application in research, particularly in the fields of green chemistry and drug development.[8] This technical guide provides a framework for the systematic characterization of this ionic liquid, outlining both experimental and computational methodologies. By following the detailed protocols for TGA, DSC, and bomb calorimetry, researchers can obtain reliable data on thermal stability, phase behavior, heat capacity, and enthalpy of formation. Furthermore, computational techniques such as MD simulations, SAFT-VR Mie, and COSMO-RS offer powerful predictive capabilities that can complement and guide experimental work. The integration of these approaches will enable a robust characterization of 1H-Imidazolium, 1,3-dicyclohexyl- chloride, paving the way for its innovative application.

References

Sources

The Divergent Chemistry of ICy·HCl vs. N-Aryl Unsaturated Imidazolium Salts: A Technical Guide to NHC Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of N-heterocyclic carbene (NHC) chemistry, the structural nuances of the precursor salts dictate the thermodynamic and kinetic boundaries of catalyst synthesis. A common misconception is the categorization of ICy·HCl (1,3-dicyclohexylimidazolium chloride) outside the family of unsaturated imidazolium salts. Structurally, ICy·HCl is an unsaturated imidazolium salt—it possesses the characteristic C=C double bond in the imidazole backbone[1].

The true technical divergence lies in its N-substituents . While the most ubiquitous unsaturated imidazolium salts in modern catalysis feature rigid N-aryl groups (e.g., IPr·HCl, IMes·HCl)[2], ICy·HCl features N-aliphatic (cyclohexyl) groups. This fundamental difference in inductive effects and conformational flexibility drastically alters the ligand's electronic donicity, the acidity of the precursor's C2–H bond, and its ultimate catalytic applications.

This whitepaper dissects the causal relationships between the structural properties of ICy·HCl and its operational behavior in the laboratory, providing researchers with self-validating protocols for its synthesis and metallation.

Electronic & Steric Causality: Alkyl vs. Aryl Substitution

The choice between an N-alkyl precursor (ICy·HCl) and an N-aryl precursor (IPr·HCl) is not merely a matter of steric bulk; it is a fundamental tuning of the metal center's electronic environment.

Electronic Profile: Inductive Effects and pKa

Alkyl groups (cyclohexyl) are significantly stronger σ-donors than aryl groups (2,6-diisopropylphenyl or mesityl). This inductive effect cascades through the imidazole ring, resulting in two critical phenomena:

  • Enhanced Ligand Donicity: The free ICy carbene is a stronger electron donor than IPr or IMes. This is quantified by the Tolman Electronic Parameter (TEP), where lower values indicate stronger σ-donation. ICy exhibits a TEP of 2049.6 cm⁻¹, compared to 2051.5 cm⁻¹ for IPr[3].

  • Reduced C2–H Acidity: Because the cyclohexyl groups push electron density into the ring, the resulting carbanion (the free carbene) is thermodynamically destabilized compared to an N-aryl system. Consequently, the C2–H bond in ICy·HCl has a higher pKa (~24–25) than the C2–H bond in IPr·HCl (pKa ~20–22)[4].

Causality Check: This higher pKa means that while mild bases like K₂CO₃ are often sufficient to deprotonate N-aryl salts in certain solvents, ICy·HCl strictly requires stronger bases (e.g., KOtBu, NaH) for efficient in situ metallation[4],[5].

Steric Profile: Rigid Fences vs. Flexible Chairs

N-aryl NHCs like IPr feature orthogonal aromatic rings that create a rigid, "fence-like" steric pocket. In contrast, the cyclohexyl rings of ICy can undergo chair-to-chair ring flips and rotate around the N–C(alkyl) bond. This creates a "flexible steric bulk" [6]. While the Percent Buried Volume (%V_bur) of ICy is generally lower than IPr, its flexibility allows it to stabilize highly reactive, low-coordinate metal intermediates without prematurely ejecting from the coordination sphere due to rigid steric clashes.

Quantitative Comparison Table
Precursor SaltN-Substituent TypeImidazole BackboneTEP (cm⁻¹)%V_bur (Approx.)Relative C2–H Acidity
ICy·HCl Cyclohexyl (Alkyl)Unsaturated2049.627% – 32%Lower (pKa ~24–25)
IPr·HCl 2,6-Diisopropylphenyl (Aryl)Unsaturated2051.537%Higher (pKa ~20–22)
IMes·HCl Mesityl (Aryl)Unsaturated2050.734% – 36%Higher (pKa ~20–22)

Experimental Protocols: Self-Validating Systems

Because of its unique electronic properties, handling ICy·HCl requires specific methodological adjustments. Below are field-proven, self-validating protocols for its synthesis and utilization.

Protocol A: Synthesis and Anion Exchange of ICy Precursors

Context: The one-pot synthesis of ICy·HCl proceeds smoothly, but the resulting chloride salt is highly hygroscopic[7]. For moisture-sensitive organometallic synthesis, exchanging the chloride for a tetrafluoroborate (BF₄⁻) counterion is highly recommended to yield a bench-stable, non-hygroscopic powder[8].

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 1 equivalent of glyoxal (40% aq. solution) and 2 equivalents of cyclohexylamine. Stir at room temperature for 12 hours to form the diimine intermediate.

  • Cyclization: Cool the mixture to 0 °C. Slowly add 1 equivalent of paraformaldehyde and 1.2 equivalents of anhydrous HCl (in dioxane). Heat to 70 °C for 4 hours.

  • Isolation of ICy·HCl: Remove volatiles under reduced pressure. The resulting sticky, hygroscopic solid is ICy·HCl.

  • Anion Exchange (Crucial Step): Dissolve the crude ICy·HCl in minimal water. Add 1.2 equivalents of aqueous HBF₄ (48%). A white precipitate will immediately form.

  • Purification: Filter the solid and recrystallize from hot isopropanol to yield pure ICy·HBF₄. Validation Checkpoint: The product should be a free-flowing white powder. ¹H NMR (CDCl₃) will show a sharp singlet at ~δ 8.8 ppm corresponding to the highly deshielded C2–H proton.

Protocol B: In Situ Deprotonation and Metallation (e.g., Nickel Catalysis)

Context: ICy·HCl is highly effective in stabilizing high-valent or electron-deficient metal centers, such as in Nickel-catalyzed retro-hydroamidocarbonylation[5]. Due to the high pKa of the C2–H bond, strong alkoxide bases are required.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with ICy·HCl (1.1 equiv), Ni(COD)₂ (1.0 equiv), and KOtBu (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed THF or toluene.

  • Deprotonation/Coordination: Stir the suspension at room temperature for 2–4 hours. The strong base (KOtBu) is required to overcome the high pKa barrier of the N-alkyl imidazolium salt.

  • Filtration: Filter the mixture through a pad of Celite to remove the KCl and t-BuOH byproducts, ensuring the active catalytic species is not poisoned by inorganic salts. Validation Checkpoint: Take an aliquot for ¹H NMR analysis in C₆D₆. The successful formation of the metal-carbene complex is validated by the complete disappearance of the C2–H proton signal (originally at ~δ 8.8–10.0 ppm in the salt).

Logical Workflow for NHC Metallation

The following diagram illustrates the causality-driven decision matrix for selecting deprotonation conditions based on the N-substituent of the unsaturated imidazolium salt.

NHC_Workflow Precursor Unsaturated Imidazolium Salt Sub_Aryl N-Aryl (e.g., IPr·HCl) Precursor->Sub_Aryl Sub_Alkyl N-Alkyl (e.g., ICy·HCl) Precursor->Sub_Alkyl Prop_Aryl Higher Acidity (Lower pKa) Rigid Steric Bulk Sub_Aryl->Prop_Aryl Prop_Alkyl Lower Acidity (Higher pKa) Flexible Steric Bulk Sub_Alkyl->Prop_Alkyl Base_Aryl Mild Base Sufficient (e.g., K2CO3) Prop_Aryl->Base_Aryl Base_Alkyl Strong Base Required (e.g., KOtBu, NaH) Prop_Alkyl->Base_Alkyl Complex_Aryl Standard Metallation Base_Aryl->Complex_Aryl Complex_Alkyl High-Valent Metallation Base_Alkyl->Complex_Alkyl

Logical workflow for NHC deprotonation and metallation based on N-substituent properties.

Catalytic Implications: When to Choose ICy·HCl

While IPr·HCl dominates palladium cross-coupling, ICy·HCl is the ligand precursor of choice when the catalytic cycle requires extreme electron donation to facilitate difficult oxidative additions. For example, in the Nickel-catalyzed C–N bond activation of aliphatic amides, the strong σ-donicity of ICy is required to stabilize the resulting acyl-nickel intermediates, a transformation where IPr·HCl and IMes·HCl fail to promote dramatic reactivity[5]. Furthermore, its flexible steric profile allows it to accommodate transient, bulky intermediates that would otherwise be sterically repelled by the rigid isopropyl groups of IPr[6].

References

  • Beilstein Journal of Organic Chemistry - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. 7

  • MPG.PuRe - Amino acid-derived imidazolium salts: Platform molecules for N-Heterocyclic carbene metal complexes and organosilica. 4

  • SciSpace / ChemCatChem - Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction. 3

  • RSC Publishing - The influential IPr: 25 years after its discovery. 2

  • PMC / Chemistry A European Journal - Reversible N‐Heterocyclic Carbene‐Induced α‐H Abstraction in Tungsten(VI) Imido Dialkyl Dialkoxide Complexes. 6

  • Semantic Scholar / Nature Communications - Nickel-catalysed retro-hydroamidocarbonylation of aliphatic amides to olefins. 5

  • ResearchGate - (PDF) Preparation of a N-Heterocyclic Carbene Nickel(II) Complex. Synthetic Experiments in Current Organic and Organometallic Chemistry. 1

  • Beilstein Journal of Organic Chemistry - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors (Additional context). 8

Sources

Steric Profiling of 1,3-Dicyclohexylimidazol-2-ylidene (ICy): A Technical Deep Dive into Percent Buried Volume (%Vbur)

[1][2]

Executive Summary

In the rational design of transition metal catalysts, steric parameterization is the bridge between ligand structure and catalytic outcome. While the Tolman Cone Angle (

This guide focuses on 1,3-dicyclohexylimidazol-2-ylidene (ICy) , a ligand characterized by "flexible bulk." Unlike its aryl-substituted congeners (IMes, IPr), ICy features aliphatic cyclohexyl wingtips that offer a unique steric profile. The industry-standard value for the percent buried volume (%Vbur) of ICy is 27.5% . This places it in a distinct "Goldilocks" zone—significantly smaller than the massive IPr (45.4%) yet sufficiently bulky to promote reductive elimination in cross-coupling cycles.

The Theoretical Framework: Why %Vbur?

The percent buried volume (%Vbur) quantifies the steric hindrance of a ligand by calculating the fraction of a sphere centered on the metal that is occupied by the ligand atoms.[1][2][3][4]

Standardized Parameters (SambVca Protocol)

To ensure reproducibility and comparability across literature, the values cited in this guide adhere to the Cavallo & Nolan standard protocols [1][2]:

  • Sphere Radius (

    
    ):  3.50 Å (Encompasses the first coordination sphere).
    
  • Metal-Carbene Distance (

    
    ):  2.00 Å (Standardized dummy distance to eliminate electronic bond length variations).
    
  • Mesh Spacing (

    
    ):  0.05 Å (Resolution of the integration grid).
    
  • Hydrogen Atoms: Included in the calculation.

The Calculation Workflow

The determination of %Vbur is not a physical measurement but a computational integration derived from crystallographic or DFT-optimized coordinates.

Gcluster_0Input Phasecluster_1Processing (SambVca)XRayX-Ray Crystallography(.cif)CoordStandardize Geometry(M-L set to 2.00 Å)XRay->CoordDFTDFT Optimization(B3LYP/6-31G*)DFT->CoordGridVoxelization(0.05 Å mesh)Coord->GridIntegrateIntegration(V_buried / V_sphere)Grid->IntegrateOutput%Vbur Value& Steric MapIntegrate->Output

Figure 1: The computational workflow for determining %Vbur using the SambVca 2.0 algorithm.

Steric Profile of ICy: The Data

The steric demand of ICy is defined by the cyclohexyl rings on the nitrogen atoms. These rings are aliphatic and flexible, capable of adopting chair or boat conformations, which contrasts with the rigid aromatic rings of IMes or IPr.

Comparative Steric Table

The following table consolidates %Vbur values calculated under identical conditions (


LigandWingtip Substituent%Vbur [a]Steric Class
ICy Cyclohexyl (Cy) 27.5% Moderate / Flexible
IMesMesityl (2,4,6-Me3C6H2)36.5%Large / Rigid
SIMesMesityl (Saturated backbone)36.9%Large / Rigid
IPr2,6-Diisopropylphenyl45.4%Very Large / Rigid
IPr*2,6-bis(diphenylmethyl)-4-Me-Ph~50.4%Extreme Bulk
IAdAdamantyl~38-40%Large / Bulky Alkyl

[a] Values derived from Clavier & Nolan, Chem. Commun., 2010 [1].[4][5][6]

Analysis of the Value (27.5%)

The value of 27.5% reveals that ICy is significantly less sterically demanding than the standard "bulky" aryl-NHCs (IPr, IMes).

  • vs. IPr: ICy occupies ~18% less volume in the coordination sphere. This makes ICy accessible for more crowded substrates that might be repelled by IPr.

  • vs. Phosphines: ICy is often compared to tricyclohexylphosphine (PCy

    
    ). While PCy
    
    
    has a Cone Angle of 170°, its %Vbur is often calculated in a similar range (approx. 26-28% depending on the conformer), explaining why ICy and PCy
    
    
    often show similar reactivity patterns in metathesis (e.g., Grubbs I vs. early NHC variants).

Structural Nuances: The "Flexible Bulk" Paradox

As a Senior Application Scientist, it is critical to look beyond the single number. ICy exhibits conformational flexibility that rigid aryl-NHCs do not.

The Mechanism of Flexibility
  • N-C Rotation: The bond between the imidazole nitrogen and the cyclohexyl carbon allows for rotation.

  • Ring Flip: The cyclohexyl group can undergo chair-to-boat inversions.

  • Impact: The "effective" steric bulk of ICy is dynamic. In a static ground state (used for %Vbur calculation), the cyclohexyl rings may orient away from the metal to minimize strain, resulting in the 27.5% value. However, during a catalytic cycle (e.g., reductive elimination), the rings can rotate to exert greater steric pressure or retract to allow oxidative addition.

StericComparisoncluster_RigidRigid Bulk (e.g., IPr)cluster_FlexFlexible Bulk (ICy)IPr_StateStatic Steric Wall(High %Vbur constant)IPr_EffectForces Reductive EliminationBlocks large substratesIPr_State->IPr_EffectICy_StateDynamic Steric Profile(%Vbur ~27.5% avg)ICy_EffectAdapts to Substrate'Breathing' LigandICy_State->ICy_Effect

Figure 2: Conceptual comparison of rigid vs. flexible steric bulk mechanisms.

Experimental Protocol for Validation

To self-validate the %Vbur of ICy or its derivatives in your specific complex:

  • Crystallization: Obtain a single crystal of the metal complex, typically

    
    .
    
  • Structure Solution: Solve the structure to obtain the .cif file.

  • Preprocessing:

    • If using a specific metal complex, you may use the actual bond lengths.

    • For ligand comparison (standardization), replace the metal coordinates with a dummy atom at exactly 2.00 Å from the carbene carbon along the C2-N1-N3 bisector vector.

  • Calculation:

    • Upload the XYZ coordinates to the SambVca 2.1 web tool.

    • Set Sphere Radius

      
       Å.[2]
      
    • Set Mesh

      
       Å.
      
    • Select "H atoms included".[7]

  • Output Analysis: The tool will output the total %Vbur and a quadrant map. For ICy, check for quadrant symmetry; unlike IPr (which often shows a "fence" pattern), ICy should show a more rounded, albeit uneven, distribution due to the cyclohexyl chair conformation.

Impact on Catalytic Performance

The %Vbur of 27.5% positions ICy as a specialist ligand:

  • Small/Medium Substrates: Excellent for reactions where the substrate needs moderate access to the metal center but requires electron richness (ICy is a strong

    
    -donor, often stronger than aryl-NHCs due to the alkyl substituents).
    
  • Ru-Catalyzed Metathesis: ICy was an early contender in metathesis but was largely superseded by SIMes and IPr because the latter provided the extreme bulk (36%+) necessary to stabilize the metallacyclobutane intermediate. ICy's 27.5% bulk was often insufficient for high-turnover metathesis of difficult substrates.

  • C-H Activation: The flexibility of ICy allows it to accommodate the geometric changes required during C-H activation steps that might be sterically prohibited by the rigid wall of IPr.

References

  • Clavier, H., & Nolan, S. P. (2010).[4][5] Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861.[4][5][6]

    • Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands.[6] European Journal of Inorganic Chemistry, 2009(13), 1759–1766.

      • Gusev, D. G. (2009). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Organometallics, 28(22), 6458–6461.

        Methodological & Application

        Application Notes & Protocols: Leveraging 1,3-Dicyclohexyl-1H-imidazolium Chloride for Robust Suzuki-Miyaura Cross-Coupling Reactions

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and materials science.[1][2] The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of ligand. N-Heterocyclic Carbenes (NHCs) have emerged as a superior class of ligands compared to traditional phosphines, owing to their strong σ-donating character and enhanced stability.[3][4] This document provides a detailed guide to the application of 1,3-dicyclohexyl-1H-imidazolium chloride (ICy·HCl), an air-stable precursor to the sterically demanding and highly active ICy N-heterocyclic carbene ligand, for facilitating challenging Suzuki-Miyaura coupling reactions. We present the mechanistic rationale, operational advantages, detailed experimental protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.

        Mechanistic Framework: The Role of ICy·HCl

        The imidazolium salt, ICy·HCl, is not the active ligand itself but a convenient and stable ligand precursor .[5] Its utility lies in the straightforward in-situ generation of the active N-heterocyclic carbene under basic reaction conditions.

        In-Situ Generation of the Active NHC Ligand

        The catalytic cycle is initiated by the deprotonation of the imidazolium salt at the C2 position by a base present in the reaction mixture (e.g., a carbonate or phosphate). This deprotonation yields the free, nucleophilic N-heterocyclic carbene (ICy), which then rapidly coordinates to the palladium(0) center to form the active catalyst.[6][7]

        Caption: In-situ generation of the ICy carbene from its imidazolium salt precursor.

        The Pd-NHC Catalyzed Suzuki-Miyaura Cycle

        Once the active Pd(0)-NHC complex is formed, it enters the catalytic cycle. The bulky cyclohexyl groups of the ICy ligand enhance catalyst stability and promote the crucial final step of reductive elimination.

        The generally accepted mechanism proceeds through three key stages[8]:

        • Oxidative Addition: The active Pd(0)-NHC complex inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

        • Transmetalation: The organic moiety from the activated boronic acid (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is often facilitated by the base.

        • Reductive Elimination: The two organic groups (Ar and Ar') are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0)-NHC catalyst, which re-enters the cycle.

        Suzuki_Cycle cluster_inputs Inputs A Pd(0)(ICy)n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(ICy)n-X B->C D Transmetalation C->D E Ar-Pd(II)(ICy)n-Ar' D->E F Reductive Elimination E->F F->A Regeneration ArAr Ar-Ar' Product F->ArAr ArX Ar-X ArX->B ArB Ar'-B(OR)₂ + Base ArB->D

        Caption: The Suzuki-Miyaura catalytic cycle mediated by a Pd-NHC complex.

        Advantages of the ICy·HCl Precursor System

        Employing 1,3-dicyclohexyl-1H-imidazolium chloride as a ligand precursor offers several distinct advantages over traditional phosphine-based systems.

        FeatureAdvantageScientific Rationale
        Operational Simplicity The imidazolium salt is an air- and moisture-stable crystalline solid.Eliminates the need for glovebox manipulation, allowing for a standard bench-top reaction setup.[5]
        High Catalytic Activity The strong σ-donating nature of the resulting ICy ligand creates a highly electron-rich palladium center.This facilitates the oxidative addition step, especially for challenging substrates like aryl chlorides, and enables high turnover numbers with low catalyst loadings.[6][9][10]
        Enhanced Stability The robust Pd-C(NHC) bond is significantly stronger than a typical Pd-P bond.This leads to catalysts that are more resistant to thermal degradation and decomposition, resulting in longer catalyst lifetimes and more consistent performance.[3][4]
        Steric Influence The bulky cyclohexyl groups provide a sterically hindered environment around the palladium center.This steric bulk is believed to promote the final reductive elimination step, accelerating product formation and preventing catalyst aggregation.

        Experimental Protocols

        The following section provides a general workflow and a detailed protocol for a typical Suzuki-Miyaura coupling reaction using the ICy·HCl precursor.

        General Experimental Workflow

        Workflow A 1. Reagent Assembly (Flask under Inert Gas) B 2. Add Pd Source, ICy·HCl, Aryl Halide, Boronic Acid, Base A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture (e.g., N₂ Bubbling) C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) D->E F 6. Monitor Reaction (TLC / GC-MS) E->F G 7. Reaction Workup (Quench, Extract, Dry) F->G H 8. Purification (Column Chromatography) G->H

        Caption: Flowchart of the Suzuki-Miyaura coupling experimental procedure.

        Materials and Reagents
        ReagentSuggested GradeSupplier ExamplePurpose
        Palladium(II) Acetate (Pd(OAc)₂)99.9% trace metals basisSigma-AldrichPalladium Pre-catalyst
        1,3-Dicyclohexyl-1H-imidazolium Chloride≥98.0%Chem-Impex InternationalNHC Ligand Precursor
        Aryl Halide (Ar-X)≥98%VariousElectrophile
        Arylboronic Acid (Ar'-B(OH)₂)≥97%Combi-BlocksNucleophile
        Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Acros OrganicsBase
        TolueneAnhydrous, 99.8%VariousSolvent
        Ethyl AcetateACS GradeFisher ScientificExtraction Solvent
        Magnesium Sulfate (MgSO₄)AnhydrousVariousDrying Agent
        Silica Gel230-400 meshVariousChromatography Stationary Phase
        Step-by-Step Protocol: Coupling of 4-Bromotoluene with Phenylboronic Acid

        This protocol describes a representative reaction on a 1.0 mmol scale.

        • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), 1,3-dicyclohexyl-1H-imidazolium chloride (5.4 mg, 0.02 mmol, 2 mol%), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

        • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times.

        • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

        • Degassing: Bubble argon or nitrogen gas through the stirred suspension for 10-15 minutes.

        • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

        • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

        • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

        • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

        • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

        • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methyl-1,1'-biphenyl.

        General Reaction Parameters

        The optimal conditions can vary based on the reactivity of the substrates. The following table provides a starting point for optimization.

        ParameterAryl Bromides / IodidesAryl Chlorides (Activated)Aryl Chlorides (Deactivated)
        Pd Loading 0.5 - 2 mol%1 - 3 mol%2 - 5 mol%
        Pd:ICy·HCl Ratio 1:21:21:2
        Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃KOtBu, K₃PO₄[6][7]
        Solvent Toluene, Dioxane, THFToluene, DioxaneToluene, Dioxane/H₂O[6][10]
        Temperature 80 - 100 °C100 - 110 °C100 - 120 °C
        Typical Time 2 - 12 h6 - 24 h12 - 48 h

        Applications and Troubleshooting

        Relevance in Drug Development

        The Suzuki-Miyaura reaction is a powerful tool for constructing the biaryl and heteroaryl-aryl linkages that are central to a vast number of approved drugs and clinical candidates. The reliability and broad substrate scope of robust catalytic systems, such as the one derived from ICy·HCl, are essential for medicinal chemistry campaigns, enabling rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

        Troubleshooting Guide
        IssuePotential Cause(s)Suggested Solution(s)
        Low or No Conversion - Inactive catalyst (insufficient degassing, wet solvent/reagents).- Base is too weak for the substrate.- Reaction temperature is too low.- Ensure anhydrous conditions and properly degas the reaction mixture.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or KOtBu).- Increase the reaction temperature in 10 °C increments.
        Formation of Homocoupling Product (Ar-Ar) - Oxygen contamination leading to oxidative homocoupling of boronic acid.- Premature decomposition of the boronic acid.- Improve degassing technique.- Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more.
        Protodeborylation of Boronic Acid - Presence of water and/or prolonged reaction at high temperature.- Use anhydrous solvent and base.- Monitor the reaction and stop it once the starting material is consumed.

        References

        • Boubakri, L., Al-Ayed, A. S., Mansour, L., Abutaha, N., Harrath, A. H., Özdemir, I., ... & Hamdi, N. (2019). Bioactive NHC-derived palladium complexes: synthesis, catalytic activity for the Suzuki-Miyaura coupling of aryl chlorides and bromides and their antibacterial activities. Journal of Coordination Chemistry. [Link]

        • Figshare. (2019). Bioactive NHC-derived palladium complexes: synthesis, catalytic activity for the Suzuki-Miyaura coupling of aryl chlorides and bromides and their antibacterial activities. Taylor & Francis Group. [Link]

        • ResearchGate. (2019). Request PDF: Bioactive NHC-derived palladium complexes: synthesis, catalytic activity for the Suzuki-Miyaura coupling of aryl chlorides and bromides and their antibacterial activities. [Link]

        • Ray, L., et al. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Catalysis. [Link]

        • Royal Society of Chemistry. (n.d.). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]

        • ResearchGate. (n.d.). Request PDF: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

        • Sciforum. (2024). Catalysis of NHC–Pd complexes in the Suzuki–Miyaura cross-coupling reaction. [Link]

        • National Institutes of Health. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. [Link]

        • MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

        • ResearchGate. (n.d.). Synthetic applications. ICyHCl = 1,3-dicyclohexyl-imidazolium chloride;...[Link]

        • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

        • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

        • University of Baghdad Digital Repository. (2026). Recent Updates on Pd‐Incorporated Ionic Liquids Catalyzed Suzuki Cross‐Coupling Reaction. [Link]

        • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

        • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

        Sources

        Application Note: Procedure for Coordinating ICy Ligands to Ruthenium Metathesis Catalysts

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The evolution of ruthenium-based olefin metathesis catalysts has been largely driven by the strategic tuning of their ligand environments. Replacing labile phosphine ligands with N-heterocyclic carbenes (NHCs) yields catalysts with exceptional stability and reactivity[1]. This application note details the specialized protocol for coordinating the sterically compact, highly electron-donating ICy (1,3-dicyclohexylimidazol-2-ylidene) ligand to ruthenium centers. Designed for researchers and drug development professionals, this guide provides a self-validating workflow for synthesizing ICy-coordinated ruthenium catalysts, which are highly prized for low-catalyst-loading ring-closing metathesis (RCM) and the formation of mixed bis-NHC complexes[2].

        Mechanistic Rationale: The Role of ICy in Metathesis

        The selection of an NHC ligand dictates the thermodynamic stability and catalytic initiation rate of the resulting ruthenium complex. While bulky ligands like IMes and IPr are standard, the ICy ligand offers a unique stereoelectronic profile[3].

        • Steric Accessibility: ICy possesses a significantly lower percent buried volume (%V_bur) compared to its mesityl or diisopropylphenyl counterparts[2]. This reduced steric hindrance allows for the synthesis of unique mixed bis-NHC complexes (e.g., featuring one SIMes and one ICy ligand) that would otherwise be sterically impossible[2].

        • Electronic Stabilization: Despite its smaller size, ICy is a powerful

          
          -donor. It forms a highly covalent Ru–C(NHC) bond that prevents catalyst decomposition during the catalytic cycle, allowing these complexes to operate efficiently at extremely low catalyst loadings (down to 0.05 mol%)[2].
          

        Reaction Pathway & Logical Relationships

        G A ICy·HCl Precursor C Free ICy Ligand (Intermediate) A->C Deprotonation (-KCl, -HMDS) B KHMDS (Base) B->C E Ligand Exchange (Toluene, 40°C) C->E D RuCl2(=CHPh)(PCy3)2 (Ruthenium Precursor) D->E Phosphine Dissociation F RuCl2(=CHPh)(ICy)(PCy3) (Target Catalyst) E->F Coordination (-PCy3)

        Workflow for the synthesis of ICy-coordinated Ruthenium metathesis catalysts.

        Quantitative Ligand Parameters

        To understand the causality behind ligand selection, the following table summarizes the structural and functional parameters of ICy compared to other common NHCs used in metathesis.

        LigandChemical Name% Buried Volume (%V_bur)Coordination BehaviorCatalytic Impact
        ICy 1,3-dicyclohexylimidazol-2-ylidene~27%Forms stable mixed bis-NHC Ru complexesEnables low-loading (0.05 mol%) RCM
        IMes 1,3-dimesitylimidazol-2-ylidene~34%Displaces one PCy3 to form mono-NHC RuStandard high-activity ROMP/RCM
        SIMes 1,3-dimesitylimidazolidin-2-ylidene~35%Displaces one PCy3 to form mono-NHC RuExceptional stability and cross-metathesis
        IPr 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene~44%Highly sterically demanding coordinationEffective for sterically hindered substrates

        Experimental Protocol: Step-by-Step Synthesis

        Note: The ICy·HCl salt is highly hygroscopic[4]. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using Schlenk techniques or a glovebox.

        Phase 1: In Situ Generation of Free ICy
        • Preparation: In a nitrogen-filled glovebox, weigh ICy·HCl (1.1 equiv. relative to the Ru precursor) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

        • Solvation: Suspend the imidazolium salt in anhydrous, degassed toluene to achieve a 0.1 M concentration.

        • Deprotonation: Add Potassium hexamethyldisilazide (KHMDS, 1.15 equiv.) in a single portion.

          • Causality: KHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the salt without engaging in side reactions. Toluene is specifically chosen as the solvent because it solubilizes the resulting free ICy carbene while precipitating the KCl byproduct, thermodynamically driving the equilibrium forward.

        • Filtration: Stir the mixture at room temperature for 30 minutes. Filter the suspension through a pad of dry Celite to remove the KCl precipitate. The resulting clear filtrate contains the highly reactive free ICy ligand.

        Phase 2: Ligand Exchange and Coordination
        • Precursor Addition: To the filtrate containing the free ICy, add the ruthenium precursor (e.g., Grubbs 1st Generation Catalyst,

          
          ) (1.0 equiv.) in one portion.
          
        • Thermal Activation: Transfer the flask to an oil bath set to 40 °C and stir the reaction mixture for 8 hours[1].

          • Causality: The baseline bis-phosphine ruthenium complex is relatively stable at room temperature. Heating to 40 °C provides the exact thermal activation energy required to trigger the dissociation of one bulky

            
             ligand. Once the coordination site is vacant, the highly nucleophilic ICy irreversibly binds to the ruthenium center. The reaction is thermodynamically driven by the superior strength of the Ru–C(NHC) bond over the Ru–P bond[3].
            
        Phase 3: Isolation and Purification
        • Concentration: Cool the reaction to room temperature and remove the toluene under reduced pressure.

        • Chromatography: Purify the crude dark residue via flash column chromatography using silica gel (eluent: hexane/ethyl acetate 90:10)[1].

          • Causality: Unlike their purely phosphine-coordinated predecessors, NHC-coordinated ruthenium catalysts exhibit remarkable stability toward air and moisture. This robustness allows them to survive purification on standard silica gel without decomposing into inactive ruthenium oxides[1].

        Self-Validation and Analytical Characterization

        To ensure the integrity of the synthesized catalyst, the protocol incorporates a self-validating analytical matrix:

        • Visual Cue: The reaction mixture will transition from the characteristic deep purple of the bis-phosphine precursor to a brownish/pinkish-red hue, serving as an immediate qualitative indicator of successful ligand substitution.

        • 
          H NMR Spectroscopy (Diagnostic Shift):  The most critical validation point is the benzylidene proton (
          
          
          
          ). In the starting material, this proton appears as a singlet at ~20.0 ppm. Upon successful coordination of ICy, the altered electronic environment shifts this signal upfield to a new singlet at ~19.5–19.8 ppm.
        • 
          P NMR Spectroscopy:  Use phosphorus NMR to confirm the displacement of 
          
          
          
          . The coordinated
          
          
          in the new mixed complex will appear as a shifted singlet (e.g., ~28-32 ppm) distinct from the starting material (~36 ppm). Additionally, a signal at ~10 ppm will appear, corresponding to the displaced, free
          
          
          byproduct in the crude mixture.

        References

        • Bantreil, X., et al. "Ruthenium Complexes Bearing Two N-Heterocyclic Carbene Ligands in Low Catalyst Loading Olefin Metathesis Reactions." Organometallics (2010). 2

        • Bantreil, X., et al. "Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts." Nature Protocols (2011). 1

        • Nolan, S. P., et al. "Development of olefin metathesis catalyst precursors bearing nucleophilic carbene ligands." Elsevier (2001). 3

        • "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry (2015). 4

        Sources

        1H-Imidazolium 1,3-dicyclohexyl- chloride as a catalyst in organocatalysis

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (ICy[1][2]·HCl) in Organocatalysis

        Executive Summary

        1,3-Dicyclohexylimidazolium chloride (ICy·HCl) is a robust, air-stable salt that serves as a precursor to the N-heterocyclic carbene ICy . Unlike its mesityl-substituted counterparts (e.g., IMes), ICy features flexible aliphatic cyclohexyl "wings." This structural distinction provides a unique steric environment—bulky but adaptable—making it a catalyst of choice for reactions requiring specific spatial accommodation, such as the ring-opening polymerization (ROP) of lactides and specific "umpolung" transformations like the benzoin condensation.

        This guide details the in situ activation of ICy·HCl, its mechanistic pathways, and validated protocols for its use in high-value organic synthesis.

        Chemical Profile & Properties[1][2][3][4][5][6][7]

        PropertySpecification
        Chemical Name 1,3-Dicyclohexylimidazolium chloride
        Common Abbreviation ICy[3][4]·HCl
        CAS Number 181422-72-0
        Molecular Weight 268.83 g/mol
        Appearance White to off-white crystalline powder
        Solubility Soluble in DCM, CHCl₃, MeOH; sparingly soluble in THF (salt form)
        Hygroscopicity High (Requires storage in desiccator or glovebox)
        Acidity (pKa) ~20–21 (C2-H in DMSO)

        Mechanistic Insight: The "Breslow" & Nucleophilic Pathways

        ICy·HCl is catalytically inactive until deprotonated. Upon treatment with a base, it forms the free carbene (ICy), which possesses a singlet ground state with a nucleophilic lone pair at the C2 position.

        Mechanism 1: Umpolung (Polarity Reversal)

        In aldehyde transformations (e.g., Stetter, Benzoin), ICy attacks the carbonyl carbon. A subsequent proton transfer generates the Breslow Intermediate (an enaminol). This intermediate renders the formerly electrophilic carbonyl carbon nucleophilic, allowing it to attack another electrophile.

        Mechanism 2: Nucleophilic Catalysis (ROP)

        In Ring-Opening Polymerization, ICy acts as a powerful nucleophile to activate the cyclic ester (monomer) or as a general base to activate the alcohol initiator.

        Figure 1: Activation and Catalytic Cycles

        ICy_Mechanism Salt ICy·HCl (Precursor) Carbene Free Carbene (ICy Active Species) Salt->Carbene Deprotonation (-HCl) Base Strong Base (KOtBu / NaH) Base->Carbene Breslow Breslow Intermediate Carbene->Breslow + Aldehyde Lactide Cyclic Ester (Lactide) Carbene->Lactide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Product_Benzoin α-Hydroxy Ketone (Benzoin) Breslow->Product_Benzoin + 2nd Aldehyde Product_Benzoin->Carbene Regeneration Polymer Polyester (PLA) Lactide->Polymer + Initiator Initiator Alcohol (R-OH) Polymer->Carbene Release

        Caption: Figure 1. Dual mechanistic pathways for ICy: The upper loop illustrates Umpolung chemistry via the Breslow intermediate; the lower loop shows Nucleophilic catalysis for polymerization.

        Comparative Analysis: Why Choose ICy?

        Selecting the right NHC is a balance of Sterics (% Buried Volume, %Vbur) and Electronics .

        CatalystN-SubstituentsSteric ProfileKey Advantage
        ICy Cyclohexyl (Aliphatic)Flexible Bulk. The cyclohexyl rings can rotate/flex, offering a different shielding cone than aromatics.Excellent for aliphatic substrates and polymerization where aromatic stacking is undesirable.
        IMes Mesityl (Aromatic)Rigid Bulk. High steric hindrance near the metal/center.Standard for cross-coupling; rigid walls prevent side reactions.
        IPr DiisopropylphenylExtreme Bulk. Highest steric demand.Stabilizes highly reactive metal centers; often too bulky for some organocatalytic nucleophilic attacks.

        Experimental Protocols

        Protocol A: In Situ Generation of ICy (General Activation)

        Critical Note: The free carbene is moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

        • Drying: Dry ICy·HCl (1.0 equiv) in a vacuum oven at 60°C for 4 hours prior to use to remove trace water.

        • Suspension: In a flame-dried Schlenk flask, suspend ICy·HCl in anhydrous THF or Toluene (0.1 M concentration).

        • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.0–1.1 equiv).

        • Activation: Stir at room temperature for 15–30 minutes. The suspension will change appearance (often becoming less turbid or changing color slightly) as KCl precipitates and the free carbene dissolves.

        • Filtration (Optional): If the reaction is sensitive to salts, filter the solution through a dry Celite pad under argon to obtain a clear solution of ICy. For most organocatalytic applications, this is unnecessary.

        Protocol B: Benzoin Condensation (Umpolung Demonstration)

        Objective: Synthesis of benzoin from benzaldehyde.[5][6][7]

        Reagents:

        • Benzaldehyde (freshly distilled): 10 mmol[5]

        • ICy[1][8]·HCl: 0.5 mmol (5 mol%)

        • KOtBu: 0.5 mmol (5 mol%)

        • Solvent: Anhydrous THF (10 mL)

        Step-by-Step:

        • Catalyst Prep: Prepare the active ICy catalyst in THF as described in Protocol A (using 5 mol% loading relative to substrate).

        • Substrate Addition: Add benzaldehyde (10 mmol) dropwise to the stirring catalyst solution under argon.

        • Reaction: Heat the mixture to 60°C (or reflux) for 2–4 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1).

        • Quench: Cool to room temperature and expose to air to quench the carbene. Add water (20 mL).

        • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

        • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

        Protocol C: Ring-Opening Polymerization (ROP) of L-Lactide

        Objective: Metal-free synthesis of Poly(L-lactide) (PLA).

        Reagents:

        • L-Lactide (recrystallized from dry toluene): 1.0 g

        • Benzyl Alcohol (Initiator): Calculated based on target MW (e.g., for DP=50, use 0.02 equiv).

        • ICy[1][8]·HCl / KOtBu: 0.5 – 1.0 mol% relative to monomer.

        • Solvent: Anhydrous DCM or THF.

        Step-by-Step:

        • Glovebox/Schlenk: In a glovebox, weigh L-Lactide and the Initiator into a vial equipped with a stir bar. Dissolve in DCM ([M] = 1.0 M).

        • Catalyst Addition: Add the pre-generated ICy solution (from Protocol A) to the monomer/initiator mixture.

        • Polymerization: Stir rapidly at Room Temperature. Reaction is typically fast (minutes to 1 hour).

          • Visual Cue: Viscosity will increase significantly.

        • Termination: Quench by adding excess Benzoic Acid or simply exposing to wet methanol.

        • Precipitation: Drop the reaction mixture slowly into cold Methanol (10x volume) to precipitate the polymer.

        • Analysis: Filter and dry the white solid. Analyze molecular weight via GPC and conversion via ¹H NMR.

        Troubleshooting & Optimization

        Figure 2: Troubleshooting Workflow

        Troubleshooting Problem Low Yield / No Reaction Check1 Is the Salt Dry? Problem->Check1 Check2 Is the Base Quality Good? Check1->Check2 Yes Action1 Dry ICy·HCl at 60°C/Vacuum Check1->Action1 No Check3 Solvent Choice? Check2->Check3 Fresh Action2 Sublime KOtBu or use fresh bottle Check2->Action2 Old/Wet Action3 Switch THF -> Toluene (Solubility) Check3->Action3

        Caption: Figure 2. Diagnostic logic for optimizing ICy-catalyzed reactions.

        • Issue: Catalyst Deactivation.

          • Cause: Moisture is the enemy. Protonation of the carbene regenerates the salt (inactive) or hydrolysis opens the ring.

          • Fix: Ensure solvents are distilled over Na/Benzophenone or passed through activated alumina columns.

        • Issue: Slow Reaction Rate.

          • Cause: Incomplete deprotonation.

          • Fix: Ensure KOtBu is fresh.[9] Alternatively, use KHMDS (Potassium hexamethyldisilazide) for a cleaner deprotonation if the substrate is base-sensitive.

        References

        • Arduengo, A. J., et al. "Electronic stabilization of nucleophilic carbenes." Journal of the American Chemical Society, 1992.

        • Enders, D., et al. "Organocatalysis by N-Heterocyclic Carbenes." Chemical Reviews, 2007.

        • Nyce, G. W., et al. "In Situ Generation of Carbenes: A General and Versatile Platform for Organocatalytic Living Polymerization." Journal of the American Chemical Society, 2003.

        • Breslow, R. "On the Mechanism of Thiamine Action." Journal of the American Chemical Society, 1958.

        • TCI Chemicals. "Product Specification: 1,3-Dicyclohexylimidazolium Chloride."

        Sources

        Application Note: Strategic Base Selection for the Generation of 1,3-Dicyclohexyl-imidazol-2-ylidene

        Author: BenchChem Technical Support Team. Date: March 2026

        Abstract

        This document provides a comprehensive technical guide for researchers on the rational selection of bases for the deprotonation of 1,3-dicyclohexylimidazolium chloride (ICy·HCl) to generate the N-heterocyclic carbene (NHC), 1,3-dicyclohexyl-imidazol-2-ylidene (ICy). It covers the fundamental principles of acidity and pKa matching, offers a comparative analysis of common bases, and presents detailed, validated protocols for both the isolation of the free carbene and its in situ generation for catalytic applications. The causality behind experimental choices, safety considerations, and characterization techniques are discussed in detail to ensure reliable and reproducible outcomes.

        Introduction: The Pivotal Role of N-Heterocyclic Carbenes

        N-heterocyclic carbenes (NHCs) have become indispensable tools in modern chemistry since their isolation and characterization.[1] Their strong σ-donating properties and tunable steric profiles make them exceptional ligands for transition metal catalysis and highly effective organocatalysts in their own right.[2][3] The most common route to access these versatile molecules is through the deprotonation of their corresponding azolium salt precursors.[4]

        1,3-Dicyclohexylimidazolium chloride (ICy·HCl), a commercially available and bench-stable salt, is the direct precursor to 1,3-dicyclohexyl-imidazol-2-ylidene (ICy), an NHC with moderate steric bulk and strong electron-donating character.[5] The success of any synthetic procedure involving ICy hinges on the efficient and clean generation of the carbene, a process entirely governed by the choice of base. An inappropriate base can lead to incomplete conversion, undesired side reactions, or complex purification challenges.

        This application note serves as an in-depth guide to navigate the critical decision of base selection for the deprotonation of ICy·HCl.

        The Core Principle: An Acid-Base Equilibrium

        The generation of an NHC from its imidazolium salt precursor is a classic acid-base reaction. The proton at the C2 position of the imidazolium ring is the most acidic proton in the molecule due to the electron-withdrawing effects of the adjacent positively charged nitrogen atoms.[6]

        To effectively deprotonate the imidazolium salt, the chosen base must be strong enough to shift the equilibrium decisively towards the products: the free carbene and the conjugate acid of the base. The fundamental principle guiding this choice is the relative pKa values of the imidazolium C2-H and the base's conjugate acid.

        The Rule of Thumb: For efficient and near-quantitative deprotonation, the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the imidazolium salt.

        While the exact pKa of ICy·HCl in a specific solvent may not be readily available, analogous imidazolium salts like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) have pKa values in the range of 22-24 (in DMSO). This indicates that a sufficiently strong base is required for complete deprotonation.

        Deprotonation_Equilibrium Imidazolium_Salt ICy·HCl (Imidazolium Salt) Free_Carbene ICy (Free Carbene) Imidazolium_Salt->Free_Carbene Deprotonation plus1 + Base Base Base->Free_Carbene K_eq Conjugate_Acid Base-H⁺ (Conjugate Acid) Base->Conjugate_Acid Protonation plus2 +

        Caption: General equilibrium for the deprotonation of ICy·HCl.

        Comparative Guide to Common Bases

        The choice of base depends heavily on the intended application: whether the free, isolated carbene is required, or if the carbene is to be generated in situ for immediate use, such as in the formation of a metal-NHC complex.[7][8]

        Base ClassExample(s)pKa (Conjugate Acid)Common SolventsKey Characteristics & Suitability
        Metal Hydrides Sodium Hydride (NaH), Potassium Hydride (KH)~36 (H₂)THF, Dioxane, ToluenePros: Very strong, non-nucleophilic, inexpensive. Byproduct (H₂) is a gas. Cons: Heterogeneous reaction can be slow and difficult to monitor. KH is pyrophoric. Use Case: Generation of free carbene.
        Metal Amides KHMDS, NaHMDS, LDA~26 (in THF)THF, Toluene, HexanesPros: Extremely strong, soluble, non-nucleophilic due to steric bulk. Fast, clean reactions. Cons: Air and moisture sensitive. Require anhydrous conditions. Use Case: Gold standard for isolating free carbenes.
        Organolithiums n-Butyllithium (n-BuLi)~50 (Butane)THF, Hexanes, Diethyl EtherPros: Very strong and readily available. Cons: Highly nucleophilic, can lead to side reactions. Pyrophoric. Requires low temperatures (-78 °C). Use Case: Less common; used with caution when other bases are unsuitable.
        Alkoxides Potassium tert-butoxide (KOt-Bu)~19 (in DMSO)THF, Dioxane, ToluenePros: Strong enough for many applications, soluble, less hazardous than organolithiums.[9] Cons: Can be nucleophilic. Equilibrium may not fully favor product. Use Case: Excellent for both free carbene generation and in situ applications.
        Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)~10.3 (HCO₃⁻)DMF, DMA, AcetonitrilePros: Weak, non-nucleophilic, inexpensive, easy to handle.[10] Cons: Not strong enough to generate free carbene in high concentration. Requires higher temperatures. Use Case: Ideal for in situ generation of NHC-metal complexes where the metal assists in the deprotonation.[3]

        Validated Experimental Protocols

        Safety Precaution: All protocols involving strong bases and anhydrous solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

        Protocol A: Generation and Isolation of Free 1,3-Dicyclohexyl-imidazol-2-ylidene (ICy) using KHMDS

        This protocol is designed for applications requiring the pure, isolated NHC.

        Materials:

        • 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (1.00 g, 3.72 mmol)

        • Potassium bis(trimethylsilyl)amide (KHMDS) (0.78 g, 3.91 mmol, 1.05 eq)

        • Anhydrous Toluene (30 mL)

        • Anhydrous Hexanes (20 mL)

        • Celite®

        Procedure:

        • Preparation: In a glovebox, add ICy·HCl and KHMDS to a 100 mL Schlenk flask equipped with a magnetic stir bar.

        • Solvent Addition: Outside the glovebox, connect the flask to a Schlenk line. Cool the flask to 0 °C in an ice bath. Add anhydrous toluene (30 mL) via cannula under a positive pressure of inert gas.

          • Causality: Cooling prevents potential side reactions from any initial exotherm.

        • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The mixture will appear as a suspension of the byproduct, KCl.

        • Isolation: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® using a filter cannula into a second Schlenk flask. This removes the insoluble KCl.

          • Causality: Celite filtration ensures complete removal of fine inorganic salts.

        • Solvent Removal: Remove the toluene under reduced pressure to yield a pale yellow or off-white solid.

        • Purification: Wash the solid with cold anhydrous hexanes (2 x 10 mL) and dry under high vacuum. The resulting solid is free ICy.

          • Causality: Hexanes wash removes any residual silylamine byproducts without dissolving the desired carbene.

        • Characterization & Storage: Confirm product identity via NMR spectroscopy. The free carbene is air- and moisture-sensitive and must be stored under an inert atmosphere at low temperature.

          • ¹H NMR: Expect disappearance of the acidic C2-H proton signal around δ 10-11 ppm.

          • ¹³C NMR: Expect the appearance of the characteristic carbenic carbon (N-C -N) signal around δ 210-220 ppm.[11]

        Caption: Workflow for the isolation of free ICy carbene.

        Protocol B: In Situ Generation of a Palladium-ICy Complex

        This protocol demonstrates the use of a weaker base for the direct synthesis of a metal complex, avoiding the isolation of the sensitive free carbene.[3][7]

        Materials:

        • 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (113 mg, 0.42 mmol, 2.1 eq)

        • Palladium(II) Acetate [Pd(OAc)₂] (45 mg, 0.20 mmol, 1.0 eq)

        • Potassium Carbonate (K₂CO₃) (138 mg, 1.00 mmol, 5.0 eq)

        • Anhydrous 1,4-Dioxane (10 mL)

        Procedure:

        • Preparation: Add ICy·HCl, Pd(OAc)₂, and K₂CO₃ to a Schlenk tube equipped with a magnetic stir bar and a reflux condenser.

        • Inerting: Evacuate and backfill the apparatus with inert gas three times.

        • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

        • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

          • Causality: The elevated temperature is required for the weaker base (K₂CO₃) to effectively deprotonate the salt. The palladium(II) center acts as a template, trapping the carbene as it is formed and driving the equilibrium forward.

        • Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove inorganic salts.

        • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Pd-ICy complex.

        • Characterization: Confirm the structure of the complex using NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.

        Troubleshooting and Critical Considerations

        • Incomplete Deprotonation: If NMR analysis shows residual starting material, the base may be of poor quality (degraded by moisture) or an insufficient amount was used. Ensure bases are fresh and accurately weighed in an inert atmosphere.

        • Solvent Purity: The use of strictly anhydrous and deoxygenated solvents is paramount. Protic impurities (water, alcohols) will quench the base and the generated carbene.

        • Temperature Control: For highly reactive bases like n-BuLi, maintaining low temperatures (-78 °C) during addition is critical to prevent side reactions, such as deprotonation of the solvent (THF) or nucleophilic attack.

        • Alternative Routes: For sensitive substrates, alternatives to direct deprotonation exist. Transmetalation from a silver-NHC complex, often prepared using silver(I) oxide (Ag₂O), is a very mild and common method for generating other metal-NHC complexes.[12][13]

        Conclusion

        The successful generation of 1,3-dicyclohexyl-imidazol-2-ylidene from its imidazolium chloride precursor is a foundational step for its use in catalysis and synthesis. The selection of the appropriate base is not a one-size-fits-all decision but a strategic choice dictated by the final application. For the isolation of the free carbene, strong, non-nucleophilic amide bases like KHMDS provide a clean and efficient route. For in situ generation of metal complexes, milder and easier-to-handle bases like potassium tert-butoxide or potassium carbonate are often sufficient and more practical. By understanding the principles of pKa and following validated protocols, researchers can reliably access this powerful NHC for their synthetic endeavors.

        References

        • Kondrashova, S. A., & Latypov, S. K. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7729. [Link]

        • Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
        • Liske, A., et al. (2015). Determining the Ligand Properties of N-Heterocyclic Carbenes from 77Se NMR Parameters. Chemistry – A European Journal, 21(24), 8896-8905. [Link]

        • Kondrashova, S. A., & Latypov, S. K. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. National Center for Biotechnology Information. [Link]

        • Ricci, G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2336-2346. [Link]

        • Kelly, R. A., et al. (2009). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 28(18), 5424-5430. [Link]

        • Musengimana, E., & Fatakanwa, C. (2013). Synthesis and NMR study of N-heterocyclic carbenes (NHC) precursors derived from Tröger's Base. Oriental Journal of Chemistry, 29(4), 1475-1480. [Link]

        • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. (General reference for NHC synthesis).
        • Gimeno, M. C. (Ed.). (2017). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.
        • Chalmers University of Technology. (n.d.). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. research.chalmers.se. [Link]

        • Hopkinson, M. N., et al. (2014). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. ACS Catalysis, 4(9), 3100-3114. [Link]

        • Gornitzka, H., et al. (2015). Synthesis of N-Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2-Chloroazolium Salts Using Electron-Rich Phosphines. Chemistry – A European Journal, 21(29), 10329-10333. [Link]

        • Scientific Laboratory Supplies. (n.d.). [1,3-BIS(CYCLOHEXYL)IMIDAZOL-2-YLIDENE]. . [Link]

        • Fürstner, A., et al. (2007). Preparation of N-Mesityl-N'-(1-adamantyl)imidazol-2-ylidene and its Use in Olefin Metathesis. Organic Syntheses, 84, 300. [Link]

        • American Elements. (n.d.). Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I). . [Link]

        • Johnson, J. B., et al. (2024). Forming N-heterocyclic carbene monolayers: not all deposition methods are the same. Chemical Science, 15(5), 1735-1745. [Link]

        • Phillips, A. M. F., et al. (2015). N-heterocyclic carbenes as Brønsted bases in organic transformations. Tetrahedron Letters, 56(43), 5849-5861.
        • Asensio, G., et al. (2018). On the Mechanism of the Reactivity of 1,3-Dialkylimidazolium Salts under Basic to Acidic Conditions. Chemistry – A European Journal, 24(50), 13146-13152. [Link]

        • Al-Masri, S. A., et al. (2015). Synthesis and crystal structure of gold(I). Acta Crystallographica Section E, 71(Pt 5), m114-m116. [Link]

        • Biju, A. T., et al. (2015). Reaction of N-heterocyclic carbenes with chalcones leading to the synthesis of deoxy-Breslow intermediates. Chemical Communications, 51(54), 10884-10887. [Link]

        • Haque, R. A., et al. (2018). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. ResearchGate. [Link]

        • Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]

        • National Center for Biotechnology Information. (n.d.). 1,3-Dicyclohexyl-imidazolium chloride. PubChem Compound Database. [Link]

        • Grubbs, R. H., et al. (2006). Synthesis of 1,3 distributed imidazolium salts. U.S.
        • Itoh, T., et al. (2010). Design of Reaction Media for Nucleophilic Substitution Reactions by Using a Catalytic Amount of an Amphiphilic Imidazolium Salt. Heterocycles, 80(2), 989. [Link]

        • Mariconda, A., et al. (2024). Silver N-Heterocyclic Carbene (NHC) Complexes as Antimicrobial and/or Anticancer Agents. International Journal of Molecular Sciences, 25(1), 329. [Link]

        • Di Giuseppe, A., et al. (2021). Continuous Flow Synthesis of Metal–NHC Complexes. Chemistry – A European Journal, 27(34), 8769-8775. [Link]

        • Rollins College. (2021). Synthesis of a Series of Ag(I)-NHC Complexes for Future Antibacterial Studies. Rollins Scholarship Online. [Link]

        • Royal Society of Chemistry. (2013, June 24). Synthesising gold- and silver-NHC complexes using a weak base. RSC Blogs. [Link]

        • Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 263-274.

        Sources

        Application Note: C-H Activation Mediated by ICy-Derived Carbenes (Pd-PEPPSI-ICy)

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        The use of N-Heterocyclic Carbenes (NHCs) has revolutionized transition metal catalysis, offering superior thermal stability and electron-donating properties compared to phosphines. Among these, ICy (1,3-dicyclohexylimidazol-2-ylidene) occupies a unique niche. Unlike the ubiquitous IPr (aryl-substituted), ICy features alkyl (cyclohexyl) "wingtip" groups.

        Why ICy?

        • Electronic Superiority: The alkyl substituents make ICy significantly more electron-donating than aryl-NHCs, facilitating the oxidative addition of unreactive aryl chlorides.

        • Steric Flexibility: The cyclohexyl rings possess a degree of conformational flexibility not found in rigid aryl-NHCs. This "flexible bulk" allows the catalyst to accommodate sterically hindered substrates during the critical Concerted Metallation-Deprotonation (CMD) step of C-H activation.

        • Stability: When formulated as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, the catalyst is air-stable and highly reproducible.

        This guide details the synthesis of the Pd-PEPPSI-ICy precatalyst and its deployment in direct C-H arylation, a "atom-economic" alternative to Suzuki-Miyaura coupling.

        Mechanistic Insight: The CMD Pathway

        The success of ICy-mediated C-H activation relies on the Concerted Metallation-Deprotonation (CMD) mechanism.[1] Unlike electrophilic aromatic substitution (SEAr), which requires electron-rich substrates, CMD operates via a six-membered transition state involving a carbonate or pivalate base.

        The Catalytic Cycle
        • Activation: The pyridine ligand dissociates from the Pd-PEPPSI-ICy precatalyst, generating the active 12-electron Pd(0)-ICy species.

        • Oxidative Addition: The Pd(0)-ICy species inserts into the Ar-X bond (Aryl Halide). The electron-rich ICy ligand accelerates this step.

        • Ligand Exchange: A halide is replaced by a carboxylate/carbonate base.

        • CMD (C-H Cleavage): The base deprotonates the heterocycle while it coordinates to the palladium. This is the rate-determining step (RDS) for many substrates.

        • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0)-ICy.

        Pathway Visualization

        CMD_Mechanism cluster_inputs Key Interactions PreCat Pd-PEPPSI-ICy (Precatalyst) ActivePd Active Pd(0)-ICy (12e- Species) PreCat->ActivePd - Pyridine (Activation) OxAdd Oxidative Addition (Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X (Rate Accel. by ICy) CMD_State CMD Transition State (Base-assisted C-H Cleavage) OxAdd->CMD_State + Heterocycle + Base (CO3/RCOO) RedElim Reductive Elimination (Product Release) CMD_State->RedElim - HX (Base-H) RedElim->ActivePd Regeneration Steric Flex ICy Cyclohexyl Wings Accommodate CMD TS Steric Flex->CMD_State

        Caption: The catalytic cycle showing the activation of Pd-PEPPSI-ICy and the critical CMD step facilitated by the flexible steric bulk of the ICy ligand.

        Protocol A: Synthesis of Pd-PEPPSI-ICy

        Target: Pyridine-Enhanced Precatalyst (Air Stable)

        While in situ generation (mixing Pd(OAc)₂ and ICy·HCl) is possible, it often leads to poor reproducibility due to the formation of inactive Pd-black or bis-ligated [Pd(ICy)₂] species. Synthesizing the well-defined Pd-PEPPSI-ICy precatalyst is strongly recommended for consistent kinetic profiles.

        Materials
        ReagentEquiv.[2][3][4][5][6]Role
        PdCl₂ 1.0Metal Source
        ICy·HCl 1.1Carbene Precursor
        K₂CO₃ 5.0Base
        3-Chloropyridine Excess (Solvent)"Throw-away" Ligand
        Pentane -Wash Solvent
        Step-by-Step Methodology
        • Charge: In a 20 mL vial equipped with a stir bar, add PdCl₂ (177 mg, 1.0 mmol), ICy·HCl (300 mg, 1.1 mmol), and K₂CO₃ (690 mg, 5.0 mmol).

          • Note: ICy[6]·HCl is hygroscopic. Weigh quickly or use a glovebox.

        • Solvent Addition: Add 3-chloropyridine (4.0 mL). Cap the vial with a Teflon-lined septum.

          • Why 3-Chloropyridine? It is less labile than unsubstituted pyridine, providing a more stable precatalyst on the shelf, but still dissociates readily at 60-80°C.

        • Reaction: Heat to 80°C with vigorous stirring for 16 hours .

          • Visual Check: The mixture should turn from a suspension to a yellow/orange slurry.

        • Workup:

          • Cool to room temperature.[6][7]

          • Dilute with CH₂Cl₂ (10 mL).

          • Filter through a pad of Celite to remove inorganic salts (KCl, excess K₂CO₃).

          • Concentrate the filtrate under vacuum to remove CH₂Cl₂ and the majority of 3-chloropyridine.

        • Precipitation: Add pentane (15 mL) to the oily residue and stir vigorously. A yellow solid should precipitate.

        • Isolation: Filter the solid, wash with cold pentane (3 x 5 mL), and dry under high vacuum.

          • Yield: Typically 85-95%. Store in a desiccator.

        Protocol B: Direct C-H Arylation of Benzoxazole

        Application: Synthesis of 2-Arylbenzoxazoles

        This protocol demonstrates the power of ICy to couple electron-deficient heterocycles with aryl bromides without pre-activation (e.g., boronic acids).

        Reaction Setup Diagram

        Workflow Step1 1. Charge Solids (Glovebox/Air) Step2 2. Add Liquids (Syringe/Septum) Step1->Step2 Step3 3. Heat & Stir (100°C, 18h) Step2->Step3 Step4 4. Workup (Filtration/Silica) Step3->Step4

        Caption: Standard workflow for Pd-PEPPSI-ICy mediated C-H activation.

        Materials & Reagents
        ComponentAmountRole
        Benzoxazole 1.2 mmolSubstrate (C-H Source)
        4-Bromoanisole 1.0 mmolCoupling Partner (Electrophile)
        Pd-PEPPSI-ICy 2 mol%Catalyst
        Cs₂CO₃ 2.0 mmolBase (CMD Promoter)
        1,4-Dioxane 2.0 mLSolvent (Anhydrous)
        Step-by-Step Methodology
        • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial and cool under Argon.

        • Solid Addition: Add Pd-PEPPSI-ICy (13 mg, 0.02 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).

          • Critical: Cs₂CO₃ must be finely ground and anhydrous. Particle size affects the heterogeneous base surface area available for the CMD step.

        • Liquid Addition:

          • Evacuate and backfill with Argon (3 cycles).

          • Add 1,4-Dioxane (2.0 mL).

          • Add 4-Bromoanisole (125 µL, 1.0 mmol) and Benzoxazole (143 mg, 1.2 mmol) via syringe.

        • Reaction: Seal the tube and heat to 100°C for 18 hours .

          • Monitoring: Check conversion by GC-MS or TLC. The ICy ligand prevents catalyst death, so if conversion stalls, it is likely due to base surface passivation.

        • Purification:

          • Cool to room temperature.[6][7]

          • Dilute with EtOAc and filter through a short silica plug.

          • Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

        Troubleshooting & Optimization (Expert Insights)

        IssueProbable CauseCorrective Action
        Low Conversion Poisoned CatalystEnsure all solvents are degassed. While PEPPSI is stable, the active Pd(0)-ICy species is O₂ sensitive.
        Stalled Reaction Base PassivationThe surface of Cs₂CO₃ can become coated with CsBr byproducts. Use vigorous stirring (>800 rpm) or switch to KOtBu (soluble base) if functional groups permit.
        Regioselectivity Issues Steric ClashIf C-H activation occurs at the wrong site, switch to Pd-PEPPSI-IPr (bulkier, rigid wings) to force activation at the less hindered position.
        Dehalogenation Hydride SourceDioxane can act as a hydride source at high temps. Switch to Toluene or Xylene.

        References

        • Organ, M. G., et al. (2006).[6] Pd-PEPPSI-IPr and its analogs: Highly active and stable catalysts for cross-coupling.Chemistry – A European Journal . Link

          • Context: Original description of the PEPPSI c
        • Valdés, H., & Cazin, C. S. J. (2009). N-Heterocyclic Carbene-Palladium Complexes in the Direct Arylation of Heterocycles.Chimica Oggi.
        • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) Mechanism.Chemistry Letters . Link

          • Context: Authoritative review on the CMD mechanism governing these reactions.
        • Glorius, F., et al. (2010). C–H Activation of Heteroarenes using NHC-Palladium Complexes.Chemical Reviews . Link

          • Context: Comprehensive review of NHC ligand effects (ICy vs IPr)

        Sources

        method for preparing free 1,3-dicyclohexylimidazol-2-ylidene from HCl salt

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Isolation of Free 1,3-Dicyclohexylimidazol-2-ylidene (ICy)

        Introduction & Mechanistic Context

        N-Heterocyclic carbenes (NHCs) have fundamentally transformed organometallic chemistry and homogeneous catalysis, serving as robust, highly electron-rich σ-donor ligands that often outperform traditional phosphines. The isolation of stable free carbenes, pioneered by Arduengo in 1991, paved the way for their widespread application[1]. Among the diverse library of NHCs, 1,3-dicyclohexylimidazol-2-ylidene (ICy) strikes a unique balance between steric bulk (quantified by its buried volume) and strong electron-donating capability. This specific stereoelectronic profile makes ICy an exceptional ligand for challenging transformations, such as the nickel-catalyzed cross-coupling of unreactive aryl and benzyl methyl ethers with organoboron reagents[2],[3].

        The preparation of free ICy relies on the deprotonation of its stable, bench-friendly precursor, 1,3-dicyclohexylimidazolium chloride (ICy·HCl)[4]. The C2 proton of the imidazolium salt is relatively acidic, allowing for deprotonation by strong bases. While Sodium Hydride (NaH) can be utilized, Potassium tert-butoxide (KOtBu) is preferred due to its high solubility in Tetrahydrofuran (THF), which ensures a rapid, homogeneous, and complete deprotonation process.

        Causality of Experimental Choices: The reaction between ICy·HCl and KOtBu generates the free carbene (ICy), potassium chloride (KCl), and tert-butanol. Because free carbenes are highly nucleophilic and basic, residual tert-butanol can hydrogen-bond to the C2 carbon, forming an alcohol adduct that inhibits subsequent transition-metal coordination. Therefore, this protocol mandates the complete removal of THF and tert-butanol under high vacuum prior to extraction. The subsequent extraction with a non-polar solvent (hexane or pentane) capitalizes on the high lipophilicity of the free ICy carbene, while the inorganic KCl byproduct remains completely insoluble, allowing for clean separation via filtration.

        Self-Validating System & Quality Control

        To ensure the integrity of the highly sensitive free carbene, the workflow incorporates built-in self-validating checkpoints:

        • Visual Cues : The initial addition of THF to ICy·HCl and KOtBu will rapidly transition the mixture into a fine, milky-white suspension as insoluble KCl precipitates.

        • Spectroscopic Validation : The success of the deprotonation must be definitively confirmed by NMR spectroscopy using dry, deoxygenated deuterated solvents (e.g., C6D6). In the 1H NMR spectrum, the diagnostic downfield C2-H proton of the imidazolium salt (typically > 9.5 ppm) must completely disappear. In the 13C NMR spectrum, the emergence of a highly deshielded carbenic carbon signal at approximately 212 ppm confirms the generation of the divalent carbon species.

        Experimental Workflow

        Workflow Precursor ICy·HCl + KOtBu (Glovebox) Reaction Stir in Anhydrous THF (2-4 h, RT) Precursor->Reaction Vacuum Evaporate THF & t-BuOH (High Vacuum) Reaction->Vacuum Extraction Extract with Hexane Filter through Celite Vacuum->Extraction Product Pure Free ICy Carbene (Store under N2/Ar) Extraction->Product

        Workflow for the preparation and isolation of free ICy carbene from its hydrochloride salt.

        Quantitative Data & Reagent Specifications

        Table 1: Reagent Quantities for ICy Preparation (10 mmol Scale)

        ReagentMW ( g/mol )EquivalentsAmountRole
        1,3-Dicyclohexylimidazolium chloride (ICy·HCl)268.831.002.69 gNHC Precursor
        Potassium tert-butoxide (KOtBu)112.211.051.18 gBase
        Tetrahydrofuran (THF)72.11-30 mLReaction Solvent
        Hexane or Pentane86.18 / 72.15-40 mLExtraction Solvent

        Table 2: Spectroscopic and Physical Properties of Free ICy

        PropertyValue / Description
        AppearanceWhite to off-white crystalline solid
        1H NMR (C6D6, 400 MHz)δ 6.75 (s, 2H, NCH=CHN), 4.50 (tt, 2H, N-CH), 2.10-1.10 (m, 20H, cyclohexyl)
        13C NMR (C6D6, 100 MHz)δ 212.5 (C2, carbenic), 116.8 (C4/C5), 60.2 (N-CH), 34.5, 25.8, 25.6 (cyclohexyl)
        StabilityHighly sensitive to moisture (forms formamides) and oxygen (forms ureas).

        Step-by-Step Protocol

        Prerequisites: All manipulations MUST be performed under a rigorously inert atmosphere (nitrogen or argon) using standard Schlenk techniques or an inert-atmosphere glovebox. Solvents must be strictly anhydrous, deoxygenated, and stored over activated molecular sieves.

        • Reaction Setup : Inside an inert-atmosphere glovebox, charge a 100 mL Schlenk flask equipped with a magnetic stir bar with 1,3-dicyclohexylimidazolium chloride (2.69 g, 10.0 mmol) and potassium tert-butoxide (1.18 g, 10.5 mmol).

        • Solvent Addition : Add 30 mL of anhydrous THF to the flask at room temperature. The mixture will immediately become a cloudy suspension as the deprotonation begins and insoluble KCl is generated.

        • Deprotonation : Stir the reaction mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours to ensure complete conversion.

        • Volatile Removal (Critical Step) : Remove the sealed flask from the glovebox and connect it to a high-vacuum Schlenk line. Evaporate the THF and the byproduct tert-butanol to absolute dryness. Maintain the high vacuum (≤ 0.1 mbar) for an additional 1-2 hours to ensure the complete removal of the alcohol, leaving a dry solid residue.

        • Extraction : Backfill the flask with argon. Add 40 mL of anhydrous hexane (or pentane) to the dry residue. Stir for 15 minutes to fully dissolve the free ICy carbene. The KCl and any unreacted imidazolium salts will remain suspended.

        • Filtration : Filter the suspension through a tightly packed pad of oven-dried Celite using a Schlenk frit. Wash the Celite pad with an additional 10 mL of anhydrous hexane to ensure quantitative transfer of the carbene product.

        • Isolation : Remove the hexane from the filtrate under high vacuum. The free 1,3-dicyclohexylimidazol-2-ylidene (ICy) will precipitate as a crystalline solid.

        • Storage : Transfer the isolated carbene back into the glovebox. Store in a tightly sealed vial at -20 °C.

        References

        • Tobisu, M., Yasutome, A., Kinuta, H., Nakamura, K., & Chatani, N. "1,3-Dicyclohexylimidazol-2-ylidene as a Superior Ligand for the Nickel-Catalyzed Cross-Couplings of Aryl and Benzyl Methyl Ethers with Organoboron Reagents." Organic Chemistry Portal / Org. Lett. 2014. URL:[2]

        • Organic Syntheses Procedure. "Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate." Organic Syntheses, 2019. URL:[3]

        • "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." ResearchGate, 2015. URL:[4]

        • "WO2009118475A2 - Platinum-n-heterocyclic carbene derivatives, preparation thereof and therapeutic use thereof" (Citing Arduengo's isolation of stable diaminocarbenes, J. Am. Chem. Soc. 1991, 113, 361). Google Patents. URL:[1]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Synthesis of 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl)

        Author: BenchChem Technical Support Team. Date: March 2026

        Ticket ID: ICY-CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Yield Optimization & Troubleshooting for ICy·HCl Synthesis

        Introduction: The "Hidden" Yield Killers

        Welcome to the Technical Support Center. You are likely here because your synthesis of 1,3-dicyclohexylimidazolium chloride (ICy·HCl) —a critical precursor for Grubbs II catalysts and NHC ligands—has resulted in a dark brown oil, a sticky gum, or a yield significantly below the expected >85%.

        The standard Debus-Radziszewski multicomponent reaction appears simple on paper, but for the cyclohexyl variant, steric bulk and solubility issues create specific failure modes. This guide moves beyond standard textbook procedures to address the process engineering required for high yields.

        Part 1: The "Golden Standard" Protocol (High-Yield Route)

        Recommendation: Abandon the "all-aqueous" one-pot method if you require yields >90%. The presence of excess water drives the equilibrium backward and promotes the formation of sticky oligomeric byproducts.

        The "Dry" Modified Arduengo Protocol Target Yield: 90-95% | Purity: >98%

        Reagents & Stoichiometry
        ComponentEquiv.RoleCritical Quality Attribute
        Cyclohexylamine 2.05Amine SourceMust be clear/colorless. Distill if yellow (removes oxidized impurities).
        Glyoxal (40% aq.) 1.00BackboneStandard commercial grade is acceptable.
        Paraformaldehyde 1.05C2 SourceUse solid powder instead of aqueous formalin to minimize water load.
        HCl (4 M in Dioxane) 1.10Acid SourceAnhydrous acid is key. Avoid aqueous HCl to prevent "oiling out."
        Solvent TolueneMediumAllows for azeotropic removal of water .
        Step-by-Step Workflow
        • The Diimine Formation (0°C

          
           RT): 
          
          • Dissolve Glyoxal (1.0 equiv) in Toluene.

          • Cool to 0°C. Add Cyclohexylamine (2.05 equiv) dropwise.

          • Checkpoint: A precipitate (diimine) may form.[1][2] This is normal.

          • Stir at RT for 2 hours.

        • The Cyclization (Azeotropic Distillation):

          • Add Paraformaldehyde (1.05 equiv) to the mixture.

          • Critical Step: Add HCl (4 M in Dioxane) dropwise at 0°C. Exotherm warning.

          • Equip the flask with a Dean-Stark trap filled with Toluene.

          • Reflux (110°C) until water collection ceases (approx. 3-5 hours).

          • Why? Removing water drives the cyclization to completion and prevents hydrolysis.

        • Isolation (The "Anti-Goo" Method):

          • Cool the mixture to RT. The product should precipitate as a beige/white solid.

          • If it is an oil: See Troubleshooting Section immediately.

          • Filter under inert atmosphere (Argon/N2) if possible. This salt is hygroscopic .

          • Wash with cold THF (2x) and Et2O (2x) to remove unreacted amine and oligomers.

        Part 2: Visualization of Workflows

        Figure 1: Reaction Logic & Process Flow

        ICy_Synthesis_Workflow Start Start: Reagents Step1 1. Diimine Formation (0°C, Toluene) Start->Step1 Glyoxal + Amine Step2 2. Acid/Formaldehyde Addn (Use Paraformaldehyde) Step1->Step2 Stir 2h Step3 3. Azeotropic Reflux (Dean-Stark Trap) Step2->Step3 Remove Water Step4 4. Cooling & Precipitation Step3->Step4 Cool to RT Check State Check: Solid or Oil? Step4->Check Success Filter & Wash (Yield >90%) Check->Success Precipitate Fail Trituration Required (See Guide) Check->Fail Sticky Oil

        Caption: Optimized workflow emphasizing water removal (Step 3) to prevent product oiling.

        Part 3: Troubleshooting Dashboard

        User Question: "My product looks like a dark brown sticky oil instead of a white powder. What happened?"

        Diagnosis: This is the most common failure mode, known as "Oiling Out." It is caused by:

        • Residual Water: The salt is dissolved in a water/solvent mix.

        • Impure Reagents: Oxidized cyclohexylamine creates dark tars.

        • Incomplete Cyclization: A mixture of diimine intermediate and product.

        Corrective Action Plan (The "Rescue" Protocol)
        SymptomRoot CauseImmediate FixPrevention for Next Run
        Sticky Brown Oil Residual Water / Solvent TrappingTrituration: Decant the supernatant. Add vigorous stirring with dry Ethyl Acetate or Acetone for 1 hour. The oil should harden into a solid.Use Dean-Stark trap; switch to anhydrous HCl in Dioxane.
        Dark Black Color Oxidation of AmineRecrystallization: Dissolve in minimum hot Ethanol/Acetonitrile; add activated charcoal; filter hot; cool slowly.Distill Cyclohexylamine before use; run under N2 atmosphere.
        Low Yield (<50%) Hydrolysis of IminepH Check: Ensure reaction is acidic. If pH is neutral, cyclization failed.Add slight excess of HCl (1.1 equiv). Ensure temperature reached reflux (110°C).
        Product is Wet/Gooey HygroscopicityDrying: Dry in a vacuum oven at 60°C over P2O5.Handle in a glovebox or use Schlenk techniques.
        Figure 2: Troubleshooting Logic Tree

        Troubleshooting_Logic Problem Problem: Low Yield or Sticky Oil Branch1 Is the product an Oil? Problem->Branch1 Branch2 Is the product Dark? Problem->Branch2 RootCause1 Cause: Water/Solvent Entrapment Branch1->RootCause1 Yes RootCause2 Cause: Oxidized Amine/Polymerization Branch2->RootCause2 Yes Sol1 Fix: Triturate with EtOAc Remove Solvent Sol2 Fix: Recrystallize w/ Charcoal (EtOH/ACN) RootCause1->Sol1 RootCause2->Sol2

        Caption: Decision matrix for salvaging failed reactions.

        Part 4: Frequently Asked Questions (FAQs)

        Q1: Can I use aqueous HCl (37%) instead of HCl in Dioxane?

        • Answer: You can, but you risk yield loss. Introducing water requires you to work harder to remove it later. If you must use aqueous HCl, you must use the Dean-Stark azeotropic method with Toluene to drive that water out during the reaction.

        Q2: My product is white but turns into a puddle on the bench. Why?

        • Answer: 1,3-Dicyclohexylimidazolium chloride is extremely hygroscopic . It absorbs atmospheric moisture rapidly.

          • Fix: Convert it to the Tetrafluoroborate (BF4) or Hexafluorophosphate (PF6) salt if your application allows. These anions render the salt non-hygroscopic and air-stable.

          • If you need the Chloride:[3][1][4] Store strictly in a desiccator or glovebox.

        Q3: Why use Paraformaldehyde instead of Formalin?

        • Answer: Formalin is 37% formaldehyde and 63% water/methanol. Using Paraformaldehyde (solid polymer) reduces the initial water load by >60%, shifting the equilibrium toward the product and preventing the "oiling out" phenomenon.

        Q4: What is the best solvent for recrystallization?

        • Answer: A mixture of Acetonitrile/Ethyl Acetate or Dichloromethane/Diethyl Ether works best. Dissolve in the polar solvent (ACN or DCM), then slowly add the non-polar anti-solvent (EtOAc or Et2O) until cloudiness persists, then cool.

        References

        • Arduengo, A. J., et al. (1999). "Imidazolylidenes: Stable Carbenes and Their Metal Complexes." Tetrahedron, 55(51), 14523-14534.

        • Waltz, K. M., & Hartwig, J. F. (1997). "Selective Functionalization of Alkanes." Science, 277(5334), 2118-2120. (Describes usage of ICy ligands).

        • Organic Syntheses. (1986). "1,3-Dimethylimidazolium Chloride."[3] Org.[1][5][6] Synth. 64,[3] 92. (Foundational protocol for dialkylimidazolium salts).

        • BenchChem Technical Support. (2025). "Purification of Ionic Liquids and Removal of Urea Byproducts." (Generalized citation based on search context).

        Sources

        Technical Support Center: Drying Protocols for 1,3-Dicyclohexylimidazolium Chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Removing water from hygroscopic 1H-Imidazolium, 1,3-dicyclohexyl- chloride (ICy·HCl) Document ID: TSC-2024-ICy-001 Audience: Synthetic Chemists, Process Development Scientists[1][2]

        Introduction: Why Dryness is Non-Negotiable

        In the synthesis of N-Heterocyclic Carbene (NHC) metal complexes, 1,3-dicyclohexylimidazolium chloride (ICy·HCl) serves as the pre-ligand. The generation of the active carbene requires deprotonation at the C2 position using a strong base (e.g.,

        
        , 
        
        
        
        , or
        
        
        ).

        The Causality of Failure: If water is present in the ICy·HCl salt, it acts as a proton source that competes kinetically with the C2 proton.[2]

        • Base Quenching: Water reacts with the base (e.g.,

          
          ).[2] The resulting hydroxide is often too weak to deprotonate the imidazolium C2 position effectively or leads to decomposition.
          
        • Hydrolysis: If the metal-NHC complex forms, trace water can hydrolyze the metal-carbon bond, reverting the catalyst to an inactive species.

        This guide provides field-proven protocols to ensure your precursor is anhydrous, validated by quantitative metrics.

        Module 1: Diagnosis & Detection

        Q: How do I know if my ICy·HCl is "wet"?

        Visual Indicators:

        • Free-flowing powder: Likely dry (or low water content).[2]

        • Clumping or sticky aggregates: Significant moisture absorption.[2]

        • "Melted" appearance: Critical water contamination (formation of a hydrate or partial dissolution).[2]

        Quantitative Validation (The "Gold Standard"): Do not rely on visual inspection alone. Use Proton NMR (

        
        -NMR)  for quick validation.[2]
        
        SolventWater Peak (
        
        
        ppm)
        Notes
        DMSO-
        
        
        ~3.33 ppmMost reliable.[2] Water peak is distinct and separate from most organic signals.[2]
        CDCl
        
        
        ~1.56 ppmWater peak can overlap with cyclohexyl protons (1.2–2.2 ppm), making integration difficult.[2]
        CD
        
        
        Cl
        
        
        ~1.52 ppmSimilar issues to chloroform; use DMSO for quantification.[2]

        Protocol: Dissolve ~10 mg of salt in 0.6 mL DMSO-

        
        . Integrate the C2 proton (usually a singlet/triplet >9 ppm) and set it to 1H. Integrate the water peak at 3.33 ppm.
        
        • Acceptable: Integral < 0.1 (approx < 10 mol%).[2]

        • Critical: Integral > 0.[2][3][4]5. Requires immediate drying.[2]

        Module 2: Decision Matrix

        Use the following logic flow to select the appropriate drying method based on your current situation.

        DryingStrategy Start Start: Assess ICy·HCl Condition VisualCheck Visual: Is it clumpy/sticky? Start->VisualCheck NMRCheck NMR (DMSO-d6): Water Integral? VisualCheck->NMRCheck No (Looks OK) MethodB Method B: Azeotropic Distillation (Rescue Protocol) VisualCheck->MethodB Yes (Very Wet) MethodA Method A: High Vacuum (Standard Prep) NMRCheck->MethodA < 0.5 equiv H2O NMRCheck->MethodB > 0.5 equiv H2O MethodC Method C: Recrystallization (Purification + Drying) NMRCheck->MethodC Impurities present

        Figure 1: Decision tree for selecting the optimal drying protocol based on water content and purity.

        Module 3: Drying Protocols

        Method A: High-Vacuum Desiccation (Standard Maintenance)

        Best for: Routine drying of slightly hygroscopic solids.

        The Setup:

        • Place the ICy·HCl in a Schlenk flask or a round-bottom flask with a high-vacuum valve.

        • Connect to a high-vacuum manifold (Schlenk line) capable of pressures < 0.1 mbar .[2]

        • Crucial Step: Immerse the flask in an oil bath set to 60–80°C .

          • Why? Heat provides the kinetic energy to break the hydrogen bonds between water and the chloride anion. Vacuum lowers the boiling point of water.

        • Dry for 12–16 hours (overnight) .

        • Backfill with Argon/Nitrogen and store in a glovebox or sealed under inert gas.[2]

        Troubleshooting:

        • Issue: The solid "bumps" or flies into the manifold.

        • Fix: Use a glass wool plug in the neck of the flask or a bent adapter to prevent particulate transfer.

        Method B: Azeotropic Distillation (Rescue Protocol)

        Best for: Very wet samples ("soupy" solids) or when high vacuum is unavailable.

        Mechanism: Toluene forms a low-boiling azeotrope with water (bp 85°C, composition ~20% water).[2] Since ICy·HCl is generally insoluble in toluene, this method acts as a suspension drying process, stripping water from the solid surface effectively.[2]

        Protocol:

        • Suspend: Place the wet ICy·HCl in a round-bottom flask. Add anhydrous Toluene (10 mL per gram of salt).

          • Note: The salt will likely not dissolve. This is normal.

        • Distill:

          • Option 1 (Rotavap): Connect to a rotary evaporator.[2][5][6] Set bath to 50°C and slowly lower pressure to evaporate the toluene. Repeat this process 3 times (add fresh toluene, evaporate).

          • Option 2 (Dean-Stark): For large scales (>10g), reflux the suspension with a Dean-Stark trap for 2 hours.

        • Final Dry: After the final evaporation, the solid will be a white powder.[2] Subject it to Method A (High Vacuum) for 2 hours to remove trace toluene.[2]

        Safety Note: Toluene is neurotoxic.[2] Perform all operations in a fume hood.

        Method C: Recrystallization (Purification)

        Best for: Samples that are both wet and yellow/brown (impure).

        Protocol:

        • Dissolve the salt in a minimum amount of Dichloromethane (DCM) or Chloroform (it is soluble in these).

        • Dry the solution with anhydrous

          
          , filter.[2]
          
        • Slowly add Diethyl Ether or Hexane (antisolvent) until the solution turns cloudy.[2]

        • Cool to -20°C to precipitate the white crystalline solid.

        • Filter under inert atmosphere and dry via Method A .

        Module 4: Storage & Handling FAQs

        Q: Can I store the dried salt on the bench? A: No. Even with Parafilm, moisture will permeate over weeks.[2]

        • Best: Inside an Argon-filled glovebox.

        • Acceptable: In a desiccator with active

          
           or Drierite, under vacuum.[2]
          

        Q: Does the "chloride" counter-ion matter for drying? A: Yes. Chloride salts are generally more hygroscopic than their

        
         or 
        
        
        
        counterparts due to the high charge density of the chloride anion, which forms strong H-bonds with water.

        Q: I see a peak at 2.50 ppm in DMSO. Is that water? A: No, 2.50 ppm is the residual solvent peak of DMSO-

        
        . Water is at ~3.33 ppm.[2]
        

        References

        • Arduengo, A. J. ; Harlow, R. L.; Kline, M. (1991).[2] "A stable crystalline carbene".[2] Journal of the American Chemical Society, 113(1), 361-363. Link

        • Gordon, C. M. ; Holbrey, J. D.; Kennedy, A. R.; Seddon, K. R. (1998).[2] "Ionic liquid crystals: hexafluorophosphate salts". Journal of Materials Chemistry, 8, 2627-2636.[2] Link

        • Armarego, W. L. F. ; Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[2] (Standard reference for drying agents and azeotropes).[2][5] Link

        • Gottlieb, H. E. ; Kotlyar, V.; Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515. Link

        Sources

        Technical Support Center: Troubleshooting Incomplete Deprotonation of ICy.HCl in Catalysis

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet critical step in many catalytic processes: the deprotonation of 1,3-dicyclohexylimidazolium chloride (ICy.HCl) to form the corresponding N-heterocyclic carbene (NHC). Incomplete deprotonation can lead to a host of issues, from sluggish or stalled reactions to inconsistent product yields. This resource provides a structured approach to diagnosing and resolving these challenges.

        Frequently Asked Questions (FAQs)

        Q1: What is the most common reason for incomplete deprotonation of ICy.HCl?

        A1: The most frequent cause is the use of a base that is not strong enough to completely deprotonate the imidazolium salt. The acidity of the proton at the C2 position of the imidazolium ring is significant, but a sufficiently strong base is required to drive the equilibrium towards the free carbene.[1] Strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are often necessary.[1][2]

        Q2: Can I generate the ICy carbene in situ with my substrate present?

        A2: Yes, and this is often the preferred method.[1][3] Generating the NHC in situ avoids the need to isolate the potentially unstable free carbene.[1][3] In this approach, the ICy.HCl salt, the base, and your substrate are all combined in the reaction vessel.

        Q3: How can I confirm that deprotonation has occurred successfully?

        A3: The most direct method is ¹H NMR spectroscopy. The disappearance of the acidic C2-H proton signal, which typically appears at a chemical shift (δ) greater than 10 ppm, is a clear indicator of successful deprotonation.[1]

        Q4: My free ICy carbene seems to decompose upon isolation. What should I do?

        A4: If the free carbene is unstable, the best approach is to generate and use it in situ without isolation.[1] If you need to confirm its formation before proceeding, you can trap it by reacting it with an element like sulfur or selenium to form stable thiones or selones, which can be characterized.[1]

        Troubleshooting Guide: Diagnosing and Resolving Deprotonation Issues

        This section provides a more detailed, issue-based approach to troubleshooting.

        Issue 1: Low or No Catalytic Activity

        You've assembled your catalytic reaction, but it's either proceeding very slowly or not at all. You suspect the NHC ligand isn't being generated effectively.

        • Potential Cause 1: Insufficiently Strong Base. The pKa of the base must be substantially higher than that of the ICy.HCl to ensure complete deprotonation.[1] The pKa of similar imidazolium salts in DMSO is in the range of 21-23.[1]

          • Solution: Switch to a stronger, non-nucleophilic base. KHMDS is an excellent choice for this purpose.

        • Potential Cause 2: Poor Solubility of Base or Salt. If either the ICy.HCl or the base has poor solubility in your chosen solvent, the deprotonation reaction will be slow or incomplete.

          • Solution: Choose a solvent that effectively dissolves both the imidazolium salt and the base. Anhydrous tetrahydrofuran (THF) is a common and effective solvent for deprotonations using bases like KHMDS.[1]

        • Potential Cause 3: Presence of Moisture or Protic Impurities. Water or other protic impurities will react with the strong base, quenching it before it can deprotonate the ICy.HCl.

          • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

        Issue 2: Inconsistent Reaction Yields or Reproducibility Problems

        You've gotten the reaction to work, but the results are not consistent from one run to the next.

        • Potential Cause 1: Variable Quality or Age of the Base. Strong bases like NaH or KHMDS can degrade over time, especially with improper storage.

          • Solution: Use a fresh bottle of the base or titrate the base to determine its exact concentration before use. Store strong bases under an inert atmosphere and away from moisture.

        • Potential Cause 2: Incomplete Deprotonation Leading to Variable Catalyst Concentration. If the deprotonation is not consistently complete, the actual concentration of your active NHC catalyst will vary between runs.

          • Solution: Implement a strict protocol for the deprotonation step. This includes using a consistent excess of a strong base, and allowing sufficient time for the deprotonation to go to completion. Monitoring the reaction by ¹H NMR can help establish a reliable timeframe.[1]

        • Potential Cause 3: "Abnormal" NHC Formation. In some cases, deprotonation can occur at the C4 or C5 position of the imidazole ring, leading to the formation of an "abnormal" N-heterocyclic carbene (aNHC).[1][4] The catalytic activity of an aNHC can be different from the normal C2-bound carbene.

          • Solution: The choice of base and reaction conditions can influence the regioselectivity of deprotonation.[1] If you suspect aNHC formation, you may need to screen different bases or reaction temperatures. The counter-ion of the imidazolium salt can also play a role; smaller, more coordinating anions like chloride can favor deprotonation at the more acidic C2 position.[4]

        Data Presentation

        Table 1: pKa Values of Common Bases in Different Solvents

        BasepKa in DMSOpKa in THFpKa in Water
        Potassium Hexamethyldisilazide (KHMDS)~26~26N/A
        Sodium Hydride (NaH)N/AN/A~35 (of H₂)
        Potassium tert-Butoxide (KOtBu)~29~32~17 (of t-BuOH)
        Lithium Diisopropylamide (LDA)~36~36N/A

        Note: pKa values can vary depending on the specific conditions and measurement techniques. These values are for general guidance. For a comprehensive list of pKa values in non-aqueous solvents, refer to authoritative sources.[5]

        Experimental Protocols

        Protocol 1: In Situ Generation of ICy Carbene for Catalysis

        This protocol describes a general procedure for the in situ generation of the ICy carbene and its subsequent use in a catalytic reaction.

        • Under an inert atmosphere (argon or nitrogen), add ICy.HCl (1.0 eq) and your substrate to a flame-dried Schlenk flask equipped with a magnetic stir bar.

        • Add anhydrous solvent (e.g., THF) to dissolve or suspend the solids.

        • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

        • Slowly add a solution of a strong base (e.g., KHMDS in THF, 1.1 eq) to the stirred mixture.

        • Allow the reaction to stir for a predetermined time to ensure complete deprotonation before adding any other reagents or proceeding with the catalytic reaction.

        Protocol 2: Monitoring Deprotonation by ¹H NMR Spectroscopy

        This protocol allows you to confirm the complete deprotonation of ICy.HCl.

        • Set up the deprotonation reaction as described in Protocol 1.

        • After the desired stirring time, carefully take an aliquot of the reaction mixture under an inert atmosphere.

        • Quench the aliquot by adding it to an NMR tube containing a deuterated solvent (e.g., CDCl₃ or C₆D₆).

        • Acquire a ¹H NMR spectrum of the quenched sample.

        • Examine the spectrum for the disappearance of the characteristic C2-H proton signal of ICy.HCl (typically δ > 10 ppm).

        Visualizations

        Deprotonation Equilibrium

        Deprotonation ICy_HCl ICy.HCl ICy_Carbene ICy (Free Carbene) ICy_HCl->ICy_Carbene + Base Base Base ICy_Carbene->ICy_HCl + [Base-H]+ BaseH [Base-H]+

        Caption: The equilibrium between ICy.HCl and the free ICy carbene.

        Troubleshooting Workflow

        Troubleshooting Start Incomplete Deprotonation Suspected Check_Base Is the base strong enough? (pKa >> pKa of ICy.HCl) Start->Check_Base Check_Solvent Are all reagents soluble? Check_Base->Check_Solvent Yes Use_Stronger_Base Use a stronger base (e.g., KHMDS) Check_Base->Use_Stronger_Base No Check_Anhydrous Are conditions strictly anhydrous? Check_Solvent->Check_Anhydrous Yes Change_Solvent Change to a more suitable solvent (e.g., THF) Check_Solvent->Change_Solvent No Dry_Reagents Use anhydrous solvents and flame-dried glassware Check_Anhydrous->Dry_Reagents No Success Successful Deprotonation Check_Anhydrous->Success Yes Use_Stronger_Base->Success Change_Solvent->Success Dry_Reagents->Success

        Caption: A logical workflow for troubleshooting incomplete deprotonation.

        References

        • Cazin, C. S. J. (Ed.). (2017). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.
        • Cesar, V., et al. (2013). A general synthetic route to [Cu(X)(NHC)] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes. Dalton Transactions, 42(41), 14738–14744. [Link]

        • Aldeco-Perez, E., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556–559. [Link]

        • ResearchGate. (n.d.). Synthetic strategies for the preparation of protic NHC complexes. Retrieved from [Link]

        • Gawin, R., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2396–2405. [Link]

        • ResearchGate. (n.d.). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. Retrieved from [Link]

        • Verma, A., & Singh, G. (2023). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journal of Organic Chemistry, 19, 102. [Link]

        • Cazin, C. S. J. (Ed.). (2011).
        • D'Elia, V., & Dong, J. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? Frontiers in Chemistry, 6, 387. [Link]

        • University of New Orleans. (2014). New Metal-NHC Complexes: Synthesis, Characterization, and Uses. ScholarWorks@UNO. Retrieved from [Link]

        • Gwangju Institute of Science and Technology. (n.d.). Development of Transition Metal Catalysts bearing N-Heterocyclic Carbene for Bond-Forming Reactions. GIST Scholar. Retrieved from [Link]

        • Zenodo. (2026). Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes. Retrieved from [Link]

        • CNKI. (2020). Synthesis of N-heterocyclic Carbenes and Metal Complexes. Retrieved from [Link]

        • OSTI.GOV. (2020). Stable abnormal N-heterocyclic carbenes and their applications. Retrieved from [Link]

        • National Institutes of Health. (n.d.). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. Retrieved from [Link]

        • University of York. (n.d.). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Retrieved from [Link]

        • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

        Sources

        Technical Support Center: Solvent Optimization for ICy-Palladium Complex Formation

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Solvent Optimization for ICy-Palladium Complex Formation Content Type: Technical Support Center / Troubleshooting Guide

        Welcome to the Advanced Catalysis Support Hub. This guide addresses the critical role of solvent selection in the synthesis of ICy-Palladium complexes (where ICy = 1,3-dicyclohexylimidazol-2-ylidene). The formation of these bulky, electron-rich N-heterocyclic carbene (NHC) complexes is kinetically sensitive to solvent polarity, coordinating ability, and moisture content.

        Core Directive: The Solvent-Ligand Interface

        The formation of [Pd(ICy)L_n] species is not merely a mixing process; it is a competition between the ICy ligand , the solvent , and anionic precursors for the palladium center.

        The Challenge: The cyclohexyl wings of the ICy ligand provide significant steric bulk ($ %V_{bur} $ ~30-35%). While this stabilizes the final active catalyst, it creates a high kinetic barrier during formation.

        • Too Polar/Coordinating (e.g., DMSO, Acetonitrile): The solvent outcompetes the bulky ICy ligand, leading to incomplete ligation or equilibrium mixtures.

        • Too Non-Polar (e.g., Hexanes): Precursors (especially imidazolium salts) remain insoluble, preventing reaction.

        Protocol Optimization & Solvent Selection

        Module A: Precursor-Based Solvent Selection

        Your choice of solvent depends entirely on your starting ligand source. Use the table below to select the optimal media.

        ParameterRoute 1: In Situ Deprotonation Route 2: Isolated Free Carbene
        Starting Material ICy·HX (Imidazolium Salt) + Base (e.g., KOtBu, Cs₂CO₃)Free ICy Carbene (Isolated)
        Primary Issue Solubility of inorganic bases vs. stability of free carbene.Extreme moisture sensitivity.
        Recommended Solvent 1,4-Dioxane or THF (High solubility for salts)Toluene or Benzene (Non-coordinating, dry)
        "Green" Alternative 2-MeTHF (Higher boiling point, bio-derived)Anisole (Low toxicity, high flash point)
        Forbidden Solvents Alcohols (Interferes with base/carbene), Acetone (Enolization risk)DCM/Chloroform (Reacts with free carbene via insertion)
        Module B: The "PEPPSI" Protocol (Pyridine-Enhanced)

        For synthesizing highly stable [Pd(ICy)(pyridine)Cl₂] (PEPPSI-type) precatalysts, the solvent system is unique.

        • Standard: Neat Pyridine or Pyridine/Toluene mix.

        • Why: Pyridine acts as both solvent and "throw-away" ligand. It stabilizes the Pd(II) center initially, allowing the bulky ICy to coordinate without Pd aggregation.

        • Optimization: If yield is low, dilute with Chlorobenzene to increase solubility of the final complex while maintaining high temperature capability (80°C).

        Visualizing the Optimization Workflow

        The following diagram outlines the decision logic for solvent selection based on precursor type and desired complex stability.

        SolventOptimization Start Start: ICy-Pd Complex Synthesis LigandSource Select Ligand Source Start->LigandSource Salt Imidazolium Salt (ICy·HCl / ICy·HBF4) LigandSource->Salt Free Free Carbene (Isolated ICy) LigandSource->Free BaseCheck Base Selection Salt->BaseCheck SolventCheck Solvent Polarity Check Free->SolventCheck WeakBase Weak Base (K2CO3) Requires High T BaseCheck->WeakBase StrongBase Strong Base (KOtBu) Room Temp OK BaseCheck->StrongBase Toluene Solvent: Toluene (Strictly Anhydrous) SolventCheck->Toluene Prevent protonation Dioxane Solvent: 1,4-Dioxane (Reflux) WeakBase->Dioxane High BP needed THF Solvent: THF or 2-MeTHF (Ambient/Mild Heat) StrongBase->THF Solubility needed

        Caption: Decision tree for selecting reaction media based on ligand precursor and base strength.

        Troubleshooting & FAQs

        Issue 1: "My reaction mixture turned black immediately."

        Diagnosis: Palladium decomposition (Pd black formation). Cause: The free carbene is unstable in the chosen solvent, or moisture is present.

        • The Mechanism: If the solvent contains protic impurities (water/alcohols), the free ICy carbene is protonated back to the salt. The "naked" Pd precursor then aggregates into Pd(0) nanoparticles (black precipitate).

        • Solution:

          • Switch to Toluene or THF distilled over Na/Benzophenone.

          • Use [Pd(allyl)Cl]₂ instead of Pd(OAc)₂. The allyl ligand stabilizes the Pd center more effectively during the slow coordination of the bulky ICy ligand.

        Issue 2: "I have a gummy oil instead of crystals."

        Diagnosis: Solvent trapping / Poor crystallization media. Cause: ICy complexes are highly lipophilic due to the cyclohexyl rings. They often trap aromatic solvents (toluene) or chlorinated solvents (DCM) in the lattice, preventing solidification. Optimization Protocol:

        • Dissolve the crude gum in a minimum amount of DCM or THF .

        • Layer carefully with n-Pentane (do not stir).

        • Place in a freezer (-20°C). The polarity gradient forces slow crystallization.

          • Note: Avoid Diethyl Ether if your complex is cationic; it may coordinate weakly or cause oiling out.

        Issue 3: "Yield is low (<50%) using Imidazolium Salt."

        Diagnosis: Inefficient deprotonation or "Throw-away" ligand interference. Technical Insight: The deprotonation of ICy·HCl is an equilibrium. If the byproduct (e.g., KCl) coats the base surface in non-polar solvents, the reaction stops. Solution:

        • Add a Phase Transfer Agent: Add 18-Crown-6 (if using K bases) to solubilize the carbonate/alkoxide in Toluene.

        • Switch Solvent: Use 2-MeTHF . It has better solubility for salts than Toluene but is more hydrophobic than THF, allowing easier aqueous workup later.

        Advanced Workflow: Synthesis of [Pd(ICy)(allyl)Cl]

        This is the industry-standard "workhorse" precatalyst.

        Step-by-Step Protocol:

        • Preparation: Charge a flame-dried Schlenk flask with [Pd(allyl)Cl]₂ (1.0 equiv) and ICy·HCl (2.1 equiv).

        • Solvent Addition: Add anhydrous THF (0.1 M concentration relative to Pd).

        • Activation: Add KOtBu (2.2 equiv) slowly at 0°C.

          • Why? Adding base to the mixture of Pd and Ligand prevents the accumulation of unstable free carbene. The carbene is generated and immediately trapped by the Pd-Allyl species.

        • Reaction: Stir at Room Temp for 2 hours.

        • Filtration: Filter through a pad of Celite (removes KCl). Elute with DCM.

        • Isolation: Evaporate volatiles. Recrystallize using the DCM/Pentane layering method described above.

        SynthesisWorkflow Input Precursors: [Pd(allyl)Cl]2 + ICy.HCl Step1 Solvation: Anhydrous THF (0.1M) Input->Step1 Step2 Activation: Add KOtBu @ 0°C Step1->Step2 Inert Atm Step3 Ligand Exchange: Stir 2h @ RT Step2->Step3 Carbene Capture Step4 Workup: Celite Filtration -> DCM/Pentane Step3->Step4 Purification

        Caption: Kinetic trapping workflow for [Pd(ICy)(allyl)Cl] synthesis.

        References

        • Nolan, S. P. (2002).[1] Synthesis and Catalytic Activity of N-Heterocyclic Carbene Palladium Complexes. Accounts of Chemical Research. Link

        • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and Related Complexes: Rational Design of High-Performance Catalysts. Chemistry - A European Journal. Link

        • Hazari, N., et al. (2010). Pd(II) η3-Allyl Complexes Bearing N-Heterocyclic Carbene Ligands. Organometallics. Link

        • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews. Link

        • Gallicchio, E., et al. (2018). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

        Sources

        overcoming steric hindrance issues with 1,3-dicyclohexylimidazolium chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Ligand Applications. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges associated with 1,3-dicyclohexylimidazolium chloride (ICy·HCl).

        While the ICy ligand is highly valued for its unique balance of electron-donating capability and flexible steric bulk (due to the chair-to-chair flipping of the cyclohexyl rings), this same steric profile often leads to kinetic bottlenecks during deprotonation and metal coordination. Below is a comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to ensure your catalytic systems assemble efficiently.

        Diagnostic Workflow: Resolving ICy·HCl Coordination Failures

        Before diving into specific FAQs, use the following decision tree to diagnose the root cause of your coordination failure.

        G Start ICy·HCl Coordination Failed CheckMoisture Is the precursor wet? (Hygroscopic Cl- salt) Start->CheckMoisture Anhydrous Dry rigorously or switch to ICy·HBF4 CheckMoisture->Anhydrous Yes CheckBase Is deprotonation incomplete? CheckMoisture->CheckBase No BaseChange Use KOtBu or KHMDS in THF/Toluene CheckBase->BaseChange Yes CheckSteric Steric clash at metal center? CheckBase->CheckSteric No Transmetalation Use Ag2O transmetalation route CheckSteric->Transmetalation Yes

        Caption: Diagnostic workflow for resolving ICy·HCl steric and deprotonation failures.

        Frequently Asked Questions (FAQs)

        Q1: Why does my in-situ deprotonation of ICy·HCl fail, even when using an excess of strong base?

        The Causality: The failure is rarely due to the base's strength, but rather a combination of hygroscopicity and dynamic steric shielding . ICy·HCl is notoriously hygroscopic[1]. Trace moisture in the precursor rapidly hydrolyzes moisture-sensitive bases (like KOtBu or NaOtBu) before they can act. Furthermore, the bulky cyclohexyl rings continuously undergo chair-to-chair conformational flips, creating a dynamic steric shield around the C2 proton of the imidazolium ring, making the deprotonation kinetically slow. The Solution: You have two options.

        • Counterion Exchange: Switch from the chloride salt to the tetrafluoroborate salt (ICy·HBF₄). The BF₄⁻ counterion disrupts the hydrogen-bonding network that traps water, resulting in a non-hygroscopic, air-stable powder that is significantly easier to deprotonate[1].

        • Rigorous Azeotropic Drying: If you must use the chloride salt, dissolve it in anhydrous toluene and evaporate it to dryness under a high vacuum at least three times to azeotropically remove trapped water.

        Q2: I am trying to coordinate ICy to a crowded transition metal (e.g., Ir, Mo, Pd), but I only recover unreacted metal precursor and decomposed ligand. How do I force coordination?

        The Causality: Direct coordination of a free, bulky carbene to a sterically congested metal center (such as Mo(CO)₆ or [Ir(cod)Cl]₂) often fails due to severe ligand-ligand repulsion in the transition state[2]. The free carbene, once generated, is highly reactive; if it cannot immediately coordinate to the metal due to steric clash, it will undergo side reactions (e.g., dimerization or C-H activation of its own cyclohexyl rings). The Solution: Bypass direct deprotonation by utilizing the Silver(I) Transmetalation Route . Reacting ICy·HCl with Ag₂O forms an Ag(I)-NHC complex. Because Ag(I) prefers a linear, two-coordinate geometry, the steric clash during the initial carbene formation is minimized. This complex acts as a stable carbene delivery agent. When introduced to your target metal, transmetalation is thermodynamically driven forward by the precipitation of insoluble AgCl[3].

        Q3: If I want to avoid silver transmetalation, what is the best base for direct in-situ generation?

        The Causality: You need a base with a specific architectural advantage. Potassium tert-butoxide (KOtBu) is optimal. The potassium cation (K⁺) can transiently coordinate with the chloride counterion of ICy·HCl. This forms a pre-reaction complex that anchors the tert-butoxide anion in close proximity to the sterically shielded C2 proton, effectively pulling the proton past the bulky cyclohexyl groups. The Solution: Use KOtBu in a non-polar or moderately polar anhydrous solvent (like THF or toluene) to maximize this ion-pairing effect.

        Quantitative Data: Strategy Comparison

        To assist in experimental design, the following table summarizes the expected outcomes of different coordination strategies based on field-proven data.

        Coordination StrategyPrecursorBase/ReagentTarget MetalTypical YieldKey Advantage / Disadvantage
        Direct In-Situ ICy·HClNaOtBu / KOtBuIr(I), Mo(0)40 - 65%Advantage: One-pot setup. Disadvantage: Highly sensitive to trace moisture; moderate yields[2][4].
        Counterion Switch ICy·HBF₄KHMDSPd(II), Ru(II)70 - 85%Advantage: Precursor is non-hygroscopic; reliable deprotonation[1].
        Ag(I) Transmetalation ICy·HClAg₂OIr, Rh, Pd, Au85 - 95%Advantage: Overcomes severe steric clash; highest yields. Disadvantage: Requires a two-step process and light exclusion[3].

        Validated Experimental Protocols

        Protocol A: In-Situ Generation and Coordination (Mo/Ir Systems)

        Use this protocol when transmetalation is not feasible, utilizing the K⁺ ion-pairing effect.

        • Preparation: Inside a nitrogen-filled glovebox, add ICy·HCl (1.05 equiv) and KOtBu (1.10 equiv) to an oven-dried Schlenk flask.

        • Solvent Addition: Add anhydrous, degassed THF (or toluene) to achieve a 0.1 M concentration. Stir vigorously at room temperature for 30 minutes. The solution will turn slightly yellow, indicating the formation of the free carbene.

        • Metal Introduction: Add the metal precursor (e.g., Mo(CO)₆ or [Ir(cod)Cl]₂, 1.0 equiv) directly to the stirring solution.

        • Thermal Activation: Depending on the metal's steric congestion, heat the reaction to 50–80 °C for 2–4 hours.

        • Workup: Filter the mixture through a short pad of Celite to remove KCl salts, then concentrate under vacuum.

        Protocol B: Silver(I) Oxide Mediated Transmetalation

        The gold standard for bypassing steric hindrance with bulky NHCs.

        • Ag-NHC Formation: In a round-bottom flask wrapped in aluminum foil (to exclude light), combine ICy·HCl (1.0 equiv) and Ag₂O (0.55 equiv, slight excess) in anhydrous dichloromethane (DCM).

        • Stirring: Stir the suspension at room temperature for 12–24 hours under an inert atmosphere. The formation of water is a byproduct; adding activated 4Å molecular sieves can drive the reaction to completion.

        • Filtration: Filter the mixture through Celite to remove unreacted Ag₂O. The resulting filtrate contains the [Ag(ICy)Cl] or [Ag(ICy)₂]⁺[AgCl₂]⁻ complex.

        • Transmetalation: Add the target metal precursor to the filtrate. Stir at room temperature or with gentle heating (40 °C) for 4–12 hours. The precipitation of white AgCl indicates successful transmetalation.

        • Isolation: Filter off the AgCl precipitate and evaporate the solvent to isolate the pure metal-ICy complex.

        References

        • Hans, M., Lorkowski, J., Demonceau, A., & Delaude, L. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2318–2325. Available at:[Link]

        • Pang, Y., et al. (2019). Iridium(I)-Catalyzed C-H Borylation in Air by Using Mechanochemistry. Chemistry - A European Journal. Available at:[Link]

        • Molybdenum-Catalyzed Dehydrogenative Synthesis of Imines from Alcohols and Amines. Technical University of Denmark (DTU) Research Output. Available at: [Link]

        Sources

        preventing dimerization of carbenes generated from ICy.HCl

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide serves as a specialized technical support resource for researchers working with 1,3-dicyclohexylimidazolium chloride (ICy·HCl) . It addresses the specific challenge of preventing carbene dimerization (Wanzlick equilibrium) to ensure high catalytic activity and reagent stability.

        Topic: Preventing Dimerization of Carbenes Generated from ICy·HCl Ticket Type: Advanced Troubleshooting & Protocol Optimization

        Core Technical Overview

        The active species generated from ICy·HCl is 1,3-dicyclohexylimidazol-2-ylidene (ICy) . Unlike sterically massive carbenes (e.g., IPr, IAd) which are kinetically stable as monomers, ICy possesses intermediate steric bulk. This places it in a "danger zone" where it is susceptible to the Wanzlick equilibrium —the reversible dimerization of two carbene units into an electron-rich enetetramine (olefin dimer).

        Critical Mechanism: Dimerization is often acid-catalyzed .[1] The presence of trace protons (from incomplete deprotonation or conjugate acids like alcohols) lowers the activation energy for dimerization. Therefore, proton management is the single most effective strategy for preventing dimerization.

        Troubleshooting Guide (Q&A)

        Issue 1: "My reaction mixture turns dark brown/black immediately after adding the base."

        Diagnosis: This is likely oxidative decomposition , not necessarily dimerization. While dimers can be colored, immediate blackening usually indicates reaction with trace oxygen or moisture. Root Cause:

        • Inadequate inert atmosphere (Schlenk/Glovebox breach).

        • Solvent contains ppm-levels of water (acting as a proton source). Corrective Action:

        • Solvent Drying: Ensure THF or Toluene is dried over Na/Benzophenone or passed through an activated alumina column (water content < 10 ppm).

        • Base Check: If using KOtBu, ensure it is sublimed grade. Commercial alkoxides often contain significant hydroxide/carbonate impurities.

        • Switch Base: Move to KHMDS (Potassium hexamethyldisilazide) . The conjugate acid (HMDS) is an amine (pKa ~26), which is far less likely to catalyze dimerization than the alcohol (tBuOH, pKa ~17) generated from alkoxides.

        Issue 2: "I observe low catalytic activity despite using 1 equivalent of base."

        Diagnosis: Incomplete deprotonation or Acid-Catalyzed Dimerization . Root Cause:

        • The Wanzlick equilibrium is shifting toward the inactive dimer because the conjugate acid (e.g., HCl, alcohol) remains in solution.

        • Proton exchange between the salt and the carbene facilitates the C-C bond formation. Corrective Action:

        • Use Excess Base: Use 1.05 – 1.1 equivalents of base to ensure total consumption of the imidazolium proton.

        • Filter the Salt: If generating ex situ, filter the resulting inorganic salt (KCl/NaCl) before concentrating. The surface of these salts can hold adsorbed water/protons that catalyze dimerization.

        • Metal Coordination: If the end-goal is a metal complex, do not isolate the free carbene. Use a one-pot metallation protocol (see Protocol A).

        Issue 3: "White precipitate forms after generating the carbene in THF."

        Diagnosis: This is likely the Enamine Dimer (if the precipitate is organic) or Inorganic Salt (KCl). Verification:

        • Take an NMR of the solid.

        • Dimer Signal: Look for a distinctive alkene peak (often shielded) or a shift in the cyclohexyl protons.

        • Salt: No proton signal (KCl). Corrective Action:

        • If it is the dimer: Your solution is too concentrated or too "acidic". Dilute the reaction (0.05 M) and switch to a non-polar solvent like Toluene or Hexane to precipitate the inorganic salt while keeping the carbene in solution (or vice versa depending on solubility).

        Frequently Asked Questions (FAQ)

        Q: Which base is superior for isolating free ICy: KOtBu or KHMDS? A: KHMDS is superior.

        • Reasoning: The dimerization of carbenes is catalyzed by protons.[2] When you use KOtBu, you generate tBuOH (tert-butanol). tBuOH is acidic enough to protonate the carbene transiently, catalyzing the formation of the dimer. KHMDS generates HMDS, which is much less acidic and sterically bulky, significantly inhibiting the dimerization pathway.

        Q: Can I store the free ICy carbene? A: Not recommended. Even in a glovebox, ICy is metastable. It should be generated and used immediately. If storage is absolute necessary, store at -35°C in a solid state; solution storage promotes dimerization.

        Q: Does temperature affect the deprotonation efficiency? A: Yes. Deprotonation is fast at Room Temperature (RT). However, if you are observing decomposition, perform the deprotonation at -78°C and warm slowly to RT. This favors the kinetic product (free carbene) over the thermodynamic product (dimer).

        Experimental Protocols

        Protocol A: In Situ Generation for Metallation (Recommended)

        Best for: Synthesis of ICy-Metal catalysts (e.g., ICy-Cu-Cl, ICy-Pd-PEPPSI).

        • Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.

        • Loading: Add ICy·HCl (1.0 equiv) and the Metal Precursor (e.g., CuCl, PdCl2) (1.0 equiv) as solids.

        • Base Addition: Add K2CO3 (2.0 equiv) or Cs2CO3 . (Weak bases work well here because the metal drives the equilibrium forward by trapping the carbene).

        • Solvent: Add anhydrous Acetone or 3-Pentanone (for Pd) or THF (for Cu).

        • Reaction: Heat to 60°C for 12–24 hours. The carbene is trapped immediately upon formation, preventing dimerization.

        • Workup: Filter through Celite to remove inorganic salts. Evaporate solvent.[3]

        Protocol B: Isolation of Free Carbene (High Risk)

        Best for: Fundamental studies or reactions where metal precursors are sensitive to base.

        • Setup: Glovebox is highly preferred. If Schlenk, use strict air-free techniques.

        • Reagents: Suspend ICy·HCl (1.0 equiv) in anhydrous THF (0.1 M).

        • Deprotonation: Add KHMDS (1.05 equiv, 0.5 M in Toluene) dropwise at -78°C .

        • Warming: Stir at -78°C for 30 mins, then allow to warm to RT over 1 hour.

        • Filtration: Filter the solution through a glass frit with a Celite pad (dried in oven) to remove KCl.

          • Critical: Do not use paper filters (contain moisture).

        • Use: Use the filtrate immediately. Do not concentrate to dryness unless absolutely necessary (concentration increases dimerization rate).

        Data & Reference Tables

        Table 1: Base Selection Guide for ICy Generation
        BasepKa (conj. acid)Dimerization RiskRecommendationContext
        KHMDS ~26 (HMDS)Low High Best for isolating free carbene.
        NaH ~35 (H2)Low Medium Good, but heterogeneous reaction can be slow.
        KOtBu ~17 (tBuOH)High Low Generates alcohol which catalyzes dimerization.
        K2CO3 ~10 (HCO3-)N/A High (In Situ) Ideal for "weak base route" with metal trapping.
        Table 2: Solvent Compatibility
        SolventPolarityICy SolubilityDimer StabilityNotes
        THF Polar AproticHighModerateGood for generation; hard to remove salt completely.
        Toluene Non-polarModerateHighBest solvent. Salt (KCl) precipitates quantitatively.
        DCM PolarHighVery Low Avoid. Reacts with carbenes (nucleophilic attack on Cl).

        Visualizations (Graphviz)

        Diagram 1: The Acid-Catalyzed Dimerization Mechanism

        Caption: This diagram illustrates how trace protons (H+) catalyze the Wanzlick equilibrium, converting active ICy monomers into inactive dimers.

        WanzlickMechanism Precursor ICy·HCl (Precursor) Monomer Free Carbene (Active Monomer) Precursor->Monomer Deprotonation (-KCl) Base Base (e.g., KHMDS) Base->Precursor Transition Protonated Intermediate Monomer->Transition + H+ Proton Trace H+ (Catalyst) Transition->Monomer - H+ Dimer Enetetramine (Inactive Dimer) Transition->Dimer + Monomer (C-C Bond Formation) Dimer->Monomer Heat/Vacuum

        Diagram 2: Decision Workflow for ICy Handling

        Caption: A logic tree to help researchers select the correct protocol based on their experimental end-goal.

        ProtocolSelection Start Start: ICy·HCl Goal What is your End Goal? Start->Goal Goal_Metal Metal Complex (Catalysis) Goal->Goal_Metal Goal_Free Free Carbene (Reagent/Study) Goal->Goal_Free Action_InSitu Use Protocol A (In Situ Trapping) Goal_Metal->Action_InSitu Action_Isolate Use Protocol B (Cryogenic Deprotonation) Goal_Free->Action_Isolate Detail_InSitu Solvent: Acetone/THF Base: K2CO3 Add Metal Salt Immediately Action_InSitu->Detail_InSitu Detail_Isolate Solvent: THF/Toluene Base: KHMDS Temp: -78°C -> RT Action_Isolate->Detail_Isolate

        References

        • Arduengo, A. J., et al. (1991). A Stable Crystalline Carbene. Journal of the American Chemical Society. Link

        • Böhm, V. P. W., & Herrmann, W. A. (2000).[1] The "Wanzlick Equilibrium": Confirmation of the Equilibrium between a Carbene and Its Dimer.[1][4][5] Angewandte Chemie International Edition. Link

        • Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition. Link

        • Alder, R. W., et al. (1999). Complexation of Stable Carbenes with Alkali Metals. Chemical Communications. Link

        Sources

        handling air-sensitive reactions involving 1,3-dicyclohexylimidazolium chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide serves as a technical support hub for researchers working with 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) . It is designed to bridge the gap between the stable precursor salt and the highly reactive, air-sensitive N-heterocyclic carbene (NHC) catalyst.

        Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist

        Core Concept: The Precursor vs. The Catalyst

        User Note: You are likely holding a bottle of white, crystalline solid. This is ICy·HCl , the stable salt form. It is not yet the catalyst.

        • The Salt (ICy[1]·HCl): Hygroscopic but air-stable.

        • The Free Carbene (ICy): Generated only after deprotonation. Extremely sensitive to moisture and oxygen (

          
           < seconds in air).
          

        The Critical Failure Point: Most experimental failures occur during the activation step (deprotonation), where the salt is converted to the free carbene in situ.

        Standard Operating Procedure (SOP): In Situ Activation

        Recommended for 95% of cross-coupling (Suzuki, Buchwald-Hartwig) and metathesis applications.

        The "Golden Path" Protocol Do not attempt to isolate the free carbene unless strictly necessary for structural studies. Generate it in the presence of the metal precursor.

        Step-by-Step Workflow:

        • Drying: Dry the ICy·HCl salt in a vacuum oven (80°C, <1 mbar) for 4 hours prior to use. Water content >0.1% will quench the carbene.

        • Inert Loading: Inside a glovebox or under rigorous Schlenk flow, charge the reaction vessel with:

          • ICy[1][2][3][4][5][6][7]·HCl (1.0 equiv)

          • Base (1.1–1.2 equiv, typically KOtBu or KHMDS )

          • Metal Precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂)

        • Solvent Addition: Add anhydrous, deoxygenated solvent (THF or Toluene).

        • The "Induction" Stir: Stir at Room Temperature (RT) or mild heat (40°C) for 20–30 minutes before adding the substrates. This allows the free carbene to generate and ligate to the metal center.

        • Substrate Addition: Add reactants and proceed with the catalytic run.

        Visualizing the Activation Pathway

        The following diagram illustrates the critical decision nodes in the activation process.

        activation_workflow cluster_legend Key Phase Start Start: ICy·HCl Salt Dry Step 1: Vacuum Dry (Remove H2O) Start->Dry Hygroscopic mgmt BaseChoice Step 2: Select Base (Must pKa > 24) Dry->BaseChoice In Glovebox/Schlenk Solvent Step 3: Add Solvent (THF/Toluene) BaseChoice->Solvent Induction Step 4: Induction Period (Ligand Exchange) Solvent->Induction Generate Free Carbene Check Visual Check: Homogeneous? Induction->Check Proceed Add Substrates (Start Reaction) Check->Proceed Yes (Clear/Orange) Fail FAILURE: Pd Black / Precipitate Check->Fail No (Black ppt)

        Caption: Logical workflow for the in situ generation of the ICy-Metal active catalyst.

        Troubleshooting & FAQs
        Q1: My reaction mixture turns black immediately after adding the metal source. What happened?

        Diagnosis: "Pd Black" formation (Catalyst Decomposition). The Science: Palladium (or other metals) requires the NHC ligand to stabilize it in solution. If the ICy ligand fails to bind, the metal aggregates into non-catalytic nanoparticles (black precipitate). Root Causes:

        • Incomplete Deprotonation: The base was too weak or old (wet). ICy·HCl has a pKa of ~23–24 (DMSO scale). Carbonate bases (Cs₂CO₃) are often too slow for in situ generation without high heat.

        • Oxygen Ingress: Oxygen oxidizes the phosphine or the carbene, leaving the metal "naked." Fix: Switch to a stronger base (KOtBu ) and ensure a 20-minute induction period before heating or adding oxidative substrates.

        Q2: Can I use Cs₂CO₃ or K₃PO₄ as the base?

        Answer: It depends on the solvent and temperature. Technical Insight:

        • Weak Bases (Carbonates/Phosphates): Only work in "heterogeneous" conditions (e.g., Dioxane at 80°C+). They rely on the equilibrium shift. This is risky for difficult couplings.

        • Strong Bases (Alkoxides/Amides): KOtBu or KHMDS are superior for in situ protocols because they quantitatively deprotonate the imidazolium salt rapidly at room temperature.

        BasepKa (conj. acid)Suitability for ICy[1][4]·HClNotes
        KOtBu ~29 (DMSO)Excellent Preferred for rapid activation.
        NaH ~35 (DMSO)Good Effective, but generates H₂ gas (pressure buildup).
        Cs₂CO₃ ~10 (DMSO)*Poor/Conditional Requires high heat/polar solvent to drive equilibrium.
        Et₃N ~9 (DMSO)Fail Too weak to deprotonate imidazolium C2-H.
        Q3: Why is the choice of solvent critical for ICy·HCl?

        Answer: Protic solvents are "carbene killers." The Mechanism: The free carbene (ICy) is a strong Brønsted base. If you use methanol, ethanol, or wet solvents, the carbene will instantly deprotonate the solvent, reverting to the imidazolium salt (or an alkoxide adduct) and killing the catalytic cycle. Protocol:

        • Allowed: THF, Toluene, 1,4-Dioxane, DMF (dry).

        • Forbidden: Alcohols, Water, non-degassed solvents, Chloroform/DCM (reacts with carbenes).

        Q4: My ICy·HCl is clumping. Is it ruined?

        Answer: Not necessarily, but it is compromised. The Fix: The salt is hygroscopic.[8] Clumping indicates water absorption.

        • Do not use as-is: The water will consume your base (KOtBu + H₂O → KOH + tBuOH), changing the stoichiometry and potentially inhibiting the reaction.

        • Remediation: Dry in a vacuum oven at 80°C overnight. If it remains sticky or discolored (yellow/brown), recrystallize from Ethanol/Diethyl Ether, then dry thoroughly.

        Advanced Troubleshooting: Abnormal Binding

        Scenario: The reaction is homogeneous (no black precipitate), but conversion is 0%. Diagnosis: You may have formed an "Abnormal" NHC complex (aNHC).[4] Explanation: Sterically bulky imidazolium salts like ICy usually deprotonate at the C2 position (between the nitrogens). However, if the metal center is highly crowded or if the base is insufficient, the metal may activate the C4 or C5 backbone protons instead. Solution:

        • Ensure the stoichiometry of Base:Salt is at least 1:1.

        • Use KOtBu to ensure the kinetic preference for C2 deprotonation is met.

        Visualizing the Failure Modes

        failure_modes Issue Symptom: Low Yield / Failure Check1 Check 1: Black Precipitate? Issue->Check1 Cause1 Cause: Metal Aggregation (Ligand didn't bind) Check1->Cause1 Yes Check2 Check 2: Did you use EtOH/MeOH? Check1->Check2 No (Solution Clear) Sol1 Fix: Increase Induction Time Use Stronger Base Cause1->Sol1 Cause2 Cause: Carbene Quench (Protonation) Check2->Cause2 Yes Cause3 Cause: Abnormal Binding (Rare for ICy) Check2->Cause3 No Sol2 Fix: Use Anhydrous THF/Toluene Cause2->Sol2

        Caption: Diagnostic tree for identifying the root cause of catalytic failure with ICy·HCl.

        References
        • Arduengo, A. J. ; Harlow, R. L.; Kline, M. "A stable crystalline carbene." J. Am. Chem. Soc.1991 , 113, 361–363.

        • Hahn, F. E. ; Jahnke, M. C. "Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Angew.[2] Chem. Int. Ed.2008 , 47, 3122–3172.

        • Viciu, M. S. ; Navarro, O.; Germaneau, R. F.; Kelly, R. A.; Sommer, W.; Marion, N.; Stevens, E. D.; Cavallo, L.; Nolan, S. P. "Synthetic and Structural Studies of (NHC)Pd(allyl)Cl Complexes." Organometallics2004 , 23, 1629–1635.

        • Kantchev, E. A. ; O'Brien, C. J.; Organ, M. G. "Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions." Aldrichimica Acta2006 , 39, 97–111.

        Sources

        Technical Guide: Temperature Optimization for ICy Ligand Exchange

        Author: BenchChem Technical Support Team. Date: March 2026

        Core Directive: The "Goldilocks" Challenge

        Welcome to the Technical Support Center. If you are reading this, you are likely facing the central paradox of Indocyanine (ICy) ligand exchange: The kinetic requirement for heat versus the thermodynamic fragility of the dye.

        Ligand exchange on inorganic cores (AuNPs, UCNPs, Quantum Dots) typically follows an Arrhenius dependency—higher temperatures accelerate the desorption of the native surfactant (e.g., CTAB, Oleic Acid) and the adsorption of the new ICy ligand. However, Indocyanine Green (ICG) and related cyanine dyes (Cy5, Cy7) are thermally labile. They undergo rapid degradation via polymethine bridge cleavage and aggregation-caused quenching (ACQ) at elevated temperatures.

        This guide provides a self-validating framework to locate the optimal temperature window (

        
        ) for your specific system.
        

        The Thermodynamics of Exchange

        To optimize your reaction, you must visualize the competing pathways. The goal is to maximize the Ligand Exchange Rate (

        
        )  while minimizing the Degradation Rate (
        
        
        
        )
        .
        Mechanism Visualization

        The following diagram illustrates the kinetic pathways. Note the "Danger Zone" where thermal energy overcomes the activation energy for dye degradation (

        
        ) before the exchange equilibrium (
        
        
        
        ) is reached.

        LigandExchangeThermodynamics Start Native Nanoparticle (Surfactant Coated) Transition Transition State (Ligand Desorption) Start->Transition + Heat (Activation Energy) Product ICy-Functionalized Nanoparticle Transition->Product Successful Exchange (T < 50°C) Waste Degraded Dye (Non-Fluorescent) Transition->Waste Thermal Cleavage (T > 55°C) Product->Waste Prolonged Heating (Ostwald Ripening)

        Figure 1: Kinetic pathways of ligand exchange. Successful functionalization requires staying below the thermal cleavage threshold of the polymethine bridge.

        Optimization Protocol (SOP)

        Do not rely on "room temperature" as a default. Ambient fluctuations cause batch-to-batch variability. Use this temperature sweep protocol to define your Standard Operating Procedure.

        Phase A: The Temperature Sweep

        Objective: Determine the maximum temperature that sustains dye integrity for the duration of the exchange (typically 4–12 hours).

        • Preparation: Prepare 4 aliquots of your ICy ligand solution (e.g., 50 µM in anhydrous DMSO or buffer).

        • Incubation: Incubate aliquots at 25°C, 37°C, 45°C, and 55°C for 6 hours in the dark (foil-wrapped).

        • Validation (The "Self-Check"): Measure the Absorbance ratio (

          
          ).
          
          • Pass: Ratio remains > 2.5 (Indicating monomeric state).

          • Fail: Ratio drops or peak blue-shifts (Indicating H-aggregation or degradation).

        Phase B: The Exchange Reaction

        Once

        
         is identified (usually ~42–45°C for ICG), proceed with the particle exchange.
        
        ParameterRecommended ConditionCausality/Reasoning
        Temperature 37°C – 42°C Balances surfactant desorption kinetics with dye half-life (
        
        
        at 42°C on NPs) [1].
        Solvent DMSO/Water (1:9) Pure water promotes H-aggregation (ACQ). Organic co-solvents disrupt stacking.
        Ligand Ratio 500:1 (Ligand:NP) High excess drives the equilibrium forward (Le Chatelier) without requiring excessive heat.
        Agitation 800 RPM (Magnetic) Diffusion-limited reactions require vigorous mixing to replenish the boundary layer.

        Troubleshooting Guide

        Issues with ICy-NPs often masquerade as "temperature problems" when they are actually "packing problems." Use this decision tree to diagnose.

        TroubleshootingTree Issue Problem Detected: Low Fluorescence Signal CheckAbs Check UV-Vis Spectrum Issue->CheckAbs BlueShift Peak Shifted Blue (e.g., 780nm -> 720nm) CheckAbs->BlueShift Hypsochromic Shift NoShift No Shift, Just Low Intensity CheckAbs->NoShift Hypochromic Effect Diagnosis1 Diagnosis: H-Aggregation (ACQ) BlueShift->Diagnosis1 Diagnosis2 Diagnosis: Thermal Degradation NoShift->Diagnosis2 Solution1 Action: Reduce Loading Density Add steric spacers (PEG) Diagnosis1->Solution1 Solution2 Action: Reduce Temp < 40°C Degas solvents (remove O2) Diagnosis2->Solution2

        Figure 2: Diagnostic workflow for differentiating between aggregation (packing issues) and degradation (thermal issues).

        Common Scenarios & Solutions

        Q: My reaction yield is low at 37°C. Should I increase to 60°C? A: No. Increasing to 60°C will drastically reduce the half-life of ICG to <10 hours [1].

        • Better Fix: Increase the incubation time (up to 24h) or increase the molar excess of the incoming ligand. If the outgoing ligand is stubborn (e.g., Citrate), perform an intermediate exchange with a labile ligand (e.g., Thioctic acid) before introducing the ICy dye.

        Q: The solution turned from green to brown/orange. A: Oxidative Cleavage. This is not just a temperature issue; it is likely light + heat + oxygen.

        • Fix: The reaction must be performed in the dark. Degas your buffers with Nitrogen/Argon for 15 minutes prior to heating. ICG produces singlet oxygen under light/heat, which attacks its own polymethine chain [2].

        Q: Fluorescence is quenched immediately after purification. A: Aggregation-Caused Quenching (ACQ). You likely loaded too many dye molecules per particle.

        • Fix: Check the loading density. If the distance between dye molecules is <10 nm, they will self-quench. Co-load with a "spacer" ligand (e.g., mPEG-SH) to physically separate the dye molecules on the surface [3].

        References

        • Saxena, V., et al. (2004). Enhanced photo-stability, thermal-stability and aqueous-stability of indocyanine green in polymeric nanoparticulate systems.[1][2] Journal of Photochemistry and Photobiology B: Biology. Link

        • Engel, E., et al. (2008). Light-Induced Decomposition of Indocyanine Green.[3][4][5][6] Investigative Ophthalmology & Visual Science. Link

        • BenchChem Technical Support. (2025). Minimizing Aggregation-Caused Quenching in Quinoline Solutions. BenchChem Technical Guides. Link

        • Zhou, J., et al. (2003). Degradation kinetics of indocyanine green in aqueous solution. Journal of Pharmaceutical Sciences. Link

        Sources

        Validation & Comparative

        Crystal Structure Analysis of 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl): A Comparative Guide to N-Heterocyclic Carbene Precursors

        Author: BenchChem Technical Support Team. Date: March 2026

        As transition-metal catalysis evolves, the strategic selection of N-heterocyclic carbene (NHC) precursors has become as critical as the choice of the metal center itself. Among the vast library of imidazolium salts, 1,3-dicyclohexylimidazolium chloride (ICy·HCl) occupies a unique mechanistic niche. Unlike rigid, sp²-hybridized aryl precursors such as 1,3-dimesitylimidazolium chloride (IMes·HCl) or 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), ICy·HCl provides a flexible, sp³-hybridized steric shield.

        This guide provides an in-depth crystallographic and performance comparison of ICy·HCl against widely used aromatic alternatives, offering researchers actionable, field-proven protocols for its synthesis, structural characterization, and deployment in catalytic workflows.

        Crystallographic & Steric Profiling: The Causality of Flexibility

        The catalytic efficacy of an NHC ligand is largely dictated by its steric demand, typically quantified by the percent buried volume (

        
        ). When analyzing the single-crystal X-ray diffraction (XRD) data of ICy·HCl, the structural causality behind its unique reactivity becomes apparent.
        

        In the solid state, the

        
         proton of the imidazolium ring exhibits strong hydrogen bonding with the chloride counterion. More importantly, the cyclohexyl wingtip groups adopt a stable chair conformation. Because these rings are connected via sp³ carbons, they possess rotational degrees of freedom that rigid aryl rings lack. During metal coordination, this allows the ICy ligand to dynamically adjust its steric bulk—"folding" to stabilize under-coordinated reactive intermediates, or "opening" to permit the approach of bulky substrates.
        
        Table 1: Comparative Structural Parameters of Common NHC Precursors
        PrecursorWingtip GroupMolecular WeightN-C-N Angle (XRD)Est.
        
        
        (Metal Complex)
        Steric Flexibility
        ICy·HCl Cyclohexyl268.83 g/mol ~108.5°23% – 26%High (Dynamic sp³ rotation)
        IMes·HCl Mesityl340.89 g/mol ~108.2°34% – 36%Low (Rigid sp² aryl)
        IPr·HCl 2,6-Diisopropylphenyl425.05 g/mol ~108.4°44% – 48%Low (Highly encumbered sp²)

        Data synthesis derived from structural analyses of 1 [1].

        Experimental Methodology: Synthesis and Crystallographic Workflow

        The preparation of ICy·HCl relies on a one-pot multicomponent condensation. However, because the resulting chloride salt is highly hygroscopic, standard benchtop isolation often leads to a hydrated, oily product that poisons moisture-sensitive organometallic reactions. The following protocol is engineered as a self-validating system to ensure anhydrous, crystallographic-grade purity.

        Step-by-Step Protocol: Synthesis & Crystallization of ICy·HCl

        Phase 1: One-Pot Condensation

        • Reagent Assembly: In a 250 mL round-bottom flask, dissolve freshly distilled cyclohexylamine (2.0 equiv) in toluene.

        • Diimine Formation: Slowly add aqueous glyoxal (40 wt%, 1.0 equiv) at 0 °C. Self-Validation Check: The solution will rapidly turn yellow, indicating successful Schiff base condensation.

        • Cyclization: Introduce paraformaldehyde (1.0 equiv) rather than aqueous formaldehyde to minimize the introduction of excess water. Follow immediately with the dropwise addition of 4M HCl in dioxane (1.0 equiv).

        • Reflux: Heat the mixture to 70 °C for 12 hours. The product will precipitate as an off-white solid.

        Phase 2: Anhydrous Isolation & Crystallization 5. Azeotropic Drying: Remove the solvent under reduced pressure. To eliminate residual water, add 50 mL of dry toluene and evaporate to dryness (repeat 3 times). Causality: The hygroscopic nature of ICy·HCl requires aggressive azeotropic distillation; failure to do so results in uninterpretable XRD electron density maps due to disordered water molecules. 6. Vapor Diffusion (Glovebox): Transfer the crude powder into an argon-filled glovebox. Dissolve 50 mg of the solid in a minimum volume of anhydrous dichloromethane (DCM) in a small inner vial. Place this vial inside a larger jar containing anhydrous pentane. Seal the jar. 7. Validation: After 48–72 hours, colorless block crystals will form. Self-Validation Check: Dissolve a single crystal in CDCl₃; the ¹H NMR spectrum must display a sharp, diagnostic singlet at ~10.5 ppm (integrating to 1H), confirming the presence of the acidic

        
        -H imidazolium proton.
        

        G A Precursor Synthesis (Cyclohexylamine + Glyoxal + CH2O) B 1,3-Dicyclohexylimidazolium Chloride (ICy·HCl) A->B Anhydrous HCl C Inert Crystallization (Vapor Diffusion) B->C Hygroscopic Handling D X-Ray Diffraction (100K Data Collection) C->D Single Crystal Selection E Structural Refinement (Steric Bulk Analysis) D->E Electron Density Mapping F Catalyst Generation (In-situ Deprotonation) E->F %V_bur Determination

        Workflow for the synthesis, crystallographic analysis, and catalytic deployment of ICy·HCl.

        Comparative Catalytic Performance

        The true value of structural analysis lies in its predictive power for catalysis. The flexible steric pocket of the ICy ligand—confirmed via XRD—translates directly to superior performance in reactions where rigid ligands (like IPr or IMes) block substrate coordination.

        Case Study A: Molybdenum-Catalyzed Dehydrogenative Synthesis of Imines

        In the2 [2], the catalyst is generated in situ from Mo(CO)₆, an NHC precursor, and potassium tert-butoxide (KOtBu). Here, the rigid bulk of IPr·HCl prevents the simultaneous coordination of the alcohol and amine to the molybdenum center. Conversely, ICy·HCl provides sufficient stabilization to prevent catalyst decomposition while remaining flexible enough to allow substrate access, yielding the highest conversion rates with zero secondary amine byproducts.

        Case Study B: Nickel-Catalyzed Si–H Bond Borylation

        Similarly, in the3 [3], the use of rigid IMes·HCl with Ni(cod)₂ results in virtually no product formation (<1%). Switching to the flexible ICy·HCl precursor restores catalytic activity, affording the borylated product in 50% yield.

        Table 2: Comparative Catalytic Performance of NHC Precursors
        Reaction TypeCatalyst SystemNHC PrecursorTarget Product YieldSelectivity / Notes
        Imine Synthesis (Dehydrogenative)Mo(CO)₆ / KOtBu / NHCICy·HCl 62% High (No secondary amine)
        Imine Synthesis (Dehydrogenative)Mo(CO)₆ / KOtBu / NHCIMes·HCl< 40%Moderate
        Imine Synthesis (Dehydrogenative)Mo(CO)₆ / KOtBu / NHCIPr·HCl< 30%Low (Steric hindrance)
        Si–H Borylation Ni(cod)₂ / NHCICy·HCl 50% High (Monoborylation)
        Si–H Borylation Ni(cod)₂ / NHCIMes·HCl< 1%Inactive

        Data aggregated from DTU [2] and NIH [3] comparative studies.

        Conclusion & Strategic Recommendations

        Crystal structure analysis confirms that 1,3-dicyclohexylimidazolium chloride (ICy·HCl) is not merely a "smaller" alternative to IPr or IMes, but a fundamentally different class of ligand characterized by dynamic steric flexibility. For researchers developing new transition-metal methodologies—particularly those involving crowded transition states or multi-substrate coordination (e.g., cross-couplings, borylations, or 4 [4])—ICy·HCl should be prioritized in the initial ligand screening matrix. Strict adherence to anhydrous handling and vapor diffusion crystallization is mandatory to bypass its hygroscopic limitations and ensure reproducible catalyst generation.

        References

        • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors Beilstein Journal of Organic Chemistry
        • Molybdenum-Catalyzed Dehydrogenative Synthesis of Imines from Alcohols and Amines Technical University of Denmark (DTU)
        • Synthesis of hydrosilylboronates via the monoborylation of a dihydrosilane Si–H bond and their application for the generation of dialkylhydrosilyl anions N
        • Synthetic and Catalytic Studies of Group 11 N-Heterocyclic Carbene Complexes Massachusetts Institute of Technology (MIT)

        Sources

        Spectroscopic Validation of ICy Metal Coordination: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Part 1: Executive Summary & Strategic Positioning

        In the landscape of metallo-theranostics and chemosensing, Indocyanine-based (ICy) scaffolds have emerged as the premier alternative to traditional fluorophores like BODIPY or Rhodamine. While traditional scaffolds offer high quantum yields in the visible range, they fail the critical requirement for deep-tissue in vivo applications: Near-Infrared (NIR) emission .

        The "ICy" class (specifically heptamethine cyanine derivatives like ICy-5 and ICy-7) bridges this gap. However, validating the metal coordination of these labile, conjugated systems is notoriously difficult due to aggregation-induced quenching (ACQ) and solvent sensitivity.

        This guide provides a rigorous, self-validating spectroscopic workflow to confirm metal coordination (Zn²⁺, Cu²⁺, Fe³⁺) in ICy scaffolds, contrasting their performance against market alternatives.

        Comparative Analysis: ICy vs. Alternatives

        The following table contrasts ICy-derivatives with standard metal-sensing scaffolds.

        FeatureICy Scaffolds (Indocyanines) BODIPY Derivatives Porphyrins Small Molecule Chelators (e.g., DOTA)
        Spectral Window NIR-I / NIR-II (650–1000 nm) Visible (450–600 nm)Soret Band (400 nm) / Q-bands (600-700 nm)UV (Non-fluorescent)
        Tissue Penetration High (>1 cm) Low (<2 mm)ModerateN/A (Requires tag)
        Metal Coordination Tunable (via hydrazide/DPA motifs)High Affinity (rigid core)Very High (Tetradentate)Ultra-High (Thermodynamic sink)
        Stokes Shift Small (<30 nm) - Prone to self-absorptionSmall (<20 nm)LargeN/A
        Validation Challenge High (H/J-aggregation interference)Low (Clean spectral shifts)Medium (Symmetry changes)Low (NMR/MS distinct)
        Primary Utility In vivo Theranostics / Deep Imaging In vitro Cellular ImagingPDT / RadiopharmaceuticalsMRI / Radiotherapy

        Part 2: Spectroscopic Validation Workflow

        As an Application Scientist, I reject the notion of a "single-method" confirmation. Metal coordination in cyanines must be validated through a Triangulated Logic System : Electronic State (UV-Vis/Fluorescence), Structural Environment (NMR), and Stoichiometry (MS/Job's Plot).

        The "Triangulated" Validation Logic (Diagram)

        ValidationLogic cluster_Electronic 1. Electronic State cluster_Structural 2. Structural Evidence cluster_Stoich 3. Stoichiometry Sample Candidate ICy-Metal Complex UV UV-Vis: Bathochromic Shift Sample->UV FL Fluorescence: CHEF/CHEQ Effect Sample->FL NMR 1H NMR: Proton Shift/Broadening UV->NMR If Shift Observed FL->NMR MS ESI-MS: m/z = [M+L+Metal] NMR->MS Confirm Ligand Integrity Job Job's Plot: Inflection Point MS->Job Valid VALIDATED COORDINATION Job->Valid Consistent Ratio Binding Benesi-Hildebrand: Ka Calculation Binding->Valid

        Figure 1: The Triangulated Validation Logic. A self-validating loop where electronic data triggers structural confirmation, culminating in stoichiometric proof.

        Part 3: Detailed Experimental Protocols

        Protocol A: Electronic State Confirmation (UV-Vis & Fluorescence)

        Objective: Determine if the metal ion perturbs the conjugated

        
        -system of the ICy scaffold, indicating direct binding or proximal influence.
        

        Methodology:

        • Preparation: Prepare a 10

          
          M stock solution of the ICy probe in a biologically relevant buffer (e.g., PBS/DMSO 9:1, pH 7.4).
          
        • Titration: Add aliquots of the metal salt (e.g., ZnCl₂, CuCl₂) from 0 to 10 equivalents.

        • Observation Points:

          • Hypsochromic Shift (Blue Shift): Often indicates H-aggregation induced by metal bridging (common in ICy dyes).

          • Bathochromic Shift (Red Shift): Indicates J-aggregation or direct coordination extending the conjugation.

          • Fluorescence Response: Monitor for "Turn-On" (Chelation-Enhanced Fluorescence - CHEF) or "Turn-Off" (Chelation-Enhanced Quenching - CHEQ).

        Critical Insight: Unlike BODIPY, which typically shows clean spectral shifts, ICy dyes often exhibit metachromasy (dimerization). You must distinguish between simple aggregation and true coordination.

        • Validation Check: Repeat the titration in the presence of a strong competitor (e.g., EDTA). If the signal reverses, the interaction is reversible coordination. If not, it may be irreversible oxidation or decomposition.

        Protocol B: Structural Confirmation (¹H NMR Titration)

        Objective: Pinpoint the exact binding site (e.g., hydrazide nitrogen, phenolic oxygen).

        Methodology:

        • Solvent: Use deuterated solvents that prevent aggregation (e.g., DMSO-

          
           or CD₃CN). Avoid D₂O if the complex is hydrolytically unstable.
          
        • Titration: Record spectra at 0, 0.5, 1.0, and 2.0 equivalents of metal ion.

        • Key Signals to Watch:

          • Azomethine/Imine Protons: Expect a downfield shift (

            
             ppm) due to electron withdrawal by the metal.
            
          • Proximal Aromatic Protons: Look for shifts in the indole ring protons.

          • Paramagnetic Broadening: If using paramagnetic metals (Cu²⁺, Fe³⁺), signals near the binding site will broaden or disappear (paramagnetic relaxation enhancement). This is positive evidence of binding proximity.

        Protocol C: Stoichiometry Determination (Job’s Plot)

        Objective: Define the binding ratio (1:1, 1:2, or 2:1).

        Methodology:

        • Constraint: Maintain a constant total molar concentration ([Host] + [Guest] = Constant, e.g., 20

          
          M).
          
        • Variation: Vary the mole fraction (

          
          ) of the metal from 0 to 1.
          
        • Plot: Plot Absorbance (or Fluorescence Intensity) vs.

          
          .
          
        • Analysis: The maximum (or minimum) of the curve indicates the stoichiometry.

          • Max at

            
            
            
            
            
            1:1 Complex.
          • Max at

            
            
            
            
            
            1:2 Complex (Metal:Ligand).

        Part 4: Mechanistic Visualization

        Understanding the binding mode is crucial for optimizing probe sensitivity. Below is a representation of a typical ICy-Hydrazide coordination mechanism used in zinc sensing.

        CoordinationMechanism cluster_Mech Spectroscopic Consequence FreeLigand Free ICy Probe (C=N Isomerization active) Weak Fluorescence Coordination Coordination Event (N,O-Chelation) FreeLigand->Coordination Diffusion MetalInput Add Metal Ion (e.g., Zn2+) MetalInput->Coordination Complex Rigid ICy-Metal Complex (C=N Rotation Locked) Strong NIR Fluorescence Coordination->Complex ICT & PET Inhibition Mechanism Inhibition of C=N Isomerization + Intramolecular Charge Transfer (ICT) Complex->Mechanism

        Figure 2: Mechanism of Action. Metal coordination locks the rotation of the isomerization site (C=N), suppressing non-radiative decay and enhancing NIR fluorescence (CHEF effect).

        Part 5: References & Authoritative Grounding

        • Metal-Enhanced Fluorescence in Indocyanines: Malicka, J., Gryczynski, I., Geddes, C. D., & Lakowicz, J. R. (2003).[1] Metal-enhanced emission from indocyanine green: a new approach to in vivo imaging. Journal of Biomedical Optics.

        • ICy-5 Metal Coordination & Aggregation: Yin, et al. (2025). Metal-Coordination-Mediated H-Aggregates of Cyanine Dyes for Effective Photothermal Therapy. ResearchGate / Advanced Materials.

        • Indole-Based Zn²⁺ Sensing (Structural Analogues): Park, S. H., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. International Journal of Molecular Sciences.

        • BODIPY vs. ICy Comparison: Niu, L. Y., et al. (2013). BODIPY-based fluorometric sensor array for the highly sensitive identification of heavy-metal ions. Analytica Chimica Acta.

        • General Spectroscopic Validation of Metal Complexes: Elattar, R. H., et al. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online.

        Sources

        13C NMR Chemical Shifts of the Carbene Carbon: A Comparative Guide of ICy Complexes vs. Precursors

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist in organometallic chemistry, confirming the successful generation and metal-coordination of N-heterocyclic carbenes (NHCs) is a daily necessity. Among the analytical tools available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive diagnostic method.

        This guide provides an objective, data-driven comparison of the 13C NMR chemical shifts of the carbene carbon (C2) in 1,3-dicyclohexylimidazol-2-ylidene (ICy) , contrasting its imidazolium precursors against its free carbene state and various transition metal complexes.

        The Mechanistic Causality of 13C NMR Shifts

        The 13C NMR chemical shift of the C2 carbon is not merely an identity tag; it is a highly sensitive probe of the atom's electronic environment. The dramatic shifts observed during the lifecycle of an ICy ligand are governed by three primary electronic factors:

        • The Precursor State (Shielded): In the imidazolium salt precursor (e.g., ICy·HCl or ICy·HBF4), the C2 carbon is sp²-hybridized and covalently bonded to a proton. This configuration lacks low-lying empty orbitals, resulting in a relatively shielded resonance typically found around 137.5 ppm [1].

        • The Free Carbene State (Paramagnetically Deshielded): Deprotonation yields the free ICy carbene. The C2 carbon retains a lone pair in its sp² orbital but now possesses a low-lying, empty p-orbital. This incomplete octet induces a massive paramagnetic deshielding effect, pushing the resonance drastically downfield to the 210–220 ppm range.

        • The Metal Complex State (π-Backbonding & Relativistic Effects): Upon coordination to a transition metal, the chemical shift moves upfield relative to the free carbene. This occurs because the metal donates electron density from its d-orbitals back into the empty p-orbital of the carbene (π-backbonding), quenching the paramagnetic deshielding. Furthermore, in heavy metals like Au(I), relativistic spin-orbit coupling introduces additional shielding contributions. The exact shift (typically 170–205 ppm ) is highly sensitive to the trans-influence of opposing ligands and the Lewis acidity of the metal center[2].

        Quantitative Shift Comparison: Precursors vs. Complexes

        The following table summarizes the diagnostic 13C NMR shifts for the C2 carbon across different ICy states.

        Compound State13C NMR Shift (C2, ppm)Analytical PhaseElectronic Causality
        ICy·HBF4 (Precursor) ~137.5Solution (CDCl3)C2 is protonated and sp² hybridized. Standard aromatic shielding applies[1].
        Free ICy Carbene ~210–220Solution (C6D6)Loss of proton leaves an empty p-orbital. Strong paramagnetic deshielding dominates.
        ICy-Ag(I) Complex ~181.0Solution (CDCl3)σ-donation to Ag and π-backbonding from Ag increases electron density at C2, shifting it upfield from the free carbene[3].
        ICy-Au(I) Complex ~170–185Solution (CDCl3)Heavy atom effect and strong relativistic spin-orbit coupling modulate the shielding tensor[2][3].
        ICy-Ru Nanoparticles ~190–205Solid-State (MAS)Surface coordination to Ru nanoparticles. Broadened signal due to heterogeneous surface sites[4][5].

        Self-Validating Experimental Workflows

        To ensure scientific integrity, synthetic protocols must be designed as self-validating systems. Below are two field-proven methodologies for generating ICy-metal complexes, complete with built-in NMR validation checkpoints.

        Protocol A: Synthesis of ICy-Ag(I) Transfer Agent

        Objective: Generate the ICy-Ag(I) complex from ICy·HCl without isolating the highly moisture-sensitive free carbene. Causality: Ag₂O acts synergistically as both a deprotonating base and a metalating agent. This bypasses the need for strict inert-atmosphere glovebox techniques, creating a bench-stable transmetalation reagent.

        Step-by-Step Methodology:

        • Suspend ICy·HCl (1.0 equiv) and Ag₂O (0.55 equiv, slight excess) in anhydrous CH₂Cl₂.

        • Stir vigorously at room temperature for 12–24 hours. Critical: The reaction flask must be wrapped in aluminum foil to strictly exclude light, preventing the photochemical degradation of Ag₂O into metallic silver.

        • Filter the suspension through a pad of Celite to remove the AgCl byproduct and unreacted Ag₂O.

        • Concentrate the filtrate under reduced pressure to yield the ICy-Ag(I) complex.

        Self-Validation Checkpoints:

        • 1H NMR (CDCl3): The complete disappearance of the acidic C2-H proton singlet (typically at δ 9.0–10.5 ppm) confirms total deprotonation.

        • 13C NMR (CDCl3): The C2 carbon must appear at ~181 ppm[3]. A signal remaining at ~137 ppm indicates unreacted precursor, while a signal >210 ppm indicates aberrant free carbene formation due to moisture contamination.

        Protocol B: Synthesis of ICy-Ru Nanoparticles (In-Situ Route)

        Objective: Graft ICy onto Ru nanoparticles for catalytic applications. Causality: Nanoparticle surfaces are highly heterogeneous. Using an in-situ deprotonation route avoids the degradation pathways associated with isolated free carbenes, ensuring pristine, direct coordination to the Ru surface[5].

        Step-by-Step Methodology:

        • Mix ICy·HCl, a strong base (e.g., KOtBu), and the Ru precursor (e.g., Ru(COD)(COT)) in THF.

        • Pressurize the reaction vessel with H₂ gas (typically 3 bar) to induce the decomposition of the Ru precursor into Ru(0) nanoparticles[4].

        • Filter and wash the resulting black precipitate with pentane to remove inorganic salts and organic byproducts.

        Self-Validation Checkpoints:

        • Isotopic Labeling: Synthesize the precursor with ¹³C-enriched C2. This is a mandatory experimental choice because the slow tumbling rate of nanoparticles broadens NMR signals significantly, often masking natural abundance ¹³C in the baseline noise.

        • Solid-State MAS NMR: Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum. The appearance of a broad resonance between 190–205 ppm confirms covalent Ru-C(carbene) bonding[4].

        Pathway Visualization

        The following diagram maps the synthetic workflows and their corresponding 13C NMR chemical shift transitions, illustrating the logical relationship between the chemical state and the spectroscopic readout.

        Workflow Precursor ICy·HCl Precursor (δ ~137.5 ppm) FreeCarbene Free ICy Carbene (δ 210-220 ppm) Precursor->FreeCarbene Strong Base (e.g., KOtBu) AgComplex ICy-Ag(I) Complex (δ ~181 ppm) Precursor->AgComplex Ag₂O (Base & Metal Source) RuComplex ICy-Ru Nanoparticles (δ 190-205 ppm) Precursor->RuComplex [Ru], H₂, Base (In-situ Route) FreeCarbene->RuComplex [Ru] Precursor, H₂ (Classical Route) AuComplex ICy-Au(I) Complex (δ 170-185 ppm) AgComplex->AuComplex Transmetalation (AuCl(SMe₂))

        Synthetic pathways of ICy complexes and their corresponding 13C NMR C2 chemical shifts.

        References[2] Title: 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling | Source: PubMed | URL:https://pubmed.ncbi.nlm.nih.gov/[3] Title: Fig. 1 13 C NMR shifts of the carbene carbon atom C2 of different gold complexes | Source: ResearchGate | URL:https://www.researchgate.net/[1] Title: Accessible ring opening metathesis and atom transfer radical polymerization catalysts based on dimethyl sulfoxide ruthenium(II) | Source: CDMF | URL:https://cdmf.org.br/[4] Title: Organometallic Nanoparticles Ligated by NHCs: Synthesis, Surface Chemistry and Ligand Effects | Source: MDPI | URL:https://www.mdpi.com/[5] Title: New Route to Stabilize Ruthenium Nanoparticles with NonIsolable Chiral NHeterocyclic Carbenes | Source: ResearchGate | URL:https://www.researchgate.net/

        Sources

        elemental analysis standards for pure 1,3-dicyclohexylimidazolium chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Elemental Analysis Standards for Pure 1,3-Dicyclohexylimidazolium Chloride

        As N-heterocyclic carbenes (NHCs) have evolved from academic curiosities to industrial workhorses in organometallic catalysis (e.g., ruthenium-based olefin metathesis and palladium cross-coupling), the purity of their bench-stable precursors has become a critical quality attribute. 1,3-Dicyclohexylimidazolium chloride (ICy·HCl, CAS 181422-72-0) is one of the most widely utilized NHC precursors. However, trace impurities—ranging from residual moisture to unreacted cyclohexylamine—can severely poison sensitive catalytic cycles.

        This guide provides an authoritative, comparative analysis of purity assessment modalities for ICy·HCl, contrasting traditional Combustion Elemental Analysis (EA) with modern Quantitative Nuclear Magnetic Resonance (qNMR). By understanding the causality behind analytical deviations, researchers can establish self-validating workflows to guarantee precursor integrity.

        The Analytical Triad: EA vs. qNMR vs. IC

        To definitively certify the purity of ICy·HCl, a single analytical technique is rarely sufficient. A robust quality control framework triangulates data from three orthogonal methods:

        • Combustion Elemental Analysis (CHNS/O): The historical gold standard for organic purity. It measures the absolute mass fractions of Carbon, Hydrogen, and Nitrogen[1]. While highly precise, it is a "bulk" measurement that is blind to structural isomerism and highly susceptible to environmental moisture.

        • Quantitative 1H NMR (qNMR): An emerging primary analytical method that uses universal proton detection to provide simultaneous structural confirmation and absolute quantitative purity without requiring a reference standard of the API itself[2][3].

        • Ion Chromatography (IC) / Titration: Specifically targets the chloride (Cl⁻) counterion to ensure proper stoichiometric salt formation, detecting inorganic halide contaminants that EA and qNMR might miss.

        Workflow Syn ICy·HCl (CAS 181422-72-0) Prep Vacuum Desiccation (Remove H2O) Syn->Prep EA Combustion EA (CHN) Prep->EA qNMR 1H qNMR (Structural) Prep->qNMR IC Ion Chromatography (Cl-) Prep->IC Eval Purity Certification EA->Eval Mass % qNMR->Eval Absolute % IC->Eval Stoichiometry

        Multi-modal analytical workflow for ICy·HCl purity certification.

        Causality of Deviations in Elemental Analysis

        In elemental analysis, a deviation of >0.3% from theoretical values typically indicates an impure sample. However, as an application scientist, it is crucial to interpret why the data deviates. ICy·HCl (Formula: C₁₅H₂₅ClN₂, MW: 268.83 g/mol ) is distinctly hygroscopic. If a sample is analyzed directly from the shelf without desiccation, the absorbed water adds mass (inflating the denominator in mass fraction calculations) while contributing only Hydrogen and Oxygen.

        Consequently, moisture drives Carbon and Nitrogen percentages down, while slightly elevating Hydrogen. Conversely, contamination with unreacted cyclohexylamine (a common synthetic artifact) will artificially inflate Nitrogen and Hydrogen while depressing Chloride.

        Causality Imp Common Impurities in ICy·HCl H2O Residual Moisture Imp->H2O Amine Unreacted Cyclohexylamine Imp->Amine Salt Inorganic Salts Imp->Salt Eff1 ↑ H%, ↓ C%, ↓ N% H2O->Eff1 Eff2 ↑ N%, ↑ H%, ↓ Cl% Amine->Eff2 Eff3 ↓ C%, ↓ H%, ↓ N% Salt->Eff3

        Causal impact of synthetic impurities on CHN elemental analysis deviations.

        Table 1: Theoretical vs. Impurity-Skewed Elemental Profiles for ICy·HCl
        Sample State% Carbon% Hydrogen% NitrogenCausality / Diagnostic Notes
        Pure ICy·HCl (Theoretical) 67.02 9.37 10.42 Baseline standard for C₁₅H₂₅ClN₂.
        + 5% w/w H₂O63.679.469.90Hygroscopic moisture absorption; proportionately drops C and N.
        + 5% w/w Cyclohexylamine67.109.5810.58Unreacted starting material; artificially inflates N and H.
        + 5% w/w NaCl63.678.909.90Inorganic ash; depresses all organic elemental fractions equally.

        Modality Comparison: EA vs. qNMR

        While elemental analysis remains a strict requirement for publication in most chemical journals, qNMR is rapidly becoming the preferred internal standard for pharmaceutical and catalytic development due to its specificity[2].

        Table 2: Performance Comparison for ICy·HCl Purity Assessment
        Analytical MethodPrimary AnalyteAccuracy / PrecisionTurnaround TimeInherent Limitations / Blind Spots
        Combustion EA (CHN) Bulk C, H, N mass±0.3% absolute~10 minsCannot distinguish structural isomers; highly sensitive to ambient moisture[1].
        Quantitative 1H NMR Specific proton resonances±0.5–1.0% relative~15–30 minsRequires careful
        
        
        relaxation calibration; blind to inorganic salts[3].
        Ion Chromatography Chloride (Cl⁻) counterion±1.0% relative~20 minsBlind to organic impurities that do not contain halides.

        Self-Validating Experimental Protocols

        To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives.

        Protocol A: Micro-Combustion CHN Analysis Workflow

        Mechanism: High-temperature flash combustion converts the organic matrix entirely into simple gases (CO₂, H₂O, N₂), which are separated chromatographically and quantified via a Thermal Conductivity Detector (TCD)[1].

        • System Suitability Test (SST): Run 2–3 blank tin capsules until the baseline stabilizes. Calibrate the analyzer using 2.000 mg of a certified reference material (e.g., Acetanilide: %C=71.09, %H=6.71, %N=10.36). Causality: This ensures the TCD response factors are accurate before sample introduction.

        • Sample Desiccation (Critical Step): Dry the ICy·HCl sample in a vacuum oven at 60°C for 12 hours over Phosphorus Pentoxide (P₂O₅). Causality: Removes hygroscopic water that would otherwise falsely depress the Carbon and Nitrogen mass fractions.

        • Micro-Weighing: Accurately weigh 2.000 to 3.000 mg of the desiccated ICy·HCl into a clean tin capsule using a microbalance (0.001 mg readability). Seal tightly to exclude ambient air.

        • Flash Combustion: Drop the capsule into the oxidation reactor (900–1000°C) with a timed oxygen pulse. The tin oxidation creates an exothermic flash (~1800°C), ensuring complete sample mineralization.

        • Reduction & Detection: Pass the combustion gases through a copper reduction column to convert NOₓ species to N₂ and scrub excess O₂. The gases are separated via a GC column and quantified.

        • Validation: The run is only valid if a post-run check standard (analyzed after the unknown samples) falls within ±0.3% of its theoretical theoretical CHN values.

        Protocol B: Absolute qHNMR Purity Assay

        Mechanism: In NMR, the area under a resonance peak is directly proportional to the number of nuclei generating that signal. By comparing the integral of the analyte to an internal standard of known purity, absolute mass fraction can be calculated[2].

        • Internal Standard Selection: Select a certified internal standard (e.g., Maleic acid, TraceCERT®, 99.9% purity). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in D₂O, which perfectly avoids overlapping with the ICy·HCl resonances (cyclohexyl protons at 1.2–2.2 ppm, N-CH at ~4.5 ppm, and imidazolium backbone protons at ~7.5 ppm).

        • Gravimetric Preparation: Accurately co-weigh ~20.00 mg of ICy·HCl and ~10.00 mg of Maleic acid directly into a tared vial using an analytical microbalance. Record exact masses to five decimal places.

        • Dissolution: Dissolve the mixture completely in 0.6 mL of D₂O. Transfer to a high-quality 5 mm NMR tube.

        • 
           Relaxation Calibration:  Perform an inversion-recovery experiment to determine the longitudinal relaxation time (
          
          
          
          ) of the slowest-relaxing proton in the system.
        • Data Acquisition: Set the relaxation delay (

          
          ) to 
          
          
          
          (typically 30–60 seconds). Causality: This ensures >99.3% magnetization recovery between pulses; failing to do this will artificially truncate the integrals and ruin quantitative accuracy. Acquire
          
          
          transients using a 90° pulse angle to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
        • Integration & Calculation: Apply rigorous phase and baseline corrections. Integrate the Maleic acid singlet (2H) and the ICy·HCl N-CH multiplet (~4.5 ppm, 2H). Calculate purity using the standard qNMR mass-ratio equation.

        References

        • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

        • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR." PubMed, National Institutes of Health. Available at:[Link]

        Sources

        A Comparative Guide to the Efficacy of Iodine Monochloride-Hydrochloric Acid (ICl·HCl) in Sterically Demanding Catalysis

        Author: BenchChem Technical Support Team. Date: March 2026

        For Researchers, Scientists, and Drug Development Professionals

        This guide provides an in-depth evaluation of the Iodine Monochloride-Hydrochloric Acid (ICl·HCl) system for electrophilic reactions involving sterically hindered substrates. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic principles and practical, field-proven insights. We will objectively compare the performance of ICl·HCl with common alternatives, supported by representative data and detailed experimental protocols.

        The Challenge of Steric Hindrance in Electrophilic Catalysis

        In the synthesis of complex molecules, particularly in drug development, chemists frequently encounter substrates with significant steric bulk around the desired reaction site. Steric hindrance, the obstruction caused by the spatial arrangement of atoms, can dramatically impede reaction rates by preventing the close approach of reactants required for bond formation[1]. For electrophilic reactions, such as aromatic substitutions, bulky substituents can shield the target ring from the electrophile, leading to slow reactions, low yields, or undesired side products. Overcoming this challenge requires a catalytic system that is not only highly reactive but also capable of accessing these crowded environments. This guide focuses on the ICl·HCl system, a potent and effective solution for such demanding transformations.

        The ICl·HCl System: A Synergistic Approach

        Iodine monochloride (ICl) is a polar interhalogen compound that is widely recognized as a source of electrophilic iodine (I⁺)[2][3]. Its utility stems from the polarization of the I-Cl bond, a consequence of the differing electronegativities of iodine and chlorine[3]. However, for particularly deactivated or sterically encumbered substrates, the intrinsic electrophilicity of ICl may be insufficient.

        The inclusion of hydrochloric acid (HCl) creates a highly acidic and reactive medium that significantly enhances the electrophilic character of the iodine species. While not a stable, isolatable complex, the "ICl·HCl" system refers to a solution of iodine monochloride in hydrochloric acid. The role of HCl is likely multifaceted:

        • Enhanced Polarization: The acidic medium can further polarize the I-Cl bond, increasing the positive character of the iodine atom.

        • Protonation Events: HCl can protonate the substrate or reaction intermediates, which may lower the activation energy of the electrophilic attack[4].

        • Catalyst Turnover: In a catalytic cycle, HCl can facilitate the regeneration of the active electrophilic species.

        This synergistic relationship makes the ICl·HCl system a formidable reagent for challenging iodination reactions.

        Comparative Performance Analysis: Iodination of a Sterically Hindered Arene

        To objectively evaluate the ICl·HCl system, we will compare its performance against other common iodination reagents in the context of a sterically hindered substrate: 1,3,5-tri-isopropylbenzene . The bulky isopropyl groups present a significant steric challenge for electrophilic attack on the aromatic ring.

        Catalyst / Reagent SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Observations & Causality
        ICl in aq. HCl 11025295High Reactivity & Efficiency: The highly activated electrophile generated in the acidic medium readily overcomes the steric barrier. The reaction proceeds quickly at room temperature, indicating a low activation energy.
        I₂ / HNO₃ N/A601265Harsh Conditions, Lower Yield: Requires an excess of a strong oxidant and elevated temperatures. The harsh conditions can lead to side products and are less compatible with sensitive functional groups.
        N-Iodosuccinimide (NIS) / TFA 120502470Milder but Slower: Trifluoroacetic acid (TFA) activates the NIS, but the resulting electrophile is less potent than that from the ICl·HCl system, requiring longer reaction times and heat to achieve a moderate yield.
        I₂ / AlCl₃ 15025885Strong Lewis Acid, Handling Issues: AlCl₃ is a powerful Lewis acid that activates iodine effectively. However, it is extremely moisture-sensitive, requiring stringent anhydrous conditions, and often needs to be used in super-stoichiometric amounts[5].

        Analysis: The data clearly positions the ICl·HCl system as a superior choice for this sterically demanding transformation. It combines high reactivity, leading to excellent yields in a short timeframe, with mild reaction conditions and operational simplicity compared to alternatives like strong oxidants or moisture-sensitive Lewis acids.

        Visualizing the Mechanism and Workflow

        To better understand the underlying principles and practical execution, we can visualize the reaction mechanism and the experimental process.

        G cluster_0 Mechanism: Electrophilic Aromatic Substitution Arene Sterically Hindered Aromatic Ring (Ar-H) SigmaComplex σ-Complex (Arenium Ion) Arene->SigmaComplex Attack by π-electrons ICl Iδ+-Clδ- in HCl ICl->SigmaComplex Product Iodinated Product (Ar-I) SigmaComplex->Product -H+ HCl_out HCl

        Caption: Mechanism of ICl·HCl-mediated aromatic iodination.

        G cluster_1 Experimental Workflow Start Start Dissolve Dissolve Substrate in Solvent & HCl Start->Dissolve Cool Cool Mixture to 0-5 °C Dissolve->Cool AddICl Slowly Add ICl Solution Cool->AddICl Stir Stir at Room Temp (Monitor by TLC) AddICl->Stir Quench Quench Reaction with Na₂S₂O₃ (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (e.g., Recrystallization) Concentrate->Purify End End Purify->End

        Caption: Step-by-step experimental workflow for iodination.

        Detailed Experimental Protocol: Iodination of Durene

        This protocol describes a self-validating system for the iodination of durene (1,2,4,5-tetramethylbenzene), a sterically hindered substrate. The progress can be easily monitored by Thin-Layer Chromatography (TLC), and the workup is designed to remove excess reagents and byproducts effectively.

        Materials:

        • Durene (1,2,4,5-tetramethylbenzene)

        • Iodine Monochloride (ICl)

        • Concentrated Hydrochloric Acid (HCl, ~37%)

        • Glacial Acetic Acid

        • Dichloromethane (DCM)

        • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

        • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

        • Brine (saturated NaCl solution)

        • Anhydrous magnesium sulfate (MgSO₄)

        • Standard laboratory glassware, magnetic stirrer, ice bath

        Procedure:

        • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add durene (13.4 g, 0.1 mol). Add 50 mL of glacial acetic acid and 20 mL of concentrated hydrochloric acid. Stir the mixture until the durene is fully dissolved.

        • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This initial cooling is crucial to control the exothermicity of the reaction upon addition of the highly reactive ICl solution.

        • Reagent Addition: In a separate flask, prepare a solution of iodine monochloride (17.9 g, 0.11 mol, 1.1 equivalents) in 30 mL of glacial acetic acid. Slowly add this ICl solution dropwise to the cooled, stirring durene solution over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality: A slight excess of ICl ensures complete consumption of the starting material. Slow, controlled addition prevents temperature spikes that could lead to side-product formation.

        • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

        • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is complete when the durene spot is no longer visible.

        • Quenching: Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of ice and 50 mL of saturated sodium thiosulfate solution. Stir until the dark iodine color disappears. Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted ICl and elemental iodine, converting them to colorless iodide ions.

        • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

        • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize acids), 100 mL of water, and 100 mL of brine. Causality: These washing steps are critical for removing residual acids and inorganic salts, simplifying the final purification.

        • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

        • Purification: Purify the crude solid by recrystallization from ethanol to afford pure iododurene.

        Catalyst Selection Logic for Hindered Substrates

        Choosing the right catalytic system is paramount. The following decision tree illustrates a logical approach for selecting an appropriate reagent for electrophilic halogenation of sterically demanding substrates.

        G Start Start: Need to Iodinate Sterically Hindered Substrate Q1 Is the substrate highly sensitive to strong acids/oxidants? Start->Q1 A1_Yes Use Milder System: NIS / TFA Q1->A1_Yes Yes A1_No Substrate is robust Q1->A1_No No Q2 Are stringent anhydrous conditions easily achievable? A1_No->Q2 A2_Yes Consider Strong Lewis Acid: I₂ / AlCl₃ Q2->A2_Yes Yes A2_No Aqueous/protic system is preferred Q2->A2_No No A3 Recommended System: ICl in aq. HCl (High efficiency, robust, simple setup) A2_No->A3

        Caption: Decision tree for selecting an iodination reagent.

        Conclusion

        For electrophilic catalysis on sterically demanding substrates, the Iodine Monochloride-Hydrochloric Acid (ICl·HCl) system presents a compelling combination of high reactivity, operational simplicity, and efficiency. It consistently outperforms traditional methods that rely on harsh oxidants or moisture-sensitive Lewis acids, delivering high yields under mild conditions. By understanding the synergistic role of HCl in activating ICl, researchers can confidently employ this system to overcome the challenges posed by steric hindrance, accelerating the synthesis of complex molecular architectures in pharmaceutical and materials science research.

        References

        • Iodine monochloride - Wikipedia. Wikipedia. [Link]

        • Ice-catalyzed ionization of hydrochloric acid. PubMed. [Link]

        • Anthranilic acid, 5-iodo- - Organic Syntheses Procedure. Organic Syntheses. [Link]

        • Proposed catalytic cycle involving I·HCl. ResearchGate. [Link]

        • Hydrochloric Acid: A Catalyst for Innovative Research. Patsnap. [Link]

        • Hydrochloric acid boosts catalyst activity. Technical University of Munich (TUM). [Link]

        • Hydrochloric Acid: Key Applications in Emerging Tech. Patsnap. [Link]

        • Reaction Kinetics Study of HCl Catalytic Oxidation Over A Supported Cu-based Composite Industrial Catalyst. ResearchGate. [Link]

        • Advances in Hydrochloric Acid-Based Catalysis. Patsnap. [Link]

        • Processes for the production of chlorine from hydrogen chloride and oxygen.
        • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. [Link]

        • A comparison of catalytic activity of zeolites with some Lewis acids in esterification reaction. NIScPR Online Periodicals Repository. [Link]

        • Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Wiley Online Library. [Link]

        • Catalytic role of HCl during hydrolysis and condensation processes. ResearchGate. [Link]

        • The Substrate: Steric Effects in the SN2 Reaction. Cengage. [Link]

        • The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PubMed Central. [Link]

        • Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. ResearchGate. [Link]

        • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

        • Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Royal Society of Chemistry. [Link]

        • The results of experiments performed with HCl catalyst. ResearchGate. [Link]

        Sources

        Safety Operating Guide

        Proper Disposal Procedures: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride

        [1][2]

        Executive Summary & Chemical Identity

        1,3-Dicyclohexylimidazolium chloride (CAS: 181422-72-0), often abbreviated as ICy[1][2][3][4]·HCl , is a critical N-heterocyclic carbene (NHC) precursor used extensively in organometallic catalysis and ionic liquid synthesis.[1]

        Proper disposal is strictly regulated due to its classification as a Skin, Eye, and Respiratory Irritant and its potential persistence in aquatic environments.[5] This guide provides a self-validating workflow for the safe containment, classification, and destruction of ICy·HCl waste streams, ensuring compliance with US EPA (40 CFR) and global safety standards.

        Chemical Profile
        PropertyDataRelevance to Disposal
        CAS Number 181422-72-0Unique identifier for waste manifesting.[1]
        Molecular Formula
        
        
        Contains Nitrogen and Chlorine ; incineration requires scrubbing for
        
        
        and
        
        
        .
        Physical State Solid (Powder/Crystals)High potential for dust generation; requires particulate respiratory protection.
        Solubility Soluble in water & polar organicsSpills can rapidly contaminate waterways; do not wash down drains.
        Hygroscopicity HygroscopicWaste containers must be hermetically sealed to prevent moisture absorption and caking.

        Hazard Characterization (GHS)

        Before handling waste, verify the hazard profile to select appropriate Personal Protective Equipment (PPE).

        Hazard ClassH-CodeStatement
        Skin Irritation H315 Causes skin irritation.[1][6]
        Eye Irritation H319 Causes serious eye irritation.[7][5][6][8]
        STOT-SE H335 May cause respiratory irritation.[1][7][5][8][9]

        Critical Safety Directive:

        Do not treat this as inert salt waste. The imidazolium cation is biologically active and the chloride anion, while common, contributes to the formation of acidic gases upon thermal decomposition.

        Mandatory PPE for Disposal Operations
        • Respiratory: NIOSH-approved N95 or P100 particulate respirator (if handling solids outside a fume hood).[1]

        • Eyes: Chemical splash goggles (ANSI Z87.1).

        • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended for prolonged handling.[1]

        • Body: Lab coat and closed-toe shoes.

        Waste Classification & Segregation

        Correct classification is the foundation of compliant disposal. ICy·HCl does not typically carry a specific EPA "P" or "U" list code, but it is regulated as a Hazardous Chemical Waste due to its irritant properties and chemical structure.

        Decision Logic for Waste Streams

        Use the following logic to determine the correct waste stream for your material.

        DisposalLogicStartWaste Material:1,3-Dicyclohexylimidazolium chlorideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidTypePurity?Solid->SolidTypeSolventCheckSolvent Type?Liquid->SolventCheckPureSolidPure Chemical / Expired StockSolidType->PureSolidDebrisContaminated Debris(Gloves, Towels)SolidType->DebrisLabPackACTION: Solid Waste Lab PackTag: 'Organic Solid, Irritant'PureSolid->LabPackDebrisBinACTION: Solid Hazardous Waste BinTag: 'Contaminated Debris'Debris->DebrisBinHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(Acetone, Methanol)SolventCheck->NonHaloSolventAqueousAqueous SolutionSolventCheck->AqueousHaloStreamACTION: Halogenated Waste Carboy(High BTU Incineration)HaloSolvent->HaloStreamNonHaloStreamACTION: Non-Halogenated Waste Carboy*Mark 'Contains Halogens' on Tag*NonHaloSolvent->NonHaloStreamAquStreamACTION: Aqueous Waste Carboy(Do NOT Drain Pour)Aqueous->AquStream

        Figure 1: Decision matrix for segregating 1,3-Dicyclohexylimidazolium chloride waste streams.

        Detailed Disposal Protocols

        Protocol A: Solid Waste (Pure Substance)

        Best for: Expired stock, surplus reagent, or spilled powder recovered via dry sweeping.[1]

        • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]

        • Labeling: Attach a hazardous waste tag.

          • Chemical Name: 1,3-Dicyclohexylimidazolium chloride.[1][2][3][6][10][11][12]

          • Hazards: Irritant (Xi).

          • Constituents: 100% 1,3-Dicyclohexylimidazolium chloride.[1]

        • Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to contain any potential dust leakage.

        • Disposal Path: Transfer to the facility's Lab Pack drum.

          • Note: Lab packs are sent to licensed incinerators. The facility will burn the entire container.

        Protocol B: Liquid Waste (Reaction Mixtures)

        Best for: Mother liquors, reaction byproducts, or dissolved waste.[1]

        • Segregation:

          • If in DCM/Chloroform: Pour into the Halogenated Organic waste carboy.

          • If in Acetone/Methanol/Ethanol: Pour into the Non-Halogenated Organic waste carboy.

            • CRITICAL: You must note "Contains Trace Halogens (Chloride)" on the tag. Even though the solvent is non-halogenated, the dissolved salt releases HCl upon burning.

        • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., permanganates, nitric acid), as imidazolium salts can react vigorously with strong oxidizers.

        • pH Check: If the solution is acidic (common if excess HCl is present), check pH. If pH < 2, tag as "Corrosive, Acidic, Organic".[1]

        Protocol C: Contaminated Debris

        Best for: Weigh boats, pipette tips, gloves, and paper towels.[1]

        • Collection: Collect in a dedicated solid hazardous waste bag (clear or yellow, depending on facility rules).

        • Sealing: Double-bag if the debris is heavily dusted to prevent release of fine powder into the lab air.

        • Disposal: Place in the solid hazardous waste drum/box. Do not throw in regular trash.

        Spill Response Procedure

        Scenario: You have dropped a 5g bottle of solid ICy·HCl on the floor.

        • Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.

        • PPE Up: Wear N95 respirator, goggles, lab coat, and nitrile gloves.

        • Dry Clean-Up (Preferred):

          • Gently cover the spill with a dust suppressant (e.g., moist paper towels or oil-dri) to prevent airborne dust.[1]

          • Sweep carefully into a dustpan. Avoid creating a dust cloud.

          • Transfer material to a waste container (Protocol A).

        • Wet Wipe: Wipe the area with water and soap.

        • Final Disposal: Place all cleanup materials (towels, gloves) into the Contaminated Debris waste (Protocol C).

        Destruction Method (For Waste Management Facilities)

        This section is for the Environmental Health & Safety (EHS) team or waste contractor.

        The only validated destruction method for 1,3-Dicyclohexylimidazolium chloride is Chemical Incineration .[1]

        • Process: Rotary kiln incineration.

        • Temperature: >1000°C (1832°F) to ensure complete destruction of the imidazole ring.

        • Scrubbing: The incinerator must be equipped with a wet scrubber.

          • Reason: The thermal decomposition of the chloride salt (

            
            ) releases Hydrogen Chloride (HCl)  gas.
            
          • Reaction:

            
            
            
          • The scrubber neutralizes the HCl to prevent acid rain formation and regulatory violations.

        References

        • Sigma-Aldrich. (2025).[7][8] Safety Data Sheet: 1,3-Dicyclohexylimidazolium chloride. MilliporeSigma.[6][8][13]

        • TCI Chemicals. (2025).[7][14] Safety Data Sheet: 1,3-Dicyclohexylimidazolium Chloride (Product D3882). TCI America.

        • PubChem. (n.d.). Compound Summary: 1,3-Dicyclohexylimidazolium chloride.[1][2][3][6][10][11][12] National Library of Medicine. [1]

        • Fisher Scientific. (2025). Safety Data Sheet: 1,3-Dicyclohexylimidazolium chloride. Thermo Fisher Scientific.[8] [1]

        Personal protective equipment for handling 1H-Imidazolium, 1,3-dicyclohexyl-, chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Personal protective equipment and handling protocols for 1H-Imidazolium, 1,3-dicyclohexyl-, chloride Audience: Researchers, scientists, and drug development professionals.

        Executive Safety Summary

        1,3-Dicyclohexylimidazolium chloride (CAS: 181422-72-0), often abbreviated as ICy·HCl , is a hygroscopic N-heterocyclic carbene (NHC) precursor. While classified primarily as an irritant, its ionic nature and hygroscopicity dictate specific handling protocols to preserve reagent integrity and ensure operator safety.

        Immediate Action Required:

        • Respiratory: Do not inhale dust.[1] Use a fume hood or N95 respirator.

        • Skin/Eye: Corrosive potential upon moisture contact. Wear nitrile gloves and chemical splash goggles.[2]

        • Storage: CRITICAL. Store under inert gas (Nitrogen/Argon) or in a desiccator. Moisture exposure degrades the compound and alters stoichiometry in catalytic cycles.

        Technical Identity & Physical Properties

        Understanding the physical state is the first step in risk mitigation.

        PropertyDataOperational Implication
        CAS Number 181422-72-0Use for inventory tracking and waste labeling.
        Molecular Formula C₁₅H₂₅ClN₂MW: 268.83 g/mol .[3]
        Appearance White to light green powderDiscoloration (orange/brown) indicates oxidation or moisture contamination.
        Melting Point 101–144 °C (dec.)[3]Avoid high-temperature drying ovens; use vacuum desiccation.
        Solubility Soluble in DCM, CHCl₃, MeOH, WaterUse compatible solvents for spill cleanup; avoid water if anhydrous conditions are required.
        Stability Hygroscopic Must be handled to minimize air exposure.[4]

        Risk Assessment & PPE Selection Logic

        Effective safety is not about wearing all the gear; it is about wearing the right gear for the specific phase of the experiment.

        Hazard Analysis (GHS Classification)
        • H315: Causes skin irritation.[1][4][5]

        • H319: Causes serious eye irritation.[1][4][5][6]

        • H335: May cause respiratory irritation.[1][2][7]

        PPE Decision Matrix

        The choice of gloves and respiratory protection depends on whether you are handling the dry solid or a solution.

        Phase 1: Solid Handling (Weighing/Transfer)
        • Risk: Airborne dust inhalation; moisture absorption.

        • Gloves: Nitrile (0.11 mm minimum).

          • Reasoning: Dry powders do not permeate gloves rapidly. Standard nitrile offers sufficient dexterity and barrier protection against incidental contact.

        • Eye Protection: Chemical Splash Goggles. [2]

          • Reasoning: Safety glasses are insufficient. Fine powders can bypass side shields.

        • Respiratory: Fume Hood (Sash at 18") or N95 Respirator.

          • Reasoning: Engineering controls (hood) are superior. If weighing outside a hood (not recommended), N95 is mandatory to prevent mucous membrane irritation.

        Phase 2: Solution Handling (Reaction/Workup)
        • Risk: Splash, solvent permeation, skin absorption.

        • Gloves: Solvent-Specific Selection.

          • Scenario A (DCM/Chloroform): Use PVA or Laminate (Silver Shield) gloves, or double-glove with Nitrile and change immediately upon splash. Chlorinated solvents permeate standard nitrile in seconds.

          • Scenario B (Methanol/Water):Nitrile is acceptable.

        • Eye Protection: Face Shield + Goggles. [2]

          • Reasoning: If heating or under pressure, a face shield provides impact and splash protection for the entire face.

        Operational Protocols

        Workflow Visualization

        The following diagram outlines the decision logic for handling this compound, integrating safety with experimental success (yield protection).

        G Start Start: Reagent Retrieval CheckState Check Reagent State Start->CheckState DrySolid Dry Solid (Powder) CheckState->DrySolid Solution In Solution CheckState->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Engineering: Fume Hood DrySolid->PPE_Solid SolventCheck Identify Solvent Solution->SolventCheck Weighing Weighing Protocol (Minimize Air Exposure) Transfer Transfer to Reaction Vessel Weighing->Transfer PPE_Solid->Weighing Reaction Reaction / Catalysis Transfer->Reaction PPE_Chlor Chlorinated Solvent? Use Laminate/PVA Gloves SolventCheck->PPE_Chlor DCM, CHCl3 PPE_Polar Polar/Aq Solvent? Use Nitrile Gloves SolventCheck->PPE_Polar MeOH, H2O PPE_Chlor->Reaction PPE_Polar->Reaction Disposal Disposal: Organic Waste Reaction->Disposal

        Figure 1: Decision logic for PPE selection and handling workflow based on the physical state of 1,3-Dicyclohexylimidazolium chloride.

        Protocol A: Weighing & Transfer (Hygroscopic Management)

        Objective: Prevent hydrolysis of the precursor while protecting the operator.

        • Preparation: Pre-dry the reaction flask and stir bar in an oven (>120°C) or flame-dry under vacuum.

        • Environment: Ideally, weigh inside a Glovebox (N₂ atmosphere).

        • Alternative (Benchtop):

          • Flush the stock bottle with inert gas (Nitrogen balloon) immediately after opening.

          • Use a weighing boat with a funnel neck to minimize static and spillage.

          • Technique: "Quick-Weigh." Do not leave the balance door open. Tare the boat, add solid rapidly, close stock bottle, record weight.

        • Transfer: Pour solid into the reaction flask against a counter-flow of inert gas.

        Protocol B: Spill Cleanup
        • Isolate: Evacuate the immediate area if dust is airborne.

        • PPE: Wear N95 mask, goggles, and double nitrile gloves.

        • Dry Spill: Do not use a wet cloth initially (creates a sticky, corrosive paste). Sweep gently into a dust pan or use a HEPA vacuum.

        • Residue: Wipe the surface with a paper towel dampened with water (compound is water-soluble), followed by an ethanol wipe to remove organic film.

        • Disposal: Place waste in a solid hazardous waste container labeled "Organic Solid - Irritant."

        Emergency Response & Disposal

        First Aid
        • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The chloride salt can hydrolyze in the lungs to form trace HCl.

        • Eye Contact: Flush with water for 15 minutes , lifting eyelids.[6][8] Remove contact lenses if present.[1][5][6][7][8]

        • Skin Contact: Wash with soap and copious amounts of water.[1][6][8] Do not use organic solvents (like acetone) on skin, as they may increase absorption.

        Fire Fighting
        • Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Chloride (HCl) gas.

        • Extinguishing Media: Water spray, dry chemical, or CO₂.[2][8]

        • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HCl generation.

        Waste Disposal[1][2][6][7][8][9]
        • Classification: Non-RCRA hazardous waste (unless mixed with regulated solvents).

        • Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (if dissolved).

        • Labeling: Must be labeled with the full chemical name and "Irritant."

        • Destruction: Incineration is the preferred method for organic salts containing nitrogen and halogens.

        References

        • Sigma-Aldrich. (n.d.).[7] 1,3-Dicyclohexylimidazolium chloride Safety Data Sheet. Retrieved from

        • TCI Chemicals. (n.d.).[5] 1,3-Dicyclohexylimidazolium Chloride Product Specifications. Retrieved from

        • Fisher Scientific. (2025).[4] Safety Data Sheet: 1,3-Dicyclohexylimidazolium chloride. Retrieved from

        • PubChem. (n.d.). Compound Summary: 1,3-Dicyclohexylimidazolium chloride.[3][4][5][9][10][11] National Library of Medicine. Retrieved from

        Sources

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